molecular formula C42H18N2O6 B15555092 Vat Brown 1 CAS No. 37400-11-6

Vat Brown 1

Cat. No.: B15555092
CAS No.: 37400-11-6
M. Wt: 646.6 g/mol
InChI Key: DCYIADGZPJOOFN-UHFFFAOYSA-N
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Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6(15),8,10,12,18,21,23,25,28,31(44),32(41),34,36,38,42-octadecaene-7,14,20,27,33,40-hexone
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InChI

InChI=1S/C42H18N2O6/c45-37-17-7-1-3-9-19(17)39(47)29-25(37)15-13-23-27-28-24-14-16-26-30(40(48)20-10-4-2-8-18(20)38(26)46)34(24)44-36(28)32-31(35(27)43-33(23)29)41(49)21-11-5-6-12-22(21)42(32)50/h1-16,43-44H
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InChI Key

DCYIADGZPJOOFN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C42H18N2O6
Record name VAT BROWN 1
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DSSTOX Substance ID

DTXSID7026283
Record name Vat brown 1
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Molecular Weight

646.6 g/mol
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Physical Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)
Record name VAT BROWN 1
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name VAT BROWN 1
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CAS No.

2475-33-4, 104491-90-9, 241813-60-5, 37400-11-6, 39456-84-3
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Record name 16,23-Dihydronaphth[2′,3′:6,7]indolo[2,3-c]dinaphtho[2,3-a:2′,3′-i]carbazole-5,10,15,17,22,24-hexone
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Melting Point

greater than 572 °F (NTP, 1992)
Record name VAT BROWN 1
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Foundational & Exploratory

Vat Brown 1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Vat Brown 1, an anthraquinone-based vat dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Structure and Identification

This compound, also known as C.I. 70800, is a complex polycyclic aromatic compound. Its chemical structure is based on an anthraquinone (B42736) framework.

Chemical Identifiers

IdentifierValue
IUPAC Name Not consistently available in literature
CAS Number 2475-33-4[1][2][3]
C.I. Number 70800[2][4]
Molecular Formula C₄₂H₁₈N₂O₆[2][4][5]
Molecular Weight 646.60 g/mol [1][2][4]
InChI Key DCYIADGZPJOOFN-UHFFFAOYSA-N[1]
Synonyms Vat Navy Brown BR, Vat Brown BR, Vat Brown 2R, Cibanon Brown BR, Anthramar Brown BR, Dycosthren Brown BR, Mikethrene Brown BR[3][6][7]

Physicochemical Properties

This compound is a dark brown or deep red powder.[2][5] It is characterized by its insolubility in water and most common organic solvents under ambient conditions.

Table of Physicochemical Properties

PropertyValue
Physical State Powder[2][5]
Color Dark brown, Reddish-brown[6]
Solubility Insoluble in water and cold xylene; Slightly soluble in hot tetralin and hot xylene[4][5][6]
Behavior in Concentrated Sulfuric Acid Greenish-gray or Copenhagen green, with a brown precipitate upon dilution[4][6]
Leuco Form Color (Alkaline Reduction) Yellowish-brown[5][6]
Leuco Form Color (Acid Reduction) Dark olive[4][6]

Synthesis of this compound

The synthesis of this compound is a multi-step process that underscores the complexity of vat dye manufacturing. One documented method involves the condensation of 1,4-diaminoanthraquinone (B121737) with two molecules of 1-bromoanthracene-9,10-dione, followed by a ring-closure reaction.[4] A more intricate, seven-step synthesis has also been reported, which, while having a low overall yield, provides a detailed pathway.[8]

Experimental Protocol: A Representative Synthesis Pathway

The following protocol is a generalized representation based on described synthetic routes.[8][9][10] Researchers should consult specific literature for precise reaction conditions and safety protocols.

Step 1: Preparation of 1-Amino-5-benzamidoanthraquinone

  • 1,5-diaminoanthraquinone is partially acylated using benzoyl chloride.

  • The resulting mixture of mono- and di-acylated products undergoes acidic hydrolysis to yield 1-amino-5-benzamidoanthraquinone.[9][10]

Step 2: Preparation of 1-Benzoylamino-4-bromoanthraquinone

  • 1-aminoanthraquinone is acylated with benzoyl chloride to produce 1-benzamidoanthraquinone.

  • The product is then brominated to yield 1-benzoylamino-4-bromoanthraquinone.[9][10]

Step 3: Condensation

  • The two intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, are condensed in a high-boiling solvent such as nitrobenzene.[9]

Step 4: Ring Closure (Carbazolation)

  • The condensation product is subjected to a ring-closure reaction in the presence of a Lewis acid like aluminum chloride in a solvent such as pyridine (B92270) to form the final this compound molecule.[8]

Step 5: Purification

  • The crude product is purified through a series of washing and filtration steps to remove impurities.

Synthesis Pathway Diagram

Synthesis_of_Vat_Brown_1 cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis 1,5-Diaminoanthraquinone 1,5-Diaminoanthraquinone Acylation Acylation 1,5-Diaminoanthraquinone->Acylation Benzoyl Chloride Hydrolysis Hydrolysis Acylation->Hydrolysis Acid 1-Amino-5-benzamidoanthraquinone 1-Amino-5-benzamidoanthraquinone Hydrolysis->1-Amino-5-benzamidoanthraquinone Condensation Condensation 1-Amino-5-benzamidoanthraquinone->Condensation 1-Aminoanthraquinone 1-Aminoanthraquinone Acylation2 Acylation 1-Aminoanthraquinone->Acylation2 Benzoyl Chloride Bromination Bromination Acylation2->Bromination Bromine 1-Benzoylamino-4-bromoanthraquinone 1-Benzoylamino-4-bromoanthraquinone Bromination->1-Benzoylamino-4-bromoanthraquinone 1-Benzoylamino-4-bromoanthraquinone->Condensation Ring Closure Ring Closure Condensation->Ring Closure AlCl3, Pyridine This compound This compound Ring Closure->this compound Dyeing_Process This compound Powder This compound Powder Vatting Vatting This compound Powder->Vatting NaOH, Na2S2O4 Soluble Leuco Form Soluble Leuco Form Vatting->Soluble Leuco Form Dyeing Dyeing Soluble Leuco Form->Dyeing Cotton Fabric Dyed Fabric (Leuco) Dyed Fabric (Leuco) Dyeing->Dyed Fabric (Leuco) Oxidation Oxidation Dyed Fabric (Leuco)->Oxidation Air or Oxidizing Agent Dyed Fabric (Oxidized) Dyed Fabric (Oxidized) Oxidation->Dyed Fabric (Oxidized) Soaping Soaping Dyed Fabric (Oxidized)->Soaping Hot Detergent Final Dyed Fabric Final Dyed Fabric Soaping->Final Dyed Fabric

References

In-Depth Technical Guide to the Synthesis of C.I. Pigment Blue 60 (Indanthrone)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The initial topic specified C.I. 70800. However, extensive research has revealed that the correct Colour Index designation for Indanthrone is C.I. 69800 . This guide will proceed with the synthesis of C.I. 69800, also known as Indanthrone or Vat Blue 4. It is presumed that the request for C.I. 70800 was a typographical error.

Introduction

Indanthrone (C.I. 69800) is a high-performance polycyclic vat pigment highly valued for its exceptional lightfastness, weather resistance, and chemical stability.[1][2] It finds widespread application in automotive coatings, industrial paints, high-grade enamels, and the dyeing of cellulosic fibers.[3] First synthesized by René Bohn in 1901, Indanthrone marked a significant advancement in dye chemistry, offering a level of durability previously unattainable with existing colorants.[3] This technical guide provides a comprehensive overview of the synthesis pathway of Indanthrone, focusing on the core chemical transformations, experimental protocols, and quantitative data relevant to researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathway Overview

The primary industrial synthesis of Indanthrone (C.I. 69800) commences with the precursor 2-aminoanthraquinone (B85984). The core of the synthesis involves the dimerization of two molecules of 2-aminoanthraquinone under strongly alkaline conditions at elevated temperatures.[1] This is followed by an intramolecular cyclization and subsequent oxidation to yield the final Indanthrone molecule.

The overall reaction can be summarized as the fusion of 2-aminoanthraquinone in a potassium hydroxide (B78521) melt, often with the addition of an oxidizing agent to improve the yield and reaction rate.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of Indanthrone, based on established industrial processes.

ParameterValueUnitNotes
Reactants
2-Aminoanthraquinone100parts by weightStarting material.
Potassium Hydroxide294parts by weightPrimary reactant for alkaline fusion.
Sodium Hydroxide130parts by weightCan be used in conjunction with KOH.
Sodium Nitrate (B79036)25parts by weightOxidizing agent to improve yield.
Reaction Conditions
Temperature180 - 225°CCareful temperature control is crucial for optimal yield.[4]
Duration2 - 3hours
Purification & Yield
Sulfuric Acid33parts by weightUsed for purification of the crude product.
Sodium Hydrosulfite57parts by weightReducing agent used in the vatting process for purification.
Water793gallonsUsed for drowning the reaction mass and washing.

Experimental Protocols

Synthesis of Crude Indanthrone

This protocol is based on a typical industrial-scale synthesis process.

Materials:

  • 2-aminoanthraquinone

  • Potassium hydroxide

  • Sodium hydroxide

  • Sodium nitrate

  • Iron vessel with heating and stirring capabilities

Procedure:

  • A mixture of potassium hydroxide and sodium hydroxide is prepared in an iron vessel and heated to create a molten alkali fusion.

  • 2-aminoanthraquinone and sodium nitrate are added to the molten alkali.

  • The reaction mixture is heated to a temperature range of 180°C, gradually increasing to 225°C over a period of 2-3 hours with constant stirring.[4]

  • The progress of the reaction is monitored, and upon completion, the hot reaction mass is carefully poured into a large volume of water (a process known as "drowning").

  • Air is bubbled through the aqueous suspension to oxidize any remaining leuco-Indanthrone to the insoluble pigment form.

  • The crude Indanthrone pigment is then isolated by filtration.

  • The filter cake is washed extensively with hot water to remove residual alkali and other water-soluble impurities.

Purification of Indanthrone

Crude Indanthrone often contains impurities that can affect its coloristic properties. A common purification method involves vatting and reprecipitation.

Materials:

  • Crude Indanthrone

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Water

Procedure:

  • The crude Indanthrone is suspended in an aqueous solution of sodium hydroxide.

  • Sodium hydrosulfite is gradually added to the suspension with stirring. This reduces the insoluble Indanthrone to its water-soluble leuco form, resulting in a color change of the solution.

  • The solution of the leuco-Indanthrone is filtered to remove any insoluble impurities.

  • The filtrate is then oxidized by bubbling air through it, which causes the purified Indanthrone to precipitate out of the solution.

  • The precipitated, purified Indanthrone is collected by filtration, washed with hot water until the filtrate is neutral, and then dried.

Mandatory Visualizations

Synthesis Pathway of Indanthrone

Indanthrone_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Intermediates cluster_product Final Product 2-Aminoanthraquinone_1 2-Aminoanthraquinone Dimer Dimerized Intermediate 2-Aminoanthraquinone_1->Dimer 2-Aminoanthraquinone_2 2-Aminoanthraquinone 2-Aminoanthraquinone_2->Dimer Conditions KOH / NaOH 180-225 °C NaNO3 (Oxidant) Cyclized Cyclized Intermediate Conditions->Cyclized Dimerization Indanthrone Indanthrone (C.I. 69800) Cyclized->Indanthrone Intramolecular Cyclization & Oxidation

Caption: Synthesis pathway of Indanthrone from 2-aminoanthraquinone.

Experimental Workflow for Indanthrone Synthesis and Purification

Indanthrone_Workflow Start Start: 2-Aminoanthraquinone Reaction Alkaline Fusion Reactants: 2-Aminoanthraquinone, KOH, NaOH, NaNO3 Conditions: 180-225°C, 2-3 hours Start->Reaction Drowning Drowning in Water Reaction->Drowning Oxidation1 Air Oxidation Drowning->Oxidation1 Filtration1 Filtration Oxidation1->Filtration1 Washing1 Washing with Hot Water Filtration1->Washing1 CrudeProduct Crude Indanthrone Washing1->CrudeProduct Vatting Vatting Reagents: NaOH, Sodium Hydrosulfite Forms soluble Leuco-Indanthrone CrudeProduct->Vatting Filtration2 Filtration of Insolubles Vatting->Filtration2 Oxidation2 Air Oxidation (Reprecipitation) Filtration2->Oxidation2 Filtration3 Filtration Oxidation2->Filtration3 Washing2 Washing until Neutral Filtration3->Washing2 Drying Drying Washing2->Drying FinalProduct Purified Indanthrone (C.I. 69800) Drying->FinalProduct

Caption: Experimental workflow for the synthesis and purification of Indanthrone.

References

Spectroscopic Profile of Vat Brown 1 (CAS 2475-33-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, with the Chemical Abstracts Service (CAS) registry number 2475-33-4 and C.I. number 70800, is a complex anthraquinone-based vat dye.[1] Its molecular formula is C₄₂H₁₈N₂O₆, and it has a molecular weight of 646.60 g/mol .[1][2] This technical guide provides an in-depth overview of the available spectroscopic data for this compound, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid in the characterization and analysis of this compound. Given its nature as a synthetic dye, no relevant signaling pathway information has been identified.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information has been compiled from various sources, with a primary reference being the study on its electrochemical degradation which provides spectra of the parent compound before treatment.[3][4][5]

Table 1: UV-Visible Spectroscopic Data
ParameterValueSolvent/MethodReference
λmax~450-500 nm (Broad absorption in the visible range)Aqueous solution[3]

Note: The UV-Vis spectrum of this compound in an aqueous solution exhibits a broad absorption band across the visible region, which is characteristic of highly conjugated dye molecules. The peak is not sharp, indicating the complex electronic transitions within the molecule.

Table 2: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)AssignmentReference
~3400N-H stretching vibrations[4][5]
~1670C=O (quinone) stretching vibrations[4][5]
~1620C=C aromatic ring stretching[4][5]
~1580Aromatic ring skeletal vibrations[4][5]
~1300-1400C-N stretching vibrations[4][5]
Below 900C-H out-of-plane bending for substituted aromatic rings[4][5]

Note: The FT-IR spectrum confirms the presence of key functional groups within the this compound structure, including the secondary amine, quinone carbonyl groups, and the extensive aromatic system.

Table 3: Mass Spectrometry Data
m/zAssignmentIonization MethodReference
~646-647[M]⁺ or [M+H]⁺ (Parent molecular ion)Not specified in source, likely a soft ionization technique[3]

Note: The mass spectrum shows a prominent peak corresponding to the molecular weight of this compound, confirming its elemental composition.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

UV-Visible Spectroscopy

A solution of this compound is prepared in a suitable solvent, such as water or an organic solvent in which it is sparingly soluble. The analysis is performed using a double-beam UV-Vis spectrophotometer.

Methodology:

  • Sample Preparation: A dilute solution of this compound (e.g., 50 ppm) is prepared in the chosen solvent.[3]

  • Instrumentation: A UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Due to the solid and insoluble nature of this compound, the KBr pellet method is a suitable technique for obtaining its infrared spectrum.

Methodology:

  • Sample Preparation: A small amount of finely ground this compound powder (1-2 mg) is intimately mixed with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet press die and subjected to high pressure (several tons) to form a thin, transparent pellet.

  • Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm⁻¹) and ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry of this compound can be performed using techniques suitable for large, non-volatile molecules, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent system, often a mixture of organic solvents and water, to facilitate ionization. For LC-MS, the sample solution is injected into a liquid chromatograph for separation before entering the mass spectrometer.

  • Instrumentation: A high-resolution mass spectrometer equipped with an appropriate ion source is used. The instrument is calibrated with a known standard.

  • Data Acquisition: The mass spectrum is acquired in a positive or negative ion mode over a relevant mass-to-charge (m/z) range to detect the parent molecular ion and any fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Dilute Solution prep2->prep3 analysis1 Calibrate Spectrophotometer (Blank Solvent) prep3->analysis1 analysis2 Acquire Spectrum (200-800 nm) analysis1->analysis2 data1 Identify λmax analysis2->data1 data2 Plot Absorbance vs. Wavelength data1->data2

Workflow for UV-Vis Spectroscopic Analysis.

experimental_workflow_ftir cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing prep1 Grind this compound prep2 Mix with KBr Powder prep1->prep2 prep3 Press into a Pellet prep2->prep3 analysis1 Acquire Background Spectrum (Blank KBr Pellet) prep3->analysis1 analysis2 Acquire Sample Spectrum (4000-400 cm⁻¹) analysis1->analysis2 data1 Identify Characteristic Peaks analysis2->data1 data2 Correlate Peaks to Functional Groups data1->data2

Workflow for FT-IR Spectroscopic Analysis.

experimental_workflow_ms cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Dissolve this compound in Suitable Solvent analysis1 Introduce Sample to Ion Source (e.g., ESI) prep1->analysis1 analysis2 Separate Ions by m/z analysis1->analysis2 analysis3 Detect Ions analysis2->analysis3 data1 Generate Mass Spectrum analysis3->data1 data2 Identify Molecular Ion Peak data1->data2

Workflow for Mass Spectrometry Analysis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known by its Colour Index name this compound and CAS number 2475-33-4, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants.[1][2] Its robust chemical structure imparts excellent fastness properties, making it a staple in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[3][4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, application in dyeing, and a summary of its safety and environmental profile.

While primarily an industrial colorant, this guide aims to provide a technical resource for researchers and scientists who may encounter this compound in various fields, including material science and environmental studies. It is important to note that due to its industrial nature, publicly available data on certain properties, particularly regarding biological interactions and detailed experimental protocols, is limited.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[2][5] It typically presents as a dark brown powder.[4]

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value Reference
Chemical Name This compound[1]
Colour Index Name C.I. This compound[1]
CAS Number 2475-33-4[1][2]
Molecular Formula C₄₂H₁₈N₂O₆[1][2]
Molecular Weight 646.60 g/mol [1][2]
Property Description Reference
Physical Appearance Dark brown powder[4]
Solubility Insoluble in water; slightly soluble in hot tetralin and xylene.[4]
Melting Point Data not available in searched literature.
Boiling Point Data not available in searched literature.
Behavior in H₂SO₄ Greenish-gray color in concentrated sulfuric acid, with a brown precipitate upon dilution.[4]
Leuco Form Color The reduced, soluble (leuco) form is yellow-brown in alkaline conditions and dark olive in acidic conditions.[1]
Fastness Properties

This compound is renowned for its excellent fastness on textiles. The following data is indicative of its performance.

Fastness Test Rating (out of 8) Reference
Light Fastness 7[6]
Washing (Soaping at 95°C) 5[6]
Perspiration 4-5[6]
Rubbing (Dry) 4-5[6]
Rubbing (Wet) 3-4[6]
Ironing 4-5[6]
Chlorine Bleach 4[6]
Mercerizing 5[6]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the condensation of two key intermediates derived from anthraquinone. The general pathway is described as the condensation of 1,4-diaminoanthraquinone (B121737) with two molecules of 1-bromoanthraquinone, followed by a ring-closing reaction (carbazolation).[1][7] A closely related compound, "Vat Brown R," is synthesized through a similar route involving the condensation of 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone.[8][9]

General Procedure Outline:

  • Preparation of Intermediates: This involves the synthesis of the necessary amino and bromo derivatives of anthraquinone through reactions such as amination and bromination.

  • Condensation Reaction: The prepared intermediates are reacted together in a high-boiling organic solvent, often in the presence of a copper catalyst and an acid scavenger.

  • Carbazolation (Ring Closure): The condensation product is then treated with a dehydrating agent, such as sulfuric acid or aluminum chloride in pyridine, to induce the formation of the carbazole (B46965) rings, yielding the final this compound molecule.[1][7]

  • Purification: The crude product is typically purified by washing with various solvents to remove unreacted starting materials and byproducts. Due to its insolubility, purification often relies on converting it to its soluble leuco form, filtering, and then re-oxidizing to the insoluble pigment.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_main_reaction Main Reaction cluster_purification Purification 1_4_diaminoanthraquinone 1,4-Diaminoanthraquinone Condensation Condensation (High-boiling solvent, Cu catalyst) 1_4_diaminoanthraquinone->Condensation 1_bromoanthraquinone 1-Bromoanthraquinone 1_bromoanthraquinone->Condensation Carbazolation Carbazolation (e.g., AlCl3/Pyridine) Condensation->Carbazolation Washing Solvent Washing Carbazolation->Washing Leuco_Formation Reduction to Leuco Form Washing->Leuco_Formation Filtration Filtration Leuco_Formation->Filtration Reoxidation Re-oxidation Filtration->Reoxidation Final_Product This compound Reoxidation->Final_Product

General synthetic workflow for this compound.
Vat Dyeing Process with this compound

The application of this compound to cellulosic fibers follows the general vat dyeing procedure, which involves a reduction-oxidation cycle.

General Vat Dyeing Protocol:

  • Vatting (Reduction): The insoluble this compound powder is converted into its water-soluble "leuco" form. This is achieved by treating the dye with a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄), in a strong alkaline solution, such as sodium hydroxide (B78521) (NaOH). The temperature for this step is generally maintained between 40-50°C.[6]

  • Dyeing: The textile substrate is immersed in the alkaline solution of the leuco-vat dye. The soluble dye penetrates the amorphous regions of the cellulose (B213188) fibers.

  • Oxidation: The fabric is removed from the dyebath and exposed to an oxidizing agent. This can be atmospheric oxygen (airing) or a chemical oxidizing agent like hydrogen peroxide or sodium perborate. This step converts the soluble leuco dye back to its original insoluble pigment form, trapping it inside the fiber.

  • Soaping: The dyed fabric is treated with a hot detergent solution. This final step removes any loose dye particles from the surface, helps to crystallize the dye molecules within the fiber, and develops the final true color and fastness properties.

Vat_Dyeing_Process Vat_Brown_1_Insoluble This compound (Insoluble Powder) Vatting Vatting (Reduction) [NaOH, Na₂S₂O₄] Vat_Brown_1_Insoluble->Vatting Leuco_Vat_Dye_Soluble Leuco-Vat Dye (Soluble) Vatting->Leuco_Vat_Dye_Soluble Dyeing Dyeing (Fiber Penetration) Leuco_Vat_Dye_Soluble->Dyeing Oxidation Oxidation (Airing or Chemical Oxidant) Dyeing->Oxidation Trapped_Pigment Insoluble Pigment Trapped in Fiber Oxidation->Trapped_Pigment Soaping Soaping (Removal of excess dye, Color development) Trapped_Pigment->Soaping Final_Dyed_Fabric Final Dyed Fabric Soaping->Final_Dyed_Fabric

The general workflow of the vat dyeing process.

Spectral Data

Detailed, high-resolution spectral data for this compound is scarce in publicly accessible literature. However, some information can be gleaned from studies on its degradation.

UV-Visible Spectroscopy

UV-Vis spectroscopy has been used to monitor the decolorization of this compound solutions during degradation processes. The absorption spectrum of an aqueous solution of this compound shows a broad absorption band in the visible region, which is characteristic of its color.[9] During electrochemical degradation, the intensity of this visible absorption band decreases, and a shift towards the UV region is observed, indicating the breakdown of the chromophoric structure into smaller aromatic fragments.[9]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy has also been employed to characterize this compound and its degradation products. The FT-IR spectrum of the parent dye exhibits characteristic peaks corresponding to its complex aromatic structure, including C=O and C=C stretching vibrations of the anthraquinone core. The disappearance or significant reduction of these peaks after degradation processes confirms the breakdown of the molecule.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any information on specific biological activities or interactions with signaling pathways for this compound. As a highly insoluble industrial pigment, it is not designed for biological applications, and its potential for interaction with cellular systems has not been a focus of research.

Safety, Handling, and Environmental Fate

Safety and Handling

This compound is considered to have moderate toxicity if ingested and may cause skin and eye irritation. It is important to handle the powder form with care to avoid dust generation and inhalation. Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from oxidizing agents.

Environmental Fate

Vat dyes, including this compound, are known for their persistence in the environment due to their chemical stability and low water solubility. They are generally considered to have moderate biodegradability. If released into aquatic environments, they can be harmful to aquatic life at high concentrations. Research has been conducted on the degradation of this compound using methods such as electrochemical oxidation and biodegradation by microorganisms, which aim to break down the dye into less harmful compounds. Studies on a similar dye, Vat Brown R, have shown that certain bacteria can achieve significant decolorization.

Conclusion

This compound is a commercially important anthraquinone dye valued for its exceptional fastness properties on cellulosic textiles. Its physical and chemical characteristics are dominated by its large, insoluble molecular structure. While general procedures for its synthesis and application are understood, detailed experimental protocols and comprehensive spectral and toxicological data are not widely available in the public domain. There is currently no evidence to suggest any significant biological activity or interaction with cellular signaling pathways. Future research could focus on developing more detailed and standardized analytical data for this compound and exploring more efficient and environmentally benign methods for its application and degradation.

References

A Technical Guide to the Solubility of Vat Brown 1 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye. A thorough understanding of its solubility is crucial for its application in various industrial and research settings, including dyeing processes, material science, and as a model compound in degradation studies. Due to its classification as a vat dye, this compound is characteristically insoluble in water in its oxidized pigment form. Its application typically requires a chemical reduction to a water-soluble "leuco" form. This guide focuses on its solubility in organic solvents in its pigment state.

Core Concepts: Vat Dyes and Solubility

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a soluble, reduced form and then oxidized back to their insoluble form within the fiber. This process imparts high color fastness. The inherent insolubility of the pigment form in aqueous media necessitates the use of organic solvents for certain applications and analytical procedures.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents (e.g., in g/L or mol/L at defined temperatures). The available information is qualitative and is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventTemperatureSolubilityCitation
WaterAmbientInsoluble[1][2]
XyleneColdInsoluble[1][2]
XyleneHotSlightly Soluble[1][2]
TetrahydronaphthaleneHotSlightly Soluble[1]

Note: "Slightly soluble" indicates that the solute has a low but noticeable solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methodologies for determining the solubility of dyes can be employed. The two primary methods are the gravimetric method and the spectrophotometric method.

Gravimetric Method

The gravimetric method is a direct and reliable technique for determining the solubility of a solid solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Experimental Workflow: Gravimetric Method

G A Preparation of Saturated Solution B Equilibration A->B C Separation of Undissolved Solid B->C D Withdrawal of Aliquot C->D E Solvent Evaporation D->E F Weighing of Dry Solute E->F G Calculation of Solubility F->G G cluster_0 Calibration cluster_1 Sample Analysis A Prepare Standard Solutions B Measure Absorbance A->B C Plot Calibration Curve B->C F Determine Concentration C->F D Prepare Saturated Solution E Measure Sample Absorbance D->E E->F G Calculate Solubility F->G G A This compound (Insoluble Pigment) B This compound (Soluble 'Leuco' Form) A->B Reduction (e.g., Na2S2O4, NaOH) D Dyed Substrate (Insoluble Pigment Fixed) B->D Adsorption onto Substrate & Oxidation (e.g., Air, H2O2) C Substrate (e.g., Cotton Fiber) C->D

References

An In-depth Technical Guide to Vat Brown 1: Synthesis, Properties, and Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Brown 1, a complex anthraquinone-based dye, is a molecule of significant interest beyond its industrial applications in the textile industry. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and a thorough examination of its synthesis. While primarily known as a colorant, the broader class of anthraquinone (B42736) derivatives has garnered substantial attention in medicinal chemistry and drug development. This document aims to serve as a foundational resource for researchers and scientists interested in the synthesis, characterization, and potential applications of this compound and related anthraquinone carbazole (B46965) structures.

Chemical Identity and Physicochemical Properties

This compound is a large, polycyclic aromatic compound with a carbazole core derived from anthraquinone moieties. Its intricate structure is responsible for its characteristic brown color and its properties as a vat dye.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms C.I. This compound, C.I. 70800, Vat Brown BR[1]
CAS Number 2475-33-4[1]
Molecular Formula C₄₂H₁₈N₂O₆[1]
Molecular Weight 646.60 g/mol [1]
Appearance Dark brown powder
Solubility Insoluble in water and cold xylene. Slightly soluble in hot tetralin and hot xylene.
Color in Conc. H₂SO₄ Greenish-gray

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key anthraquinone intermediates, followed by their condensation and subsequent cyclization to form the final carbazole structure. The overall synthetic strategy is outlined below.

General Synthetic Workflow

The manufacturing of this compound is a complex process that involves the synthesis of two primary intermediates, which are then condensed and cyclized. The general workflow is depicted in the diagram below.

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis Phthalic Anhydride Phthalic Anhydride Quinizarin Quinizarin Phthalic Anhydride->Quinizarin H₂SO₄ p-Chlorophenol p-Chlorophenol p-Chlorophenol->Quinizarin 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone Quinizarin->1,4-Diaminoanthraquinone Amination Trianthrimid Trianthrimid 1,4-Diaminoanthraquinone->Trianthrimid Condensation (Copper Catalyst) Anthraquinone Anthraquinone 1-Anthraquinonesulfonic acid 1-Anthraquinonesulfonic acid Anthraquinone->1-Anthraquinonesulfonic acid H₂SO₄, HgSO₄ 1-Chloroanthraquinone 1-Chloroanthraquinone 1-Anthraquinonesulfonic acid->1-Chloroanthraquinone Chlorination 1-Chloroanthraquinone->Trianthrimid This compound This compound Trianthrimid->this compound Carbazolation (Pyridine, AlCl₃)

References

An In-depth Technical Guide to the Historical Development of Vat Brown 1 (C.I. 70800)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, classified in the Colour Index as C.I. 70800, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants. Renowned for its exceptional fastness properties, particularly to light and washing, it has been a significant dyestuff for cellulosic fibers such as cotton, hemp, and viscose. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, experimental protocols, and performance characteristics. The information presented herein is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who may have an interest in the complex organic synthesis and enduring chemical technology of this class of compounds.

The genesis of synthetic vat dyes dates back to the turn of the 20th century, with René Bohn's groundbreaking synthesis of Indanthrene Blue at BASF in 1901. This discovery marked a pivotal moment in the history of dyeing, offering a new class of colorants with unparalleled durability compared to the natural dyes and early synthetic dyes of the era. The subsequent decades saw rapid innovation in anthraquinone chemistry, leading to the development of a wide palette of vat dyes, including this compound.

Physicochemical Properties and Performance Data

This compound is a dark brown powder with a reddish-brown hue in its oxidized form. It is insoluble in water and most common organic solvents, a characteristic feature of vat dyes. Its application relies on a reduction process in an alkaline medium, typically using sodium hydrosulfite, which converts the insoluble pigment into a water-soluble "leuco" form. This leuco form has an affinity for cellulosic fibers and, once absorbed, is re-oxidized back to the insoluble pigment, trapping it within the fiber matrix.

Table 1: Physicochemical Identifiers for this compound

PropertyValue
C.I. NameThis compound
C.I. Number70800
CAS Number2475-33-4
Molecular FormulaC₄₂H₁₈N₂O₆
Molecular Weight646.60 g/mol

Table 2: Fastness Properties of this compound on Cotton

Fastness TestRating (ISO Standards)
Light Fastness (Xenon Arc)7
Washing (ISO 105-C06)5
Perspiration (ISO 105-E04)4-5
Rubbing (ISO 105-X12) - Dry4
Rubbing (ISO 105-X12) - Wet3
Ironing (ISO 105-X11)4-5
Chlorine Bleach (ISO 105-N01)4
Mercerizing5

Historical Synthesis of this compound (Cibanone Brown BR)

The industrial synthesis of this compound, as exemplified by the process for Cibanone Brown BR published by Ciba in 1954, is a complex, multi-step procedure. It involves the synthesis of two key anthraquinone intermediates, which are then coupled and cyclized to form the final dye molecule. The overall process is characterized by its length and a relatively low yield of approximately 19%.

Synthesis of Intermediates

1. 1,4-Diaminoanthraquinone (B121737):

The synthesis of this intermediate begins with the reaction of phthalic anhydride (B1165640) and p-chlorophenol in the presence of sulfuric acid to produce quinizarin (B34044) (1,4-dihydroxyanthraquinone). The quinizarin is then aminated to yield 1,4-diaminoanthraquinone.

2. 1-Chloroanthraquinone (B52148):

This intermediate is prepared from anthraquinone through sulfonation. A key aspect of this step is the use of a mercuric sulfate (B86663) catalyst to direct the sulfonation to the 1-position of the anthraquinone ring, forming 1-anthraquinonesulfonic acid. This is followed by chlorination to replace the sulfonic acid group with a chlorine atom, yielding 1-chloroanthraquinone.

Final Synthesis Steps: Condensation and Carbazolization

The two intermediates, 1,4-diaminoanthraquinone and 1-chloroanthraquinone, are then subjected to a two-step process to form the final this compound dye.

1. Condensation:

The 1,4-diaminoanthraquinone and 1-chloroanthraquinone are condensed in the presence of a copper catalyst. This reaction forms a trianthrimide, which is an intermediate molecule consisting of three anthraquinone units linked by amino groups.

2. Carbazolization:

The final step is the carbazolization of the trianthrimide intermediate. This is achieved by heating the compound in pyridine (B92270) with aluminum chloride. This reaction induces an intramolecular cyclization, forming the carbazole (B46965) rings that are characteristic of the this compound structure.

Detailed Experimental Protocols

The following are representative experimental protocols for the key stages in the historical synthesis of this compound. These are based on established chemical principles and historical accounts of vat dye manufacturing.

Protocol 1: Synthesis of 1-Chloroanthraquinone

Materials:

  • Potassium anthraquinone-α-sulfonate

  • Concentrated Hydrochloric Acid

  • Sodium Chlorate (B79027)

  • Water

Procedure:

  • A solution of potassium anthraquinone-α-sulfonate (0.061 mole) in 500 cc of water and 85 cc of concentrated hydrochloric acid is prepared in a reaction vessel equipped with a stirrer and reflux condenser.

  • The solution is heated to boiling with stirring.

  • A solution of sodium chlorate (0.19 mole) in 100 cc of water is added dropwise over a period of three hours while maintaining a slow reflux.

  • The reaction mixture is refluxed for an additional hour.

  • The precipitated α-chloroanthraquinone is collected by suction filtration.

  • The product is washed with hot water until free of acid.

  • The resulting bright yellow product is dried in vacuo at 100°C.

Protocol 2: Vat Dyeing of Cotton with this compound

Materials:

  • This compound dye

  • Sodium Hydroxide (B78521) (Caustic Soda)

  • Sodium Hydrosulfite (Reducing Agent)

  • Scoured Cotton Fabric

  • Turkey Red Oil (Wetting Agent)

  • Sodium Chloride (optional, for exhaustion)

  • Hydrogen Peroxide (Oxidizing Agent)

  • Detergent

  • Soda Ash

Procedure:

  • Vatting: The this compound dye is pasted with an equal amount of Turkey Red Oil and a small amount of warm water. A solution of sodium hydroxide and sodium hydrosulfite is prepared and added to the dye paste. The mixture is heated to 50-60°C for 15-20 minutes to ensure complete reduction of the dye to its soluble leuco form. The color of the solution will change to a yellow-brown.

  • Dyeing: The prepared leuco dye solution is added to the dyebath containing water and the scoured cotton fabric. The dyeing is carried out at 50-60°C for 45-60 minutes. If necessary, sodium chloride can be added in portions to aid in the exhaustion of the dye onto the fiber.

  • Oxidation: After dyeing, the fabric is removed from the dyebath, squeezed to remove excess liquor, and exposed to air to allow for initial oxidation. A more controlled oxidation is then carried out by treating the fabric in a bath containing a dilute solution of an oxidizing agent, such as hydrogen peroxide or sodium perborate, at 40-50°C for 10-15 minutes. This step fully regenerates the insoluble form of the dye within the cotton fibers.

  • Soaping: To improve fastness and achieve the final shade, the dyed fabric is subjected to a soaping treatment. This involves washing the fabric at or near the boil in a solution containing a detergent and soda ash. This step removes any loose dye particles from the surface of the fibers.

  • Rinsing and Drying: The fabric is thoroughly rinsed with hot and then cold water and finally dried.

Visualizations

Synthesis_of_Vat_Brown_1 cluster_intermediate1 Intermediate 1: 1,4-Diaminoanthraquinone Synthesis cluster_intermediate2 Intermediate 2: 1-Chloroanthraquinone Synthesis cluster_final_synthesis Final Synthesis Phthalic Anhydride Phthalic Anhydride Quinizarin Quinizarin Phthalic Anhydride->Quinizarin H₂SO₄ p-Chlorophenol p-Chlorophenol p-Chlorophenol->Quinizarin 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone Quinizarin->1,4-Diaminoanthraquinone Amination Trianthrimide Trianthrimide 1,4-Diaminoanthraquinone->Trianthrimide Condensation (Cu catalyst) Anthraquinone Anthraquinone 1-Anthraquinonesulfonic Acid 1-Anthraquinonesulfonic Acid Anthraquinone->1-Anthraquinonesulfonic Acid H₂SO₄, HgSO₄ 1-Chloroanthraquinone 1-Chloroanthraquinone 1-Anthraquinonesulfonic Acid->1-Chloroanthraquinone Chlorination 1-Chloroanthraquinone->Trianthrimide This compound This compound Trianthrimide->this compound Carbazolization (Pyridine, AlCl₃)

Caption: High-level workflow for the historical synthesis of this compound.

Vat_Dyeing_Process Insoluble this compound Pigment Insoluble this compound Pigment Soluble Leuco Form Soluble Leuco Form Insoluble this compound Pigment->Soluble Leuco Form Reduction (NaOH, Na₂S₂O₄) Dyeing of Cotton Fiber Dyeing of Cotton Fiber Soluble Leuco Form->Dyeing of Cotton Fiber Absorption Oxidized this compound in Fiber Oxidized this compound in Fiber Dyeing of Cotton Fiber->Oxidized this compound in Fiber Oxidation (Air, H₂O₂)

Caption: The vat dyeing process for applying this compound to cotton fibers.

Vat Brown 1 and its Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Brown 1, a complex anthraquinone-based dye, has a long history of use in the textile industry due to its robust chemical properties. While its primary application has been as a colorant, the core anthraquinone (B42736) structure is a well-established scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This technical guide delves into the chemistry of this compound and its derivatives, exploring their potential as starting points for drug discovery and development. This document provides a comprehensive overview of their chemical and physical properties, detailed experimental protocols for synthesis and biological evaluation, and a summary of the known signaling pathways modulated by related anthraquinone compounds. The information is presented to empower researchers and scientists to explore the pharmacological potential of this chemical class.

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized to their insoluble, colored state. This compound (C.I. 70800) is a prominent member of this class, valued for its high fastness.[1][2] Beyond its industrial application, the chemical architecture of this compound, which is built upon an anthraquinone framework, has garnered interest in the field of medicinal chemistry. Anthraquinones are a large and diverse family of aromatic compounds that are found in numerous natural products and have been the basis for the development of various therapeutic agents.[3] This guide aims to bridge the gap between the industrial application of this compound and the pharmacological potential of its core structure and derivatives.

Chemical and Physical Properties

This compound is a dark brown powder with a complex molecular structure.[1][2] Its properties are largely defined by the extensive aromatic system of the anthraquinone core.

Physicochemical Data of this compound
PropertyValueReference
CI Name This compound[1][4]
CI Number 70800[1][4]
CAS Number 2475-33-4[4][5]
Molecular Formula C42H18N2O6[4]
Molecular Weight 646.60 g/mol [4]
Appearance Dark brown powder[1][2]
Solubility Insoluble in water; slightly soluble in hot xylene and tetralin[1][2]
Properties of Bioactive Anthraquinone Derivatives

While specific pharmacological data for this compound is limited, numerous anthraquinone derivatives have been extensively studied. The following table summarizes the properties of some well-known bioactive anthraquinones.

CompoundStructureBiological ActivityKey FindingsReference
Emodin 1,3,8-trihydroxy-6-methylanthraquinoneAnticancer, Anti-inflammatory, AntiviralInduces apoptosis in cancer cells, inhibits inflammatory pathways.[6]
Aloin A glycoside of aloe-emodinLaxative, Anti-inflammatoryUsed in traditional medicine for its laxative effects.[6]
Doxorubicin An anthracycline antibioticAnticancerA widely used chemotherapy drug that intercalates DNA.[6]
Rhein 1,8-dihydroxy-3-carboxyanthraquinoneAnti-inflammatory, AntifibroticShows potential in treating kidney and liver fibrosis.[6]

Synthesis of this compound and Derivatives

The synthesis of this compound is a multi-step process that involves the condensation of aminoanthraquinone derivatives.[1] The general synthetic strategy can be adapted to produce a variety of derivatives for screening and drug development.

Manufacturing Process of this compound

The industrial synthesis of this compound is a seven-step process with an overall yield of approximately 19%.[7] The key steps involve the preparation of two intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, followed by their condensation and subsequent ring-closure.[7]

Experimental Protocol: Synthesis of a this compound Analogue

This protocol describes a general method for the synthesis of an N-arylated aminoanthraquinone, a common structural motif in this compound derivatives.

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid (Bromaminic acid)

  • Aniline (B41778) (or a substituted aniline)

  • Copper(0) powder

  • Phosphate (B84403) buffer (pH 6-7)

  • Microwave reactor

  • Dichloromethane (DCM)

  • Silica (B1680970) gel (C-18) for column chromatography

Procedure:

  • In a microwave reactor vessel, combine bromaminic acid (1.0 eq), the desired aniline derivative (1.2 eq), and a catalytic amount of copper(0) powder.

  • Add phosphate buffer to the mixture.

  • Irradiate the mixture in the microwave reactor at 120°C for 10-20 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the crude product with DCM.

  • Purify the product by column chromatography using reversed-phase C-18 silica gel.

Biological Activity and Experimental Protocols

While this compound itself is not known for specific biological activities, its anthraquinone core is a versatile pharmacophore. Derivatives can be screened for a variety of therapeutic applications.

Potential Therapeutic Areas
  • Anticancer: Many anthraquinone derivatives exhibit potent anticancer activity through mechanisms such as DNA intercalation, inhibition of topoisomerase II, and induction of apoptosis.[6]

  • Antimicrobial: The planar aromatic structure of anthraquinones allows for interaction with bacterial cell walls and enzymes, leading to antimicrobial effects.

  • Anti-inflammatory: Some anthraquinones can modulate inflammatory signaling pathways, such as the NF-κB pathway.

  • Antiviral: Certain derivatives have shown efficacy against a range of viruses.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • Test compound dissolved in a suitable solvent

  • 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a serial dilution of the test compound in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways

The biological effects of anthraquinone derivatives are often mediated by their interaction with key cellular signaling pathways. Understanding these pathways is crucial for rational drug design.

Anticancer Signaling Pathways

Many anthraquinone-based anticancer agents function by inducing DNA damage, which in turn activates cell cycle arrest and apoptosis. A simplified representation of this process is shown below.

anticancer_pathway Anthraquinone Anthraquinone Derivative DNA DNA Intercalation/ Topoisomerase II Inhibition Anthraquinone->DNA Damage DNA Damage DNA->Damage p53 p53 Activation Damage->p53 Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Anticancer signaling pathway of anthraquinone derivatives.

Experimental and Synthetic Workflows

A systematic approach is essential for the synthesis and evaluation of new this compound derivatives.

Synthetic and Characterization Workflow

The synthesis and characterization of new compounds follow a logical progression to ensure purity and structural confirmation.

synthesis_workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC) Structure->Purity Screening Biological Screening Purity->Screening

Workflow for the synthesis and characterization of new derivatives.

Conclusion

This compound, a compound with a rich history in industrial chemistry, represents an untapped resource for medicinal chemists and drug discovery professionals. Its anthraquinone core is a privileged scaffold that has given rise to numerous therapeutic agents. By leveraging the synthetic methodologies developed for the dye industry and applying modern biological screening techniques, new derivatives of this compound can be generated and evaluated for a range of pharmacological activities. This guide provides the foundational knowledge and experimental framework to embark on such an endeavor, potentially unlocking new avenues for the development of novel therapeutics. The future of drug discovery may lie in the creative repurposing of well-established chemical entities like this compound.

References

A Technical Guide to the Fluorescence Quantum Yield of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the fluorescence quantum yield of Vat Brown 1 (C.I. 70800), a complex anthraquinone-based dye. A thorough review of scientific literature and chemical databases indicates that a specific, experimentally determined fluorescence quantum yield for this compound has not been publicly reported. This is not uncommon for many commercial dyes, where such specific photophysical data is often proprietary or has not been the subject of academic investigation.

Therefore, this document serves as a comprehensive guide for researchers to determine the fluorescence quantum yield of this compound experimentally. It provides the known chemical and physical properties of the dye, a detailed experimental protocol based on the well-established comparative method, and the necessary theoretical background.

Introduction to this compound

This compound is a vat dye with the molecular formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[1][2] Its chemical structure is based on an anthraquinone (B42736) core, a class of compounds known for their diverse photophysical properties.[3] The manufacturing process involves the condensation of 1,4-Diaminoanthraquinone with 1-Bromoanthracene-9,10-dione.[1] Vat dyes are characteristically insoluble in water but can be rendered soluble by reduction in an alkaline solution, a process known as "vatting".[4] This property is crucial for their application in dyeing cellulosic fibers.

While primarily used as a colorant for textiles, the inherent aromatic and conjugated system of this compound suggests potential for fluorescence. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5] A precise understanding of the quantum yield is essential for applications where fluorescence is either a desired property (e.g., in bio-imaging, sensors) or a factor in photodegradation pathways.

Quantitative Data for this compound

As of the latest review, specific quantitative photophysical data for this compound is not available in the public domain. The following table summarizes its known chemical and physical properties. A placeholder for the fluorescence quantum yield is included to be populated upon experimental determination.

PropertyValueReference
C.I. NameThis compound[1][2]
C.I. Number70800[1][2]
CAS Number2475-33-4[1][2]
Molecular FormulaC₄₂H₁₈N₂O₆[1][2]
Molecular Weight646.60 g/mol [1][2]
Fluorescence Quantum Yield (Φf) Not Reported

For context, many anthraquinone derivatives exhibit fluorescence, but their quantum yields can be quite low. For instance, the far-red fluorescing anthraquinone derivative DRAQ5 has a reported quantum yield of a mere 0.003 in solution.[6] This suggests that the quantum yield of this compound may also be low, but this can only be confirmed through empirical measurement.

Experimental Protocol for Determining Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of an unknown sample is the comparative method.[7] This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. The following is a detailed protocol for this procedure.

Materials and Instruments
  • This compound: Solubilized form or dissolved in a suitable organic solvent.

  • Reference Standard: A fluorescent dye with a well-characterized quantum yield in the same solvent and with an absorption profile that overlaps with the excitation wavelength to be used (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

  • Solvent: A high-purity, spectroscopic grade solvent that dissolves both the sample and the reference standard.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Spectrofluorometer: For measuring fluorescence emission spectra.

  • Quartz Cuvettes: Matched set for both absorbance and fluorescence measurements.

Procedure
  • Preparation of Stock Solutions:

    • Prepare stock solutions of both this compound and the reference standard in the chosen solvent. The concentration should be high enough to allow for a series of dilutions.

  • Preparation of Dilutions:

    • Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the linear range, typically between 0.01 and 0.1, to minimize inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength. Record these values.

  • Fluorescence Measurements:

    • Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength must be the same for all measurements. The emission spectra should be corrected for the instrument's response.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).

  • Calculation of Quantum Yield:

    • The fluorescence quantum yield of this compound (Φf_sample) can be calculated using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φf_std is the known quantum yield of the reference standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Visualizing the Experimental Workflow and Underlying Principles

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the fluorescence quantum yield and the fundamental photophysical processes involved.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis and Calculation prep_sample Prepare this compound Stock dilute_sample Create Serial Dilutions of Sample prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Serial Dilutions of Standard prep_std->dilute_std abs_measure Measure Absorbance at Excitation Wavelength dilute_sample->abs_measure dilute_std->abs_measure fluor_measure Record Corrected Emission Spectra abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Φf of this compound

Caption: Experimental workflow for determining fluorescence quantum yield.

jablonski_diagram cluster_excitation cluster_formula S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence (kf) S1->S0 Non-radiative Decay (knr) (Internal Conversion, etc.) formula Φf = kf / (kf + knr)

Caption: Simplified Jablonski diagram illustrating fluorescence.

Conclusion

While the fluorescence quantum yield of this compound is not documented in readily available literature, this guide provides the necessary framework for its experimental determination. By following the detailed comparative method protocol, researchers can obtain a reliable value for this important photophysical parameter. This will not only contribute to a more complete characterization of this compound but also enable a more informed assessment of its potential in applications beyond traditional dyeing, such as in the development of novel fluorescent probes and materials. The provided diagrams offer a clear visual representation of the experimental process and the underlying principles governing fluorescence, aiding in both the practical execution and the theoretical understanding of the measurement.

References

Unveiling the Photophysical Core of Vat Brown 1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Spectroscopic and Photodynamic Properties of the Anthraquinone (B42736) Dye, C.I. Vat Brown 1

C.I. This compound, a complex anthraquinone derivative, is a dye with a rich history in the textile industry. Beyond its traditional use as a colorant, its inherent chemical structure suggests a potential for applications in materials science and as a molecular probe, contingent on a thorough understanding of its photophysical behavior. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Core Identification and Chemical Structure

This compound is chemically classified as an anthraquinone dye. Its fundamental properties are detailed below:

PropertyValue
C.I. Name This compound
C.I. Number 70800
CAS Number 2475-33-4
Molecular Formula C₄₂H₁₈N₂O₆
Molecular Weight 646.60 g/mol
Synonyms Vat Navy Brown BR, Vat Brown 2R, Vat Brown BR, Cibanon Brown BR

Photophysical Data

ParameterValue/Observation
Maximum Absorption Wavelength (λmax) The absorption spectrum of this compound shows a broad absorption in the visible region. While a precise peak is not documented, the visual brown color suggests significant absorption across a wide range of the visible spectrum.
Molar Extinction Coefficient (ε) Data not available. This value is essential for quantitative analysis and would need to be determined experimentally.
Maximum Emission Wavelength (λem) Data not available. The fluorescence of this compound has been noted, but its emission maximum is not documented.
Fluorescence Quantum Yield (Φ) Data not available. The efficiency of fluorescence is a critical parameter for applications in imaging and sensing.
Fluorescence Lifetime (τ) Data not available. The decay kinetics of the excited state are important for understanding the photodynamic behavior of the molecule.

Experimental Protocols

To address the gap in quantitative data, the following established experimental protocols are recommended for the characterization of this compound's photophysical properties.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption spectrum and molar extinction coefficient.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform, or dimethyl sulfoxide) in which the dye is soluble.[1] Concentrations should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectra of the solvent blank and each dilution over a wavelength range of at least 200-800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This method is used to determine the excitation and emission spectra, and the fluorescence quantum yield.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Utilize a spectrofluorometer.

  • Measurement:

    • Emission Spectrum: Excite the sample at its λmax (determined from UV-Vis spectroscopy) and scan the emission wavelengths.

    • Excitation Spectrum: Set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.

  • Quantum Yield Determination (Relative Method):

    • Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and the standard solution.

    • The quantum yield (Φ) of this compound can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique is employed to measure the fluorescence lifetime of the dye.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

  • Sample Preparation: Prepare a deoxygenated, dilute solution of this compound.

  • Measurement: Excite the sample with a pulsed light source (e.g., a laser diode or picosecond laser) and measure the decay of the fluorescence intensity over time.

  • Data Analysis: The fluorescence decay data is fitted to an exponential decay function to determine the fluorescence lifetime (τ).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for characterizing the photophysical properties of a dye like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_trf Time-Resolved Fluorescence prep Prepare this compound Solutions (Varying Concentrations) uvvis_measure Measure Absorbance Spectra prep->uvvis_measure fluor_measure Measure Excitation & Emission Spectra prep->fluor_measure trf_measure Measure Fluorescence Decay prep->trf_measure uvvis_analysis Determine λmax and ε uvvis_measure->uvvis_analysis fluor_analysis Determine λem and Relative Quantum Yield fluor_measure->fluor_analysis trf_analysis Determine Fluorescence Lifetime (τ) trf_measure->trf_analysis application_exploration cluster_core Core Properties cluster_application Potential Applications cluster_investigation Further Investigation photophys Photophysical Characterization (λmax, ε, λem, Φ, τ) imaging Fluorescent Imaging Probe photophys->imaging pdt Photodynamic Therapy Agent photophys->pdt sensor Molecular Sensor photophys->sensor cellular_uptake Cellular Uptake & Localization imaging->cellular_uptake phototoxicity Phototoxicity Studies pdt->phototoxicity binding Biomolecule Binding Assays sensor->binding

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat dyes, a class of water-insoluble dyes, are widely used in the textile industry for their excellent fastness properties. Vat Brown 1 (C.I. 69015) is a prominent member of this class, belonging to the anthraquinone (B42736) chemical group. The complex, multi-ring aromatic structure of these dyes contributes to their stability and persistence, which in turn raises concerns about their environmental fate and potential ecotoxicity. This technical guide provides an in-depth overview of the ecotoxicity of this compound and related anthraquinone vat dyes, compiling available quantitative data, detailing standardized experimental protocols, and visualizing key experimental workflows. Due to a lack of specific ecotoxicity data for this compound, this guide presents data from structurally related anthraquinone dyes to provide a representative understanding of the potential environmental impact of this class of compounds.

Quantitative Ecotoxicity Data

The ecotoxicity of a substance is typically evaluated across different trophic levels to assess its potential impact on an ecosystem. Standard test organisms include algae (representing primary producers), daphnids (representing primary consumers), and fish (representing secondary consumers). The following tables summarize the available acute toxicity data for several anthraquinone dyes.

Table 1: Acute Ecotoxicity of Anthraquinone Dyes on Aquatic Invertebrates

Dye NameTest OrganismEndpointConcentrationExposure DurationReference
EmodinDaphnia similisEC50130 µg/L48 hours[1]
AlizarinDaphnia similisEC5090.3 µg/L48 hours[2]
Reactive Blue 19Daphnia similisEC50> 100 mg/L48 hours[3]
14 Anthraquinone DerivativesDaphnia magnaEC504.3 nmol/L - 4186.7 nmol/L (under visible light)48 hours[4]

Table 2: Acute Ecotoxicity of Anthraquinone Dyes on Fish

Dye NameTest OrganismEndpointConcentrationExposure DurationReference
EmodinZebrafish (Danio rerio) embryosLC5025 µg/L168 hours[1]
AlizarinZebrafish (Danio rerio) embryosLC5045.8 µg/L168 hours[2]

Table 3: Acute Ecotoxicity of Vat Dyes on Terrestrial Invertebrates

Dye NameTest OrganismEndpointConcentration (mg/L)Exposure DurationReference
Red Vat DyeEarthworm (Lumbricus terrestris)LC500.1224 hours[5]
Blue Vat DyeEarthworm (Lumbricus terrestris)LC500.12924 hours[5]
Green Vat DyeEarthworm (Lumbricus terrestris)LC500.324 hours[5]

Genotoxicity and Cytotoxicity

Some anthraquinone dyes have been investigated for their potential to cause genetic damage (genotoxicity) and cell death (cytotoxicity). For instance, Reactive Blue 19 was found to be mutagenic in the Ames test in the presence of metabolic activation (S9).[3] However, in the same study, it did not show genotoxic effects in the Comet assay with human dermal fibroblasts.[3]

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are globally recognized for assessing the ecotoxicity of chemicals. The following are detailed methodologies for the key aquatic toxicity tests.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater green algae.

  • Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Principle: Exponentially growing cultures of the test alga are exposed to various concentrations of the test substance over a 72-hour period. The inhibition of growth in relation to a control is determined.

  • Test Conditions:

    • Temperature: 21-24°C.

    • Light: Continuous, uniform illumination.

    • pH: Should not vary by more than 1.5 units.

    • Test Duration: 72 hours.

  • Procedure:

    • Prepare a range of test concentrations of the dye. A geometric series of at least five concentrations is recommended.

    • Inoculate the test solutions and control with a low density of exponentially growing algal cells.

    • Incubate the cultures under controlled conditions of light, temperature, and shaking.

    • Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the EC50 value, which is the concentration that causes a 50% reduction in growth rate or yield compared to the control.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The endpoint is immobilization, defined as the inability to swim after gentle agitation.

  • Test Conditions:

    • Temperature: 18-22°C.

    • Light: 16-hour light, 8-hour dark cycle.

    • Test Duration: 48 hours.

  • Procedure:

    • Prepare a series of test concentrations of the dye.

    • Place a group of daphnids (e.g., 20 daphnids, divided into four replicates of five) in each test concentration and a control.

    • Observe the daphnids for immobilization at 24 and 48 hours.

  • Endpoint: The result is expressed as the median effective concentration (EC50) at 48 hours, which is the concentration estimated to immobilize 50% of the daphnids.

OECD 203: Fish, Acute Toxicity Test

This test determines the acute lethal toxicity of a substance to fish.

  • Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or Fathead minnow (Pimephales promelas).

  • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortality is the primary endpoint.

  • Test Conditions:

    • Temperature: Species-specific (e.g., 21-25°C for zebrafish).

    • Light: 12 to 16-hour light photoperiod.

    • Test Duration: 96 hours.

  • Procedure:

    • Acclimate the test fish to the laboratory conditions.

    • Prepare a range of test concentrations of the dye.

    • Expose groups of fish (e.g., 7-10 fish per concentration) to each test concentration and a control.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the median lethal concentration (LC50) at 96 hours, which is the concentration of the substance that is lethal to 50% of the test fish.

Visualizations

Experimental Workflow for Aquatic Ecotoxicity Testing

The following diagram illustrates a typical workflow for assessing the aquatic ecotoxicity of a dye.

Ecotoxicity_Workflow cluster_preparation Test Substance Preparation cluster_testing Aquatic Ecotoxicity Testing (OECD Guidelines) cluster_analysis Data Analysis and Endpoint Determination cluster_conclusion Hazard Assessment A Obtain this compound or related dye B Prepare stock solution (e.g., in DMSO or water) A->B C Create serial dilutions in test media B->C D Algal Growth Inhibition (OECD 201) C->D E Daphnia sp. Acute Immobilisation (OECD 202) C->E F Fish Acute Toxicity (OECD 203) C->F G Measure algal growth (cell density) D->G H Count immobilised daphnids E->H I Record fish mortality F->I J Calculate EC50 (Algae, Daphnia) G->J H->J K Calculate LC50 (Fish) I->K L Classify toxicity based on GHS criteria J->L K->L

Caption: A generalized workflow for aquatic ecotoxicity assessment of dyes.

Conclusion

While specific ecotoxicity data for this compound remains limited in publicly accessible literature, the information available for other anthraquinone dyes suggests that this class of compounds can exhibit significant toxicity to aquatic organisms, with some compounds showing effects at the µg/L level. The provided standardized OECD protocols offer a robust framework for generating the necessary data to perform a comprehensive environmental risk assessment for this compound and other vat dyes. Further research focusing on the ecotoxicity of this compound is crucial to fill the existing data gaps and ensure its safe and sustainable use in the textile industry. Professionals in drug development should also be aware of the potential environmental impact of structurally similar compounds that may arise during synthesis or as metabolites.

References

A Technical Guide to the Cytotoxicity Assessment of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known as C.I. 70800, is an anthraquinone (B42736) dye with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol [1][2][3][4]. Its CAS number is 2475-33-4[1][2][5][6]. While extensively used in the textile industry for dyeing cotton, flax, silk, and viscose, comprehensive data on its cellular toxicity is sparse[1][3][7][8]. Anthraquinone dyes, as a class, have been noted for potential toxicological effects, including mutagenicity and carcinogenicity, making the cytotoxic assessment of this compound a pertinent area of investigation[9][10][11][12]. Furthermore, some synthetic dyes are known to have endocrine-disrupting properties, which can interfere with hormonal systems[13][14][15][16][17]. This guide outlines the standard experimental protocols and theoretical frameworks necessary to systematically evaluate the cytotoxicity of this compound.

Recommended In Vitro Cytotoxicity Assays

A variety of assays are available to assess cytotoxicity, each with a distinct underlying principle. The choice of assay depends on the specific research question, the cell type, and the suspected mechanism of cell death. A summary of commonly employed assays is presented in Table 1.

Table 1: Overview of Common In Vitro Cytotoxicity Assays
Assay NamePrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[18][19][20][21]Cell viability and metabolic activity.
LDH Release Assay Measurement of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity.[22][23][24][25]Cell membrane damage and necrosis.
Neutral Red Uptake Assay Based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.[26][27][28][29][30]Cell viability and lysosomal integrity.
Trypan Blue Exclusion Assay Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[31][32][33][34][35]Cell viability and membrane integrity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of cytotoxicity studies. Below are general protocols for the key assays mentioned.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[20]

  • Compound Exposure: Treat the cells with varying concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[18][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[18][20]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[18][19][20]

LDH Cytotoxicity Assay Protocol

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells.[24]

  • Cell Seeding and Treatment: Prepare and treat cells with this compound in a 96-well plate as described for the MTT assay.

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (culture medium alone).[24]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture.[24]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[24]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[24]

Neutral Red Uptake Assay Protocol

This assay is based on the ability of viable cells to incorporate neutral red dye into their lysosomes.[28]

  • Cell Seeding and Treatment: Plate and treat cells with this compound as previously described.

  • Dye Incubation: After the treatment period, replace the medium with a medium containing neutral red and incubate for 2-3 hours.[27][28][29]

  • Washing and Dye Extraction: Wash the cells to remove excess dye, and then add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.[27]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.[29]

Trypan Blue Exclusion Assay Protocol

This is a simple dye exclusion method to count viable cells.[31]

  • Cell Preparation: Following treatment with this compound, detach the cells (if adherent) and prepare a single-cell suspension.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.[31][32]

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[32]

Visualization of Workflows and Pathways

Diagrams illustrating experimental workflows and potential signaling pathways can aid in the conceptualization and design of cytotoxicity studies.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_vat_brown Add this compound (Varying Concentrations) plate_cells->add_vat_brown incubate Incubate (e.g., 24h, 48h, 72h) add_vat_brown->incubate assay_choice Perform Cytotoxicity Assay (e.g., MTT, LDH, Neutral Red) incubate->assay_choice read_plate Measure Absorbance/Fluorescence assay_choice->read_plate data_analysis Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: General workflow for an in vitro cytotoxicity assay.

Should this compound be found to induce apoptosis, a common mechanism of programmed cell death, further investigation into the underlying signaling pathways would be warranted. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling routes.[36][37]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 death_receptor->caspase8 executioner_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->executioner_caspases mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

Conclusion and Future Directions

While direct evidence of this compound cytotoxicity is currently lacking in the scientific literature, its classification as an anthraquinone dye suggests that a thorough toxicological evaluation is warranted.[9] The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate the potential cytotoxic effects of this compound. Future studies should aim to determine the IC50 values in various cell lines, elucidate the mechanism of cell death (apoptosis vs. necrosis), and explore potential genotoxic and endocrine-disrupting effects. Such data are essential for a comprehensive risk assessment of this widely used industrial dye.

References

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known as C.I. 70800, is an anthraquinone-based vat dye recognized for its characteristic reddish-brown hue and excellent fastness properties. Structurally, it is a complex carbazole (B46965) derivative of anthraquinone.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions. These application notes provide a detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers in organic synthesis and materials science. The synthesis involves the preparation of two key intermediates, 1,4-diaminoanthraquinone (B121737) and 1-bromoanthraquinone (B1265448), followed by a copper-catalyzed Ullmann condensation and a final intramolecular cyclization to form the carbazole ring system.[1][2] The overall yield for the industrial-scale synthesis of this compound is noted to be relatively low, often around 19%, highlighting the complexity of the process.[2]

Materials and Methods

Materials
  • Quinizarin (B34044) (1,4-dihydroxyanthraquinone)

  • Ammonia (B1221849) solution (28-30%)

  • Sodium dithionite (B78146)

  • 1-Nitroanthraquinone (B1630840)

  • Bromine

  • Pyridine

  • Aluminum chloride (anhydrous)

  • Copper (I) iodide

  • Potassium carbonate

  • Nitrobenzene (B124822)

  • Ethanol (B145695)

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and equipment (three-neck round-bottom flasks, reflux condenser, mechanical stirrer, dropping funnel, heating mantle, filtration apparatus)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instrumentation (FT-IR, UV-Vis, NMR, Mass Spectrometer)

Experimental Protocols

The synthesis of this compound is a multi-step process, beginning with the preparation of the key intermediates.

Step 1: Synthesis of 1,4-Diaminoanthraquinone from Quinizarin

1,4-Diaminoanthraquinone is synthesized from 1,4-dihydroxyanthraquinone (quinizarin) via a reductive amination process.

Protocol:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend quinizarin (1 equivalent) in water.

  • Add an aqueous solution of sodium dithionite (2.5 equivalents) to the suspension at room temperature with vigorous stirring. The color of the mixture will change, indicating the reduction of the quinone to the leuco form.

  • To the resulting suspension, add a concentrated aqueous solution of ammonia (excess) and heat the mixture to 90-100°C.

  • Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pass a stream of air through the solution to oxidize the leuco-diaminoanthraquinone back to the quinone form.

  • The precipitated 1,4-diaminoanthraquinone is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

Step 2: Synthesis of 1-Bromoanthraquinone

1-Bromoanthraquinone can be prepared by the direct bromination of 1-nitroanthraquinone.

Protocol:

  • In a three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 1-nitroanthraquinone (1 equivalent).

  • Heat the flask to melt the 1-nitroanthraquinone (melting point ~230°C).

  • Once molten, slowly add bromine (1.1 equivalents) dropwise to the stirred melt. The reaction is exothermic and the temperature should be maintained around 240-250°C.

  • After the addition is complete, continue heating and stirring for an additional 2-3 hours to ensure the completion of the reaction.

  • Cool the reaction mixture and dissolve the solid mass in a suitable solvent such as nitrobenzene.

  • The product is then precipitated by the addition of a non-polar solvent like ethanol.

  • The crude 1-bromoanthraquinone is collected by filtration, washed with ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., chlorobenzene (B131634) or acetic acid).

Step 3: Ullmann Condensation of 1,4-Diaminoanthraquinone and 1-Bromoanthraquinone

This step involves the copper-catalyzed condensation of 1,4-diaminoanthraquinone with two equivalents of 1-bromoanthraquinone to form the trianthrimide intermediate, 1,4-bis(1-anthraquinonylamino)anthraquinone.

Protocol:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,4-diaminoanthraquinone (1 equivalent), 1-bromoanthraquinone (2.2 equivalents), potassium carbonate (2.5 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Add a high-boiling point solvent such as nitrobenzene to the flask.

  • Heat the reaction mixture to 180-200°C with constant stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain the reaction at this temperature for 8-12 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated product is collected by filtration and washed sequentially with ethanol and hot water to remove unreacted starting materials and inorganic salts.

  • The crude trianthrimide intermediate is dried before proceeding to the next step.

Step 4: Carbazolization to form this compound

The final step is the intramolecular cyclization of the trianthrimide intermediate to form the carbazole rings of this compound. This reaction is typically carried out using aluminum chloride in pyridine.[1]

Protocol:

  • In a dry three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the dried trianthrimide intermediate from the previous step in anhydrous pyridine.

  • Slowly add anhydrous aluminum chloride (3-4 equivalents) to the suspension with stirring. The addition is exothermic and the temperature should be controlled.

  • After the addition is complete, heat the reaction mixture to 100-120°C and maintain it at this temperature for 4-6 hours.

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The precipitated this compound is collected by filtration, washed extensively with water until the filtrate is neutral, and then with ethanol.

  • The final product is dried in a vacuum oven.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StepReactantsProductMolar Mass ( g/mol )
1Quinizarin, Ammonia, Sodium Dithionite1,4-Diaminoanthraquinone238.24
21-Nitroanthraquinone, Bromine1-Bromoanthraquinone287.10
31,4-Diaminoanthraquinone, 1-Bromoanthraquinone, CuI, K₂CO₃1,4-Bis(1-anthraquinonylamino)anthraquinone652.64
41,4-Bis(1-anthraquinonylamino)anthraquinone, AlCl₃, PyridineThis compound (C.I. 70800)646.60

Table 2: Typical Reaction Conditions and Expected Outcomes

StepSolventTemperature (°C)Time (h)Expected Yield (%)Appearance of Product
1Water90-1004-670-80Dark violet crystalline solid
2Nitrobenzene240-2502-385-95Yellow needles
3Nitrobenzene180-2008-1250-60Dark solid
4Pyridine100-1204-640-50Dark brown powder

Note: Yields are estimates for laboratory-scale synthesis and may vary depending on the purity of reagents and reaction conditions.

Mandatory Visualization

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_condensation Condensation cluster_final_product Final Product Synthesis Quinizarin Quinizarin Diaminoanthraquinone 1,4-Diaminoanthraquinone Quinizarin->Diaminoanthraquinone Reductive Amination Trianthrimide 1,4-Bis(1-anthraquinonylamino)anthraquinone Diaminoanthraquinone->Trianthrimide Ullmann Condensation (CuI catalyst) Nitroanthraquinone 1-Nitroanthraquinone Bromoanthraquinone 1-Bromoanthraquinone Nitroanthraquinone->Bromoanthraquinone Bromination Bromoanthraquinone->Trianthrimide VatBrown1 This compound Trianthrimide->VatBrown1 Carbazolization (AlCl₃, Pyridine)

Caption: Workflow for the laboratory synthesis of this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the final product and compare it with the literature value.

  • Thin-Layer Chromatography (TLC): Use an appropriate solvent system to check the purity of the product. The final product should show a single spot.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: The spectrum should show characteristic peaks for the aromatic C-H, C=O (quinone), and N-H functional groups.

    • UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., concentrated sulfuric acid) should exhibit the characteristic absorption maxima for this compound. In concentrated sulfuric acid, it appears as a greenish-gray solution.[3]

    • NMR Spectroscopy (¹H and ¹³C): Due to its low solubility in common organic solvents, obtaining high-resolution NMR spectra can be challenging. Concentrated sulfuric acid or deuterated sulfuric acid can be used as a solvent.

    • Mass Spectrometry: Determine the molecular weight of the product to confirm the molecular formula C₄₂H₁₈N₂O₆ (MW: 646.60 g/mol ).[4]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Handle bromine with extreme caution as it is highly corrosive and toxic.

  • Nitrobenzene is toxic and should be handled with care.

  • Anhydrous aluminum chloride reacts violently with water.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Proper waste disposal procedures should be followed for all chemical waste.

References

Application Notes and Protocols: Vat Brown 1 in Electrochemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, an anthraquinone-based dye, has been historically utilized in the textile industry for its robust dyeing properties.[1][2][3] While its primary application has not been within the realm of electrochemical sensing, its inherent redox-active anthraquinone (B42736) structure presents a compelling case for its investigation in novel sensor development.[4][5][6] The reversible reduction and oxidation of the ketone groups in the anthraquinone core can be harnessed for electrochemical detection, positioning this compound as a potential candidate for a redox mediator or an electroactive label in biosensing applications.[7]

These application notes provide a comprehensive overview of the electrochemical properties of this compound and propose a framework for its application in the development of electrochemical sensors. The following sections detail the material's electrochemical characteristics, a hypothetical sensor application, and protocols for sensor fabrication and characterization.

Electrochemical Properties of this compound

The electrochemical behavior of this compound has been primarily studied in the context of its degradation.[8][9][10] However, these studies provide valuable insights into its redox characteristics, which are fundamental for its potential use in electrochemical sensors. Cyclic voltammetry studies have shown that this compound exhibits an irreversible cathodic peak, which is attributed to the reduction of the ketone groups within its anthraquinone structure to alcohols.[7]

The general redox chemistry of anthraquinone derivatives involves a two-proton, two-electron transfer process, which can be exploited for electrochemical sensing.[4][5][11] By immobilizing this compound onto an electrode surface, it can potentially act as a redox transducer, facilitating electron transfer between the electrode and a target analyte or undergoing a measurable change in its electrochemical signature upon interaction with an analyte.

Table 1: Electrochemical Characteristics of this compound (Hypothetical for Sensing Applications)

ParameterValue/RangeRemarks
Redox Potential -0.4 V to -0.8 V (vs. Ag/AgCl)Expected range for the reduction of the anthraquinone moiety. The exact potential is dependent on pH and the electrode material.
Electron Transfer Kinetics Quasi-reversible to IrreversibleThe electron transfer process may not be fully reversible, which needs to be considered in the sensor design and data interpretation.
Optimal pH for Redox Activity 6.0 - 8.0The redox potential of anthraquinones is pH-dependent. A neutral to slightly alkaline pH is often optimal.
Long-term Stability Moderate to HighAnthraquinone dyes are generally stable, but long-term stability when immobilized on an electrode needs to be experimentally verified.

Proposed Application: Electrochemical Biosensor for Hydrogen Peroxide (H₂O₂)

A hypothetical application of this compound is in the development of an electrochemical biosensor for the detection of hydrogen peroxide (H₂O₂). In this scenario, this compound can act as a redox mediator to facilitate the electrochemical reduction of H₂O₂. This type of sensor is highly relevant in pharmaceutical and clinical settings for monitoring H₂O₂ levels as a byproduct of enzymatic reactions or as a reactive oxygen species.

Signaling Pathway

The proposed mechanism involves the immobilization of this compound on an electrode surface. In the presence of H₂O₂, this compound will facilitate the transfer of electrons from the electrode to H₂O₂, leading to its reduction. This process will generate a measurable cathodic current that is proportional to the concentration of H₂O₂.

G cluster_electrode Electrode Surface cluster_solution Solution Electrode Electrode VB1_ox This compound (Oxidized) Electrode->VB1_ox +2e⁻ VB1_red This compound (Reduced) VB1_ox->VB1_red +2e⁻ H2O2 H₂O₂ VB1_red->H2O2 -2e⁻ H2O H₂O H2O2->H2O

Caption: Proposed signaling pathway for a this compound-based H₂O₂ sensor.

Experimental Protocols

The following protocols outline the steps for the fabrication and characterization of a hypothetical this compound-based electrochemical sensor for H₂O₂.

Protocol 1: Fabrication of the this compound-Modified Electrode
  • Electrode Preparation:

    • Start with a clean glassy carbon electrode (GCE) or screen-printed carbon electrode (SPCE).

    • Polish the GCE surface with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Sonicate the polished electrode in ethanol (B145695) and deionized water for 5 minutes each to remove any residual alumina particles.

    • For SPCEs, no pre-treatment is typically required.

  • Immobilization of this compound:

    • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

    • Dispense a small volume (e.g., 5 µL) of the this compound solution onto the active surface of the electrode.

    • Allow the solvent to evaporate completely at room temperature or under a gentle stream of nitrogen. This will result in a thin film of this compound on the electrode surface.

Protocol 2: Electrochemical Characterization of the Modified Electrode
  • Cyclic Voltammetry (CV):

    • Set up a three-electrode electrochemical cell containing a phosphate (B84403) buffer solution (PBS, 0.1 M, pH 7.4) as the supporting electrolyte.

    • Use the this compound-modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Record the cyclic voltammogram in the potential range of -1.0 V to +1.0 V at a scan rate of 50 mV/s to observe the redox peaks of this compound.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS in the same three-electrode setup in a solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).

    • Apply a frequency range from 100 kHz to 0.1 Hz with an AC amplitude of 5 mV.

    • The change in the charge transfer resistance (Rct) before and after modification with this compound will indicate successful immobilization.

Protocol 3: Amperometric Detection of Hydrogen Peroxide
  • Amperometric Measurement:

    • In the three-electrode cell containing PBS (0.1 M, pH 7.4), apply a constant potential corresponding to the reduction peak of this compound (determined from CV).

    • Allow the background current to stabilize.

    • Inject successive additions of a standard H₂O₂ solution into the electrochemical cell while stirring.

    • Record the change in the cathodic current as a function of H₂O₂ concentration.

  • Data Analysis:

    • Plot the calibration curve of the current response versus the H₂O₂ concentration.

    • Determine the linear range, sensitivity (slope of the calibration curve), and the limit of detection (LOD) based on the signal-to-noise ratio.

Experimental Workflow

The following diagram illustrates the overall workflow for the development and validation of a this compound-based electrochemical sensor.

G cluster_prep Sensor Preparation cluster_char Electrochemical Characterization cluster_app Analytical Application cluster_val Validation A Electrode Cleaning B This compound Immobilization A->B C Cyclic Voltammetry (CV) B->C D Electrochemical Impedance Spectroscopy (EIS) C->D E Amperometric Detection of H₂O₂ D->E F Data Analysis (Calibration, LOD) E->F G Selectivity Studies F->G H Real Sample Analysis G->H

Caption: Workflow for the development of a this compound electrochemical sensor.

Conclusion

While the direct application of this compound in electrochemical sensor development is not yet established in the scientific literature, its inherent redox-active anthraquinone core provides a strong rationale for its exploration in this field. The protocols and conceptual framework provided here offer a starting point for researchers to investigate the potential of this compound as a novel material for electrochemical sensing. Further research is necessary to validate these proposed applications and to fully characterize the performance of this compound-based sensors.

References

Application Notes and Protocols for Vat Brown 1 in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1 (C.I. 70800), a polycyclic aromatic anthraquinone-based dye, has a long history of use in the textile industry for its exceptional color fastness.[1] Beyond its traditional application, emerging research into the broader class of vat dyes suggests significant potential for this compound in advanced material science.[2] Its inherent chemical stability and semiconductor-like properties open avenues for its use in organic electronics and functional coatings.[2] Furthermore, its interactions with biological systems and susceptibility to degradation under specific conditions are of interest for environmental science and potentially for biomedical applications.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in material science, with a focus on its synthesis, potential application in organic electronics, and its electrochemical degradation for environmental remediation.

Physicochemical Properties of this compound

PropertyValueReference
CI Name This compound, 70800[5]
CAS Number 2475-33-4[5]
Molecular Formula C₄₂H₁₈N₂O₆[5]
Molecular Weight 646.60 g/mol [5]
Appearance Dark brown powder[6]
Solubility Insoluble in water and xylene (cold); slightly soluble in hot tetralin and xylene.[6]
Behavior in Conc. H₂SO₄ Greenish-gray color, brown precipitate upon dilution.[1]

Application Notes

Organic Electronics: A Potential Organic Semiconductor

Vat dyes, as a class of compounds, are being explored as promising organic semiconductors for applications in wearable electronics due to their high stability and π-conjugated systems.[2] While specific data on the electrical properties of this compound are not yet available, its structural similarity to other vat dyes that have been successfully incorporated into Organic Field-Effect Transistors (OFETs) suggests its potential in this area. The carbazole (B46965) moiety within the this compound structure is a well-known component in organic electronic materials.

Proposed Application: The fabrication of p-type or n-type OFETs for use in flexible electronic circuits, sensors, and displays. The biocompatibility of some vat dyes also suggests potential for use in on-skin electronics.[4]

Workflow for OFET Fabrication with this compound:

OFET_Fabrication cluster_substrate Substrate Preparation cluster_deposition Device Fabrication cluster_characterization Characterization Substrate Si/SiO₂ Wafer Cleaning Solvent Cleaning (Acetone, IPA) Substrate->Cleaning VB1_Deposition This compound Deposition (Thermal Evaporation) Cleaning->VB1_Deposition Electrode_Deposition Source/Drain Electrode Deposition (Au, through shadow mask) VB1_Deposition->Electrode_Deposition Annealing Thermal Annealing Electrode_Deposition->Annealing Electrical_Measurement Electrical Characterization (Probe Station) Annealing->Electrical_Measurement

Hypothetical workflow for the fabrication of a this compound-based OFET.
Environmental Remediation: Electrochemical Degradation

The stability of this compound, while advantageous for dyeing, poses an environmental challenge. Electrochemical degradation offers a promising method for the remediation of wastewater contaminated with this dye.[7] This process involves the generation of highly reactive hydroxyl radicals that can break down the complex aromatic structure of the dye into simpler, less harmful compounds.

Application: Treatment of industrial effluents from textile manufacturing to reduce their environmental impact.

Electrochemical Degradation Workflow:

Electrochemical_Degradation_Workflow cluster_setup Experimental Setup cluster_process Degradation Process cluster_analysis Analysis Electrochemical_Cell Electrochemical Cell (Graphite Electrodes) Electrolysis Apply Current Density Electrochemical_Cell->Electrolysis Dye_Solution This compound Solution (with supporting electrolyte) Dye_Solution->Electrolysis Sampling Periodic Sampling Electrolysis->Sampling UV_Vis UV-Vis Spectroscopy (Decolorization) Sampling->UV_Vis COD_Measurement COD Measurement (Mineralization) Sampling->COD_Measurement

Workflow for the electrochemical degradation of this compound.
Biomedical Applications: A Distant but Intriguing Possibility

The application of this compound in drug development is speculative. However, some anthraquinone-based compounds are known to have biological activity, including use as chemotherapeutic agents.[3] The carbazole-quinone scaffold present in this compound is also found in natural products with antiproliferative activity.[8] Furthermore, the demonstrated biocompatibility of some vat dyes in the context of wearable electronics suggests that materials based on this class of compounds may be suitable for certain biomedical applications, such as coatings for medical devices.[4] Further research, including comprehensive cytotoxicity and biocompatibility studies of this compound, is required to explore these possibilities.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is an adaptation of industrial synthesis methods described in patent literature for laboratory-scale preparation.[2][9]

Synthesis Pathway of this compound:

Synthesis_Pathway cluster_intermediates Intermediate Synthesis cluster_condensation Condensation and Cyclization cluster_final Final Product A1 1-Amino-5-benzamido- anthraquinone Condensate Condensation Product A1->Condensate A2 1-Benzamido-4-bromo- anthraquinone A2->Condensate Ring_Closure Ring Closure (Carbazolization) Condensate->Ring_Closure Oxidation Oxidation Ring_Closure->Oxidation Vat_Brown_1 This compound Oxidation->Vat_Brown_1

General synthesis pathway for this compound.

Materials:

  • 1-Amino-5-benzamidoanthraquinone

  • 1-Benzamido-4-bromoanthraquinone

  • Nitrobenzene (solvent)

  • Copper (I) chloride (catalyst)

  • Sodium carbonate (base)

  • Concentrated sulfuric acid

  • Sodium chlorate (B79027) (oxidizing agent)

Procedure:

  • Condensation: In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 1-amino-5-benzamidoanthraquinone (1 equivalent), 1-benzamido-4-bromoanthraquinone (1 equivalent), copper (I) chloride (0.1 equivalents), and sodium carbonate (1.5 equivalents) in nitrobenzene.

  • Heat the mixture to 180-200°C and stir under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ethanol (B145695) to precipitate the product.

  • Filter the precipitate, wash with ethanol and then with hot water to remove impurities. Dry the crude condensation product.

  • Ring Closure (Carbazolization): Carefully add the dried condensation product to concentrated sulfuric acid at a temperature below 20°C.

  • Slowly heat the mixture to 100-120°C and maintain for 4-6 hours.

  • Cool the mixture and carefully pour it onto ice to precipitate the ring-closed product.

  • Filter the precipitate and wash thoroughly with water until the filtrate is neutral.

  • Oxidation: Suspend the washed product in water and add an aqueous solution of sodium chlorate.

  • Heat the suspension to 80-90°C and stir for 2-3 hours.

  • Cool the mixture, filter the final this compound product, wash with hot water, and dry.

Electrochemical Degradation of this compound

This protocol is based on the study by S. S. Beena et al. on the electrochemical degradation of C.I. This compound.[7]

Materials:

  • This compound

  • Sodium chloride (NaCl) as supporting electrolyte

  • Graphite (B72142) carbon electrodes (anode and cathode)

  • DC power supply

  • Electrochemical cell

  • pH meter

  • UV-Vis spectrophotometer

  • Chemical Oxygen Demand (COD) analysis kit

Procedure:

  • Preparation of Dye Solution: Prepare a 50 ppm (w/v) solution of this compound in deionized water. Add NaCl to a concentration of 25 g/L. Adjust the initial pH of the solution as required (e.g., pH 9).

  • Electrochemical Setup: Place the graphite anode and cathode in the electrochemical cell containing the dye solution. Connect the electrodes to the DC power supply.

  • Electrolysis: Apply a constant current density of 170 A/m² to the system.

  • Monitoring: Take aliquots of the solution at regular time intervals (e.g., every 30 minutes) for 240 minutes.

  • Analysis:

    • Measure the absorbance of the aliquots using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound to determine the decolorization efficiency.

    • Measure the Chemical Oxygen Demand (COD) of the initial and final solutions to determine the extent of mineralization.

Quantitative Data from Electrochemical Degradation Study:

ParameterConditionResult
Initial Dye Concentration 50 ppm (w/v)-
Supporting Electrolyte 25 g/L NaCl-
Current Density 170 A/m²-
pH 9-
Time 240 min-
Color Removal Efficiency -94.55%
COD Removal Efficiency -82.49%
Hypothetical Protocol for OFET Fabrication and Characterization

This is a generalized protocol for the fabrication of a bottom-gate, top-contact OFET using this compound as the active layer, based on procedures for similar organic semiconductors.

Materials:

  • Highly doped n-type Si wafer with a 300 nm thermally grown SiO₂ layer (substrate)

  • This compound (high purity)

  • Gold (Au) evaporation source

  • Shadow mask for source and drain electrodes

  • Organic solvents (acetone, isopropanol)

  • Thermal evaporator

  • Probe station and semiconductor parameter analyzer

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Active Layer Deposition: Place the cleaned substrate in a high-vacuum thermal evaporator. Deposit a 50 nm thin film of this compound onto the SiO₂ surface. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.

  • Electrode Deposition: Without breaking the vacuum, place a shadow mask with the desired channel length and width over the this compound film. Deposit 50 nm of gold (Au) to define the source and drain electrodes.

  • Annealing: Transfer the fabricated device to a glovebox with an inert atmosphere and anneal on a hotplate at 100-120°C for 30 minutes to improve film morphology and device performance.

  • Characterization:

    • Place the device on the probe station inside the glovebox.

    • Measure the output characteristics (I_DS vs. V_DS at various V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS).

    • From the transfer characteristics in the saturation regime, calculate the charge carrier mobility (μ) and the on/off current ratio.

Disclaimer

The information provided in these application notes and protocols is intended for research purposes only by qualified individuals. The synthesis and handling of the described chemicals should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The hypothetical protocol for OFET fabrication is provided as a starting point for research and will require optimization. The potential biomedical applications are speculative and require extensive further investigation.

References

Application Notes: Vat Brown 1 for Dyeing Natural Fibers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat Brown 1 (C.I. 70800) is a synthetic vat dye characterized by its deep brown hue and excellent durability on cellulosic fibers.[1] It is widely utilized in textile applications that demand superior fastness properties, including high resistance to washing, light, and rubbing.[1] Vat dyes, in their solid state, are insoluble in water and require a chemical reduction process, known as "vatting," to be converted into their water-soluble leuco form.[2][3][4] This soluble form has a high affinity for natural fibers such as cotton, linen, silk, and viscose.[2][5][6][7][8] Subsequent oxidation regenerates the original insoluble dye, trapping it within the fiber matrix. This mechanism results in vibrant, long-lasting coloration with exceptional fastness.[1] These application notes provide a comprehensive protocol for the application of this compound to natural fibers for research and development purposes.

Chemical and Physical Properties

This compound is a dark brown powder that is insoluble in water.[2][9][10] It is slightly soluble in hot tetrahydronaphthalene and xylene.[2][10][11] In a concentrated sulfuric acid solution, it appears green-gray, and upon dilution, it forms a brown precipitate.[2][9][10] During the vatting process with an alkaline solution of sodium hydrosulfite, it turns a yellow-light brown color.[2][11]

Experimental Protocol: Exhaust Dyeing of Cotton with this compound

This protocol details the exhaust dyeing method for cotton fibers. The procedure should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Materials and Reagents
  • Substrate: Scoured and bleached 100% cotton fabric

  • Dye: this compound (C.I. 70800) powder

  • Reducing Agent: Sodium hydrosulfite (Na₂S₂O₄)

  • Alkali: Sodium hydroxide (B78521) (NaOH)

  • Wetting Agent: (e.g., TWEEN® 80)

  • Sequestering Agent: (e.g., EDTA)

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) (35%)

  • Detergent: Non-ionic detergent

  • Soda Ash: (Na₂CO₃)

  • Distilled Water

Equipment
  • Laboratory-scale dyeing machine (e.g., beaker dyer)

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter

  • Heating plate with magnetic stirrer

  • Analytical balance

  • Thermometer

Procedure

1. Preparation of the Dyebath (Vatting)

The conversion of the insoluble vat dye into its soluble leuco form is a critical step.[4]

  • Calculate the required amounts of dye and chemicals based on the weight of the fabric (o.w.f) and the desired liquor ratio (e.g., 1:20).

  • In a separate beaker, prepare a stock solution of the dye. For a 2% shade, use 2g of this compound for every 100g of fabric.

  • Add a small amount of wetting agent (e.g., 1 g/L) and sequestering agent (e.g., 1 g/L) to the required volume of distilled water in the dyeing vessel and heat to 40°C.[12]

  • Add the dye stock solution to the dyebath and stir for 5 minutes.[12]

  • Gradually add two-thirds of the required sodium hydroxide (e.g., 8-10 g/L for a medium shade) and stir for 5 minutes.[12]

  • Increase the temperature to 50°C.[10]

  • Add the sodium hydrosulfite (e.g., 9-11 g/L for a medium shade) along with the remaining one-third of the sodium hydroxide.[12]

  • Maintain the temperature at 40-50°C and allow the reduction to proceed for 10-15 minutes.[10] The solution should change to a clear yellow-light brown color, indicating the formation of the leuco-vat dye.

2. Dyeing

  • Introduce the pre-wetted cotton fabric into the dyebath.

  • Continue the dyeing process for 40-50 minutes at 50°C, ensuring the fabric is fully immersed and agitated for uniform dye uptake.[10][12]

3. Rinsing

  • After dyeing, remove the fabric from the dyebath.

  • Rinse the fabric thoroughly with cold water to remove unfixed dye and excess chemicals.[9][12]

4. Oxidation

This step converts the soluble leuco dye back to its original insoluble form within the fiber.[9]

  • Prepare an oxidation bath with hydrogen peroxide (e.g., 0.5-1.0 g/L) at a temperature of 30-50°C.[12]

  • Immerse the rinsed fabric in the oxidation bath for 10-15 minutes.[12] The characteristic brown color of the dye will develop.

  • Alternatively, air oxidation can be performed by exposing the fabric to the atmosphere, though this is a slower process.[9]

5. After-treatment (Soaping)

Soaping is crucial for removing loosely deposited dye particles from the fiber surface and for achieving the final, stable shade and optimal fastness properties.[9][13]

  • Prepare a soaping bath containing a non-ionic detergent (e.g., 1-2 g/L) and soda ash (e.g., 1-2 g/L).[12]

  • Heat the soaping bath to 95-100°C.[12]

  • Immerse the oxidized fabric in the soaping bath and treat for 10-15 minutes.[12]

  • Rinse the fabric with hot water followed by cold water.[12]

  • Dry the dyed fabric.

Data Presentation

The following table summarizes the fastness properties of cotton dyed with this compound. The grading is based on a scale of 1 to 5, where 5 represents the highest fastness.

Fastness Property Standard Depth Grade
Light (Xenon Arc)1/127
1/17-8
Washing (95°C)Change in Color5
Staining5
PerspirationChange in Color4-5
Staining5
RubbingDry4-5
Wet3-4
Ironing4-5
Chlorine Bleach4-5
Oxygen Bleach4
Mercerizing5

Data compiled from multiple sources.[6][10][13]

Diagrams

Experimental Workflow

Vat_Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing A Weigh Fabric, Dye & Chemicals B Prepare Dyebath (Water, Auxiliaries) A->B C Vatting: Add NaOH & Na₂S₂O₄ (40-50°C, 10-15 min) B->C Add Dye D Dyeing: Immerse Fabric (50°C, 40-50 min) C->D Leuco Dye Formation E Rinsing: Cold Water D->E F Oxidation: Add H₂O₂ (30-50°C, 10-15 min) E->F G Soaping: Detergent & Soda Ash (95-100°C, 10-15 min) F->G Color Development H Final Rinse & Dry G->H

Caption: Workflow for the exhaust dyeing of natural fibers with this compound.

Signaling Pathway of Vat Dyeing

Vat_Dye_Mechanism InsolubleDye This compound (Insoluble Pigment) Reduction Reduction (+ NaOH, + Na₂S₂O₄) InsolubleDye->Reduction SolubleDye Leuco-Vat Dye (Water-Soluble Anion) Reduction->SolubleDye Adsorption Adsorption & Diffusion SolubleDye->Adsorption Fiber Natural Fiber (e.g., Cotton) Fiber->Adsorption DyedFiber Fiber with Leuco-Vat Dye Adsorption->DyedFiber Oxidation Oxidation (Air or H₂O₂) DyedFiber->Oxidation FinalDyedFiber Dyed Fiber with Insoluble this compound Oxidation->FinalDyedFiber

Caption: Chemical transformation and fixation of this compound on natural fibers.

References

Application Notes and Protocols for the Analytical Detection of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known as C.I. 70800, is an anthraquinone-based vat dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, hemp, and viscose. Its excellent fastness properties make it a popular choice. However, the detection and quantification of this compound are crucial for quality control in dyeing processes, environmental monitoring of textile effluents, and for safety assessment in consumer products. These application notes provide detailed protocols for the analytical determination of this compound using modern chromatographic and spectroscopic techniques.

Analytical Methods Overview

Several analytical techniques can be employed for the detection and quantification of this compound. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC) with Ultra-Violet/Visible (UV-Vis) or Diode Array Detection (DAD) is a robust and widely used technique for the separation and quantification of dyes. It offers high resolution and sensitivity.

  • UV-Visible Spectrophotometry is a simpler and more accessible method for the quantification of dyes in solution. However, its specificity can be limited in complex matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) provides high sensitivity and selectivity, enabling the identification and quantification of the dye and its degradation products, even at trace levels.

  • Electrochemical Methods , such as cyclic voltammetry, can be used for the investigation of the redox behavior of this compound and for its quantification in wastewater.

This document will focus on providing detailed protocols for the two most accessible and widely applicable methods: HPLC-UV/Vis and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

HPLC is the preferred method for the accurate and sensitive quantification of this compound, especially in complex samples like dyed textiles or wastewater.

Quantitative Data Summary
ParameterHPLC-UV/Vis
Limit of Detection (LOD) 0.05 - 0.2 mg/L
Limit of Quantification (LOQ) 0.15 - 0.6 mg/L
Linear Range 0.5 - 50 mg/L
Wavelength (λmax) ~450-480 nm and ~610 nm
Recovery 92 - 105%

Note: These values are typical performance characteristics and may vary depending on the specific instrument, column, and experimental conditions.

Experimental Protocol

1. Sample Preparation

  • From Solid Dye:

    • Accurately weigh 10 mg of this compound standard.

    • Dissolve in 10 mL of a suitable solvent (e.g., dimethylformamide or a mixture of methanol (B129727) and water) to prepare a stock solution of 1000 mg/L.

    • Prepare working standards by serial dilution of the stock solution with the mobile phase.

  • From Dyed Textile (Cotton):

    • Cut a small piece of the dyed fabric (e.g., 100 mg).

    • Place the fabric in a flask with 20 mL of an extraction solution (e.g., dimethylformamide or a 1:1 mixture of pyridine (B92270) and water).

    • Heat the mixture at 60-80°C for 30-60 minutes with occasional shaking to extract the dye.

    • Cool the extract and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

  • From Wastewater:

    • Collect a representative water sample.

    • If the sample contains suspended solids, centrifuge or filter it through a 0.45 µm membrane filter.

    • Depending on the expected concentration, the sample may need to be diluted with deionized water.

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often preferred for better separation.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (around 470 nm or 610 nm).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Solid Solid Dye HPLC HPLC System (C18 Column, Gradient Elution) Solid->HPLC Textile Dyed Textile Textile->HPLC Wastewater Wastewater Wastewater->HPLC Detector UV-Vis Detector (λmax ~470 nm) HPLC->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantification (Peak Area vs. Calibration Curve) Chromatogram->Quantification UV_Vis_Pathway cluster_light Light Source cluster_sample Sample Interaction cluster_detection Detection & Quantification Light UV-Vis Light Source Monochromator Monochromator (Selects λmax) Light->Monochromator Sample Sample in Cuvette (this compound absorbs light) Monochromator->Sample Detector Detector (Measures transmitted light) Sample->Detector Absorbance Calculate Absorbance Detector->Absorbance Concentration Determine Concentration (Beer-Lambert Law) Absorbance->Concentration

Application Note: Determination of Vat Brown 1 Purity using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Vat Brown 1 (C.I. 70800) purity. This compound is an anthraquinone-based vat dye widely used in the textile industry. Due to its inherent insolubility in water, a critical sample preparation step involving reduction to its soluble leuco form is required prior to analysis. This protocol outlines the necessary sample preparation, HPLC instrumentation, and chromatographic conditions for the accurate determination of this compound purity and the separation of potential impurities. This method is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Vat dyes, such as this compound, are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form).[1] The purity of these dyes is critical for ensuring consistent color quality and meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of dyes by separating the main component from any impurities or degradation products.[2][3] This application note provides a detailed protocol for the purity analysis of this compound using reversed-phase HPLC with UV-Vis detection.

Experimental Protocol

Materials and Reagents
  • This compound sample

  • Sodium Dithionite (Na₂S₂O₄)

  • Sodium Hydroxide (NaOH), 0.1 M

  • Nitrogen gas (for inert atmosphere)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid (reagent grade)

  • 0.45 µm syringe filters

Sample Preparation (Reduction of Vat Dye)

The primary challenge in the analysis of vat dyes is their insolubility.[1] Therefore, a reduction step is necessary to convert the insoluble keto form to the soluble leuco form.

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M Sodium Hydroxide solution.

  • Add approximately 50 mg of Sodium Dithionite to the flask.

  • Immediately purge the flask with nitrogen gas for 1-2 minutes to prevent re-oxidation of the leuco dye.[1]

  • Seal the flask and sonicate for 15 minutes, or until the dye is completely dissolved. A color change to the yellow-brown leuco form should be observed.[4]

  • Dilute to the mark with a 50:50 (v/v) mixture of methanol and deionized water.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • The analysis should be performed promptly after preparation to minimize re-oxidation.[1]

HPLC Instrumentation and Conditions
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 450 nm (or DAD scan from 200-700 nm)

  • Injection Volume: 10 µL

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.

ParameterValue
Column C18 reversed-phase, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient 60% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection 254 nm, 450 nm
Column Temperature 30 °C
Injection Volume 10 µL
Expected Retention Time Approx. 15-20 min (Varies based on system)

Visualization of Experimental Workflow

HPLC_Workflow Sample Weigh this compound Sample Reduction Add NaOH and Sodium Dithionite (Reduction to Leuco Form) Sample->Reduction Inert Purge with Nitrogen Reduction->Inert Dissolve Sonicate to Dissolve Inert->Dissolve Dilute Dilute with Methanol/Water Dissolve->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter HPLC Inject into HPLC System Filter->HPLC Analysis Data Acquisition and Analysis (Peak Integration and Purity Calculation) HPLC->Analysis

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the purity assessment of this compound. The critical step of reducing the insoluble dye to its soluble leuco form is essential for successful chromatographic analysis. This protocol can be utilized for quality control during the synthesis of this compound and for the analysis of final product purity, ensuring product consistency and quality.

References

Application Notes and Protocols for the Spectroscopic Analysis of Vat Brown 1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic analysis of Vat Brown 1 degradation. This compound, an anthraquinone (B42736) dye, is known for its persistence in the environment, making its degradation a critical area of study. This document outlines detailed protocols for various degradation methods and the subsequent spectroscopic analysis to monitor the process and identify intermediate products.

Overview of this compound Degradation Methods

The degradation of this compound can be achieved through several advanced oxidation processes (AOPs) and biological methods. This document focuses on three primary methods:

  • Electrochemical Degradation: An effective method that utilizes an electric current to break down the dye molecule.

  • Biodegradation: A cost-effective and environmentally friendly approach employing microorganisms to metabolize the dye.

  • Photocatalytic Degradation: A process that uses a semiconductor catalyst (like TiO₂) and a light source to generate highly reactive radicals that degrade the dye.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from studies on the degradation of this compound and related compounds.

Table 1: Electrochemical Degradation of this compound [1]

ParameterValueConditions
Initial Dye Concentration50 ppm (w/v)-
Electrode MaterialGraphite (B72142) Carbon-
Supporting Electrolyte25 g/L NaCl-
Current Density170 A/m²-
pH9-
Electrolysis Time240 min-
Maximum Color Removal Efficiency 94.55% -
Chemical Oxygen Demand (COD) Removal 82.49% -

Table 2: Biodegradation of Vat Brown R (a related anthraquinone dye)

ParameterValueConditions
MicroorganismPseudomonas aeruginosa NCH-
Initial Dye Concentration100 mg/L-
pH9.76-
Temperature34.69 °C-
Inoculum Size9.51% (v/v)-
Incubation Time18 h-
Decolorization Efficiency 90.34% -
Reaction Kinetics First-order -

Table 3: Photocatalytic Degradation of Vat Yellow 4 (a related anthraquinone dye) [2][3]

ParameterValueConditions
PhotocatalystTiO₂-P25-
Light SourceUV Irradiation-
Degradation Kinetics First-order -
Note: Specific quantitative data for this compound photocatalytic degradation is not readily available. This data for a similar vat dye is provided for reference.

Experimental Protocols

Electrochemical Degradation of this compound

This protocol describes the electrochemical degradation of this compound using graphite carbon electrodes.[1]

Materials:

  • This compound dye

  • Graphite carbon electrodes

  • Sodium chloride (NaCl)

  • DC power supply

  • Electrochemical cell

  • pH meter

  • Spectrophotometer (for UV-Vis analysis)

  • COD analysis kit

Procedure:

  • Prepare a 50 ppm (w/v) solution of this compound in distilled water.

  • Add 25 g/L of NaCl as a supporting electrolyte.

  • Adjust the pH of the solution to 9 using a suitable buffer or NaOH/HCl.

  • Place the solution in the electrochemical cell with the graphite carbon electrodes.

  • Apply a constant current density of 170 A/m² using the DC power supply.

  • Conduct the electrolysis for 240 minutes.

  • Withdraw samples at regular intervals for analysis.

  • Monitor the degradation by measuring the absorbance of the solution using a UV-Vis spectrophotometer at the maximum absorption wavelength of this compound. The absorption band in the visible region will decrease and shift to the UV region as the dye degrades into smaller fragments.[4]

  • Measure the Chemical Oxygen Demand (COD) of the initial and final solutions to determine the extent of mineralization.

Biodegradation of Vat Brown Dyes

This protocol is based on the biodegradation of the related dye, Vat Brown R, by Pseudomonas aeruginosa.

Materials:

  • Vat Brown dye

  • Pseudomonas aeruginosa NCH culture

  • Nutrient broth medium

  • Incubator shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 100 mg/L solution of the Vat Brown dye in the nutrient broth medium.

  • Adjust the pH of the medium to 9.76.

  • Inoculate the medium with a 9.51% (v/v) culture of Pseudomonas aeruginosa NCH.

  • Incubate the culture at 34.69 °C in an incubator shaker.

  • Withdraw aliquots at regular intervals.

  • Centrifuge the aliquots to separate the bacterial cells.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorption wavelength to determine the decolorization efficiency.

Photocatalytic Degradation of this compound

This generalized protocol is based on the photocatalytic degradation of other vat dyes using TiO₂.[5][6]

Materials:

  • This compound dye

  • Titanium dioxide (TiO₂) photocatalyst (e.g., P25)

  • UV lamp or solar simulator

  • Photoreactor with a magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

Procedure:

  • Prepare an aqueous solution of this compound at the desired concentration (e.g., 20 mg/L).

  • Add a specific amount of TiO₂ catalyst to the solution (e.g., 1 g/L).

  • Adjust the pH of the suspension to the desired value.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Irradiate the suspension with a UV light source while continuously stirring.

  • Withdraw samples at regular time intervals.

  • Separate the TiO₂ particles from the samples by centrifugation or filtration.

  • Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer.

Spectroscopic Analysis Protocols

UV-Visible (UV-Vis) Spectrophotometry

Objective: To monitor the degradation of this compound by measuring the decrease in its characteristic absorbance.

Protocol:

  • Sample Preparation: Dilute the collected samples from the degradation experiments to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer.

  • Measurement: Scan the samples over a wavelength range of 200-800 nm. Use the initial reaction medium (without the dye) as a blank.

  • Analysis: Record the absorbance at the maximum wavelength (λmax) of this compound. The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t. A shift in the absorption band from the visible to the UV region indicates the breakdown of the dye's chromophore into smaller aromatic fragments.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify changes in the functional groups of the this compound molecule during degradation.

Protocol:

  • Sample Preparation: After degradation, extract the organic compounds from the aqueous solution using a suitable solvent (e.g., ethyl acetate).[7] Evaporate the solvent to obtain the residue. Prepare a KBr pellet by mixing a small amount of the residue with potassium bromide and pressing it into a disk.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analysis: Compare the spectrum of the degraded sample with that of the original this compound. Look for the disappearance of characteristic peaks of the dye and the appearance of new peaks corresponding to intermediate or final degradation products. For instance, the disappearance of peaks related to the anthraquinone structure and the appearance of peaks corresponding to aliphatic chains or smaller aromatic rings would indicate degradation.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate and identify the intermediate products formed during the degradation of this compound.

Protocol:

  • Sample Preparation: Filter the samples from the degradation experiment to remove any solid particles. The samples may need to be concentrated depending on the expected concentration of intermediates.

  • Instrumentation: Use an LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Chromatographic Separation: Develop a suitable gradient elution method using solvents like acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) acetate) to separate the components of the sample.

  • Mass Spectrometric Analysis: Analyze the eluting compounds in both positive and negative ionization modes. Obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns (MS/MS).

  • Data Analysis: Identify the intermediate products by comparing their mass spectra and fragmentation patterns with known compounds or by interpreting the fragmentation data to deduce their structures. The appearance of fragments with lower m/z values compared to the parent dye indicates the breakdown of the molecule.[1][10]

Visualizations

Experimental Workflow for Spectroscopic Analysis

G cluster_degradation Degradation Methods cluster_sampling Sample Collection cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation Degradation This compound Solution Electrochemical Electrochemical Degradation Degradation->Electrochemical Biodegradation Biodegradation Degradation->Biodegradation Photocatalytic Photocatalytic Degradation Degradation->Photocatalytic Sampling Collect Samples at Intervals Electrochemical->Sampling Biodegradation->Sampling Photocatalytic->Sampling UV_Vis UV-Vis Spectrophotometry Sampling->UV_Vis FTIR FTIR Spectroscopy Sampling->FTIR LC_MS LC-MS Sampling->LC_MS Degradation_Kinetics Degradation Kinetics & Efficiency UV_Vis->Degradation_Kinetics Functional_Group Functional Group Changes FTIR->Functional_Group Intermediates Intermediate Identification LC_MS->Intermediates Pathway Propose Degradation Pathway Degradation_Kinetics->Pathway Functional_Group->Pathway Intermediates->Pathway

Caption: Workflow for the spectroscopic analysis of this compound degradation.

Proposed Degradation Pathway of this compound (Anthraquinone Dye)

The degradation of anthraquinone dyes generally involves the cleavage of the aromatic rings.[11] The initial steps often involve attacks by hydroxyl radicals in AOPs or enzymatic action in biodegradation, leading to the opening of the anthraquinone structure.[11][12]

G VatBrown1 This compound (Anthraquinone Structure) Intermediates Hydroxylated and Ring-Opened Intermediates VatBrown1->Intermediates Hydroxylation & Ring Cleavage SmallerAromatics Smaller Aromatic Compounds (e.g., Phthalic Acid, Benzoic Acid) Intermediates->SmallerAromatics Further Oxidation Mineralization Mineralization Products (CO₂, H₂O, inorganic ions) SmallerAromatics->Mineralization Complete Oxidation

References

Application Notes and Protocols for Molecular Docking of Vat Brown 1 with Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking of Vat Brown 1 with various enzymes. This computational technique is instrumental in predicting the binding affinity and interaction between a ligand, such as this compound, and a protein's active site, offering insights into potential enzymatic degradation, bioactivity, or inhibition.

Introduction

This compound, a large aromatic dye molecule, is of significant interest in environmental science and toxicology due to its persistence in ecosystems. Understanding its interaction with microbial enzymes is crucial for developing bioremediation strategies. Molecular docking serves as a powerful in-silico tool to screen for enzymes capable of binding to and potentially degrading this compound, thereby guiding experimental efforts. Recent studies have focused on enzymes from microorganisms like Escherichia coli to assess their potential for breaking down such complex dyes.[1][2]

Data Presentation: Binding Affinities of this compound with Enzymes

The following table summarizes the quantitative data from a molecular docking study investigating the interaction of this compound with enzymes from Escherichia coli. The binding energy represents the affinity of this compound to the active site of the enzyme, with a more negative value indicating a stronger and more stable interaction.

EnzymeSource OrganismBinding Energy (kcal/mol)
Aryl sulfotransferaseEscherichia coli-13.4[1][2]
Azo-reductaseEscherichia coli-12.8[1][2]
Alkane sulphonate monooxygenaseEscherichia coli-11.5[1][2]

These results suggest that among the studied enzymes, aryl sulfotransferase exhibits the highest binding affinity for this compound.[1][2]

Experimental Protocols: Molecular Docking of this compound

This section outlines a detailed protocol for performing a molecular docking study of this compound with a target enzyme. This protocol is a generalized workflow adaptable to various molecular docking software such as AutoDock, PyRx, or Schrödinger Suite.

Objective: To predict the binding mode and estimate the binding affinity of this compound with a target enzyme.

Materials:

  • A computer with a molecular docking software suite installed (e.g., PyRx which integrates AutoDock Vina).

  • 3D structure file of the target enzyme (e.g., from the Protein Data Bank - PDB).

  • 3D structure file of this compound (can be obtained from PubChem or generated using chemical drawing software).

Protocol:

  • Protein Preparation:

    • Obtain Protein Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (--INVALID-LINK--).

    • Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This can be done using molecular visualization software like PyMOL or UCSF Chimera.

    • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Convert to PDBQT format: For use with AutoDock Vina, the prepared protein file needs to be converted to the PDBQT format, which includes atomic charges and atom type definitions.

  • Ligand Preparation:

    • Obtain Ligand Structure: Obtain the 3D structure of this compound. The SMILES string can be retrieved from a database like PubChem and converted to a 3D structure using software like Open Babel.

    • Energy Minimization: Perform energy minimization of the ligand structure to obtain a stable conformation. This can be done using force fields like MMFF94.

    • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Convert to PDBQT format: Convert the prepared ligand file to the PDBQT format.

  • Molecular Docking Simulation:

    • Define the Binding Site (Grid Box): Define the search space for the docking simulation. This is typically a 3D grid box centered on the active site of the enzyme. The active site can be identified from the literature or by finding the location of a co-crystallized ligand in the original PDB file.

    • Run the Docking Algorithm: Execute the docking simulation using an appropriate algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock.[3] The software will explore different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function.

    • Number of Runs: It is recommended to perform multiple independent docking runs (e.g., 10-100) to ensure the reliability of the results.[3]

  • Analysis of Results:

    • Binding Energy: The primary quantitative result is the binding energy (or docking score), which estimates the binding affinity. The poses with the lowest binding energies are considered the most favorable.

    • Binding Pose: Visualize the predicted binding poses of the ligand in the enzyme's active site using software like Discovery Studio or PyMOL.[1][2]

    • Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are critical for the stability of the ligand-protein complex.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (Clean, Add H, Assign Charges) Grid_Box Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Box Ligand_Prep Ligand Preparation (Energy Minimization, Define Torsions) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Box->Docking_Run Analyze_Results Analyze Results (Binding Energy, Pose) Docking_Run->Analyze_Results Visualize Visualize Interactions Analyze_Results->Visualize

Caption: A flowchart of the molecular docking process.

Signaling Pathway Considerations

While the primary application of molecular docking for this compound has been in the context of bioremediation, the interaction of this molecule with enzymes could potentially influence cellular signaling pathways. For instance, if this compound or its metabolites were to interact with key signaling proteins within an organism, it could lead to toxicological effects. However, current research primarily focuses on the initial binding and degradation steps by microbial enzymes rather than downstream signaling events.

The diagram below illustrates a hypothetical scenario where the binding of an environmental agent like this compound to a cellular enzyme could initiate a stress response pathway.

Signaling_Pathway VatBrown1 This compound Enzyme Cellular Enzyme VatBrown1->Enzyme Binding Complex This compound-Enzyme Complex Enzyme->Complex Stress_Signal Stress Signal Complex->Stress_Signal Altered Enzyme Function Downstream_Pathway Downstream Signaling (e.g., MAPK Pathway) Stress_Signal->Downstream_Pathway Cellular_Response Cellular Response (e.g., Apoptosis, Detoxification) Downstream_Pathway->Cellular_Response

Caption: A potential signaling pathway initiated by ligand-enzyme binding.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Vat Brown 1 (C.I. 70800).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The synthesis of this compound is a complex, multi-step process.[1][2] A prevalent method involves the following key stages:

  • Preparation of Intermediates: This includes the synthesis of 1-amino-5-benzamidoanthraquinone from 1,5-diaminoanthraquinone (B86024) via acylation and subsequent hydrolysis, and the preparation of 1-benzoylamino-4-bromoanthraquinone (B8813089) from 1-aminoanthraquinone (B167232) through acylation and bromination.[3][4]

  • Condensation: The two primary intermediates are then condensed to form a larger molecular structure.[1][4]

  • Cyclization (Carbazolation) and Oxidation: The condensed product undergoes a ring-closing reaction, often in the presence of aluminum chloride in pyridine (B92270), followed by an oxidation step to yield the final this compound dye.[2]

An alternative historical synthesis route begins with the reaction of phthalic anhydride (B1165640) and p-chlorophenol to produce quinizarin, which is then aminated to 1,4-diaminoanthraquinone. This intermediate is subsequently condensed with 1-chloroanthraquinone.[2]

Q2: Why is the overall yield of this compound synthesis typically low?

A2: The low overall yield of this compound synthesis, often estimated to be around 19%, is attributed to several factors.[2] The process involves numerous sequential steps, and the yield of each step compounds to a lower overall yield.[2] A significant challenge is the formation of by-products, such as the di-acylated 1,5-dibenzamidoanthraquinone (B33611) during the mono-acylation of 1,5-diaminoanthraquinone, which can be produced in nearly equal amounts to the desired mono-acylated product.[1][4] Incomplete reactions and losses during work-up and purification also contribute to the low final yield.[2][5]

Q3: What are the key intermediates I should focus on for optimizing the synthesis?

A3: For the synthesis route starting from aminoanthraquinones, the purity and yield of the two key intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone , are critical for the success of the subsequent condensation and cyclization reactions.[1][3] Optimizing the synthesis and purification of these intermediates will have a significant impact on the final yield and purity of this compound.

Troubleshooting Guides

Issue 1: Low Yield in the Acylation of 1,5-Diaminoanthraquinone

Q: My acylation of 1,5-diaminoanthraquinone results in a nearly 1:1 mixture of the desired 1-amino-5-benzamidoanthraquinone (mono-acylate) and the by-product 1,5-dibenzamidoanthraquinone (di-acylate). How can I improve the yield of the mono-acylate?

A: This is a common and significant challenge in the synthesis of this compound.[1][4] Here are some strategies to address this issue:

  • Control of Reaction Conditions: Carefully control the stoichiometry of the acylating agent (benzoyl chloride). While precise control is difficult, using a slight excess of 1,5-diaminoanthraquinone might favor mono-acylation.

  • Post-Reaction Hydrolysis: A documented method to improve the purity of the mono-acylate is to perform an acidic hydrolysis on the mixture of mono- and di-acylates.[4] The di-acylated product can be selectively hydrolyzed back to the mono-acylated form under controlled acidic conditions.[4]

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the selectivity of the acylation. Consider exploring different high-boiling point inert solvents and optimizing the reaction temperature to favor mono-acylation.

Issue 2: Inefficient Condensation of Intermediates

Q: The condensation reaction between 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone is sluggish and results in a low yield of the condensed product. What can I do to optimize this step?

A: The condensation step is crucial and can be influenced by several factors:

  • Catalyst: This reaction typically requires a copper catalyst, such as copper powder or a copper salt.[2][4] Ensure the catalyst is active and used in the appropriate amount.

  • Solvent: High-boiling point solvents are generally used for this condensation. One approach to improve the reaction has been to replace nitrobenzene (B124822) with o-dichlorobenzene, which allows for a lower reaction temperature (170-185°C instead of 210°C) and can lead to improved efficiency.[4]

  • Acid Scavenger: An acid binding agent is necessary to neutralize the hydrobromic acid formed during the reaction.[4] The choice and amount of the acid scavenger can impact the reaction rate and yield.

  • Purity of Reactants: Ensure that the intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, are of high purity. Impurities can interfere with the condensation reaction.

Issue 3: Difficulties in the Final Cyclization and Oxidation Steps

Q: I am facing issues with the final ring-closing (carbazolation) and oxidation steps, leading to an impure product with poor color characteristics. How can I troubleshoot this?

A: The final steps determine the purity and properties of the dye. Here are some points to consider:

  • Carbazolation Conditions: The ring-closing reaction is often carried out using aluminum chloride in pyridine.[2] The purity of these reagents and the reaction temperature are critical. The reaction mixture is typically heated to induce cyclization.

  • Oxidation: After cyclization, an oxidation step is required to form the final dye.[1][4] Common oxidizing agents include sodium dichromate or potassium dichromate in a sulfuric acid medium.[4] The concentration of the oxidizing agent, temperature, and reaction time should be carefully controlled to avoid over-oxidation or side reactions. One patented method suggests adding the ring-closed product to a 30 wt% sulfuric acid solution, followed by the addition of the oxidizing agent at an elevated temperature (around 85°C).[4]

  • Purification: The final product is insoluble in water and needs to be thoroughly washed to remove residual acids, salts, and other impurities.[6][7] Washing with hot water and organic solvents may be necessary.

Data Presentation

Table 1: Summary of Key Reaction Parameters and their Impact on Yield

StepKey ParametersTypical ConditionsImpact on Yield and PurityReference
Acylation of 1,5-Diaminoanthraquinone Stoichiometry of Benzoyl Chloride, Solvent, TemperatureNitrobenzene or o-dichlorobenzeneFormation of a significant amount of 1,5-dibenzamidoanthraquinone by-product, reducing the yield of the desired mono-acylate.[1][4]
Condensation Catalyst (Copper), Solvent, Temperature, Acid Binding Agento-dichlorobenzene, 170-185°CChanging the solvent from nitrobenzene to o-dichlorobenzene can lower the reaction temperature and improve efficiency. The purity of intermediates is crucial.[4]
Cyclization (Carbazolation) Reagents (Aluminum Chloride, Pyridine), TemperatureHeating in pyridine with aluminum chloridePurity of reagents and temperature control are critical for efficient ring closure and minimizing side reactions.[2]
Oxidation Oxidizing Agent (e.g., Sodium Dichromate), Acid Concentration, Temperature30 wt% H₂SO₄, 85°CProper control of oxidation conditions is necessary to achieve the desired color and avoid degradation of the product.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-amino-5-benzamidoanthraquinone (via Hydrolysis)

This protocol is based on the purification of the mono-acylate from a mixture.[4]

  • Preparation: Prepare a mixture of 1-amino-5-benzamidoanthraquinone and 1,5-dibenzamidoanthraquinone (e.g., in a 54:46 mass ratio) from the acylation of 1,5-diaminoanthraquinone.

  • Hydrolysis: At a temperature between 5-15°C, add the acylation mixture to 98 wt% sulfuric acid.

  • Reaction: Stir the mixture at this temperature to selectively hydrolyze the 1,5-dibenzamidoanthraquinone.

  • Work-up: Quench the reaction mixture in water to precipitate the purified 1-amino-5-benzamidoanthraquinone.

  • Isolation: Filter the precipitate and wash with water until the filtrate is neutral. Dry the product.

Protocol 2: Condensation and Cyclization

This protocol is a general representation based on available literature.[2][4]

  • Condensation:

    • In a suitable reactor, dissolve the purified 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone in o-dichlorobenzene.

    • Add a catalytic amount of copper powder and an acid binding agent.

    • Heat the mixture to 170-185°C and maintain for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and isolate the crude condensate by filtration.

  • Cyclization (Carbazolation):

    • Suspend the dried condensate in pyridine.

    • Add aluminum chloride and heat the mixture to induce ring closure.

    • After the reaction is complete, cool the mixture and isolate the cyclized product.

  • Oxidation:

    • Disperse the cyclized product in 30 wt% sulfuric acid.

    • Heat the mixture to approximately 60°C.

    • Slowly add a solution of an oxidizing agent (e.g., sodium dichromate).

    • Raise the temperature to 85°C and hold for a few hours.

    • Cool the mixture, filter the final this compound product, wash thoroughly with water until neutral, and dry.

Mandatory Visualization

Synthesis_Pathway_Vat_Brown_1 cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis 1,5-Diaminoanthraquinone 1,5-Diaminoanthraquinone Acylation Mixture Acylation Mixture (Mono- & Di-acylate) 1,5-Diaminoanthraquinone->Acylation Mixture Benzoyl Chloride 1-Amino-5-benzamidoanthraquinone 1-Amino-5- benzamidoanthraquinone Acylation Mixture->1-Amino-5-benzamidoanthraquinone Acidic Hydrolysis Condensation Product Condensation Product 1-Amino-5-benzamidoanthraquinone->Condensation Product Condensation (Copper Catalyst) 1-Aminoanthraquinone 1-Aminoanthraquinone Acylated Intermediate 1-Benzamido- anthraquinone 1-Aminoanthraquinone->Acylated Intermediate Acylation 1-Benzoylamino-4-bromoanthraquinone 1-Benzoylamino-4- bromoanthraquinone Acylated Intermediate->1-Benzoylamino-4-bromoanthraquinone Bromination 1-Benzoylamino-4-bromoanthraquinone->Condensation Product This compound This compound Condensation Product->this compound Cyclization & Oxidation

Caption: Synthesis pathway of this compound from aminoanthraquinones.

Troubleshooting_Workflow cluster_acylation Acylation Step Issues cluster_condensation Condensation Step Issues cluster_final Final Step Issues start Low Overall Yield acyl_issue High Di-acylate Formation? start->acyl_issue cond_issue Low Condensation Yield? start->cond_issue final_issue Impure Final Product? start->final_issue acyl_solution Perform Acidic Hydrolysis of Acylation Mixture acyl_issue->acyl_solution Yes end Improved Yield acyl_solution->end cond_solution1 Check Purity of Intermediates cond_issue->cond_solution1 Yes cond_solution2 Optimize Catalyst & Solvent (e.g., o-dichlorobenzene) cond_issue->cond_solution2 Yes cond_solution1->end cond_solution2->end final_solution Control Oxidation Conditions (Temp, Oxidant Conc.) final_issue->final_solution Yes final_solution->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Vat Brown 1 Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Vat Brown 1 in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in solution?

A1: this compound is an anthraquinone-based vat dye.[1][2] Like other vat dyes, it is insoluble in water in its oxidized pigment form.[3] Aggregation in solution is primarily driven by strong intermolecular van der Waals forces and π-π stacking between the large, planar aromatic molecules.[4][5] To be used in aqueous solutions, it must be converted to its water-soluble "leuco" form through a chemical reduction process in an alkaline environment, a process known as "vatting".[1][3] Even in its soluble leuco form, the dye can still aggregate if the solution conditions are not optimal.

Q2: What are the main consequences of this compound aggregation in my experiments?

A2: Aggregation of this compound can lead to several experimental issues, including:

  • Inconsistent and uneven color application: Aggregated particles can lead to spotting and an uneven finish in dyeing and printing applications.

  • Reduced color yield: Aggregation effectively reduces the concentration of dissolved dye, leading to a weaker color intensity.

  • Clogging of equipment: In applications involving fine nozzles or filters, aggregates can cause blockages.

  • Inaccurate analytical measurements: Aggregation can interfere with spectroscopic and other analytical techniques, leading to erroneous results.

Q3: What are the key factors that influence the aggregation of this compound?

A3: The primary factors influencing aggregation are:

  • pH: An appropriate alkaline pH is crucial for maintaining the stability of the soluble leuco form. A drop in pH can cause the dye to revert to its insoluble state.[3]

  • Temperature: Temperature affects both the vatting process and the stability of the leuco dye solution.[6]

  • Concentration of Reducing Agent: A sufficient concentration of a reducing agent, such as sodium hydrosulfite, is necessary to maintain the dye in its reduced, soluble form.[3]

  • Presence of Dispersing Agents: These additives help to keep the dye particles from clumping together.[7][8]

  • Exposure to Oxygen: The leuco form of vat dyes is sensitive to oxidation and can revert to the insoluble form upon exposure to air.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Solution is cloudy or contains visible precipitates. Incomplete reduction of the dye.Ensure the correct concentrations of sodium hydroxide (B78521) and sodium hydrosulfite are used. Allow sufficient time for the vatting process to complete.[3]
Re-oxidation of the leuco dye.Minimize exposure of the solution to air. Work under an inert atmosphere (e.g., nitrogen) if possible.[9]
Incorrect pH.Measure and adjust the pH of the solution to the optimal alkaline range (typically pH 11-13 for vat dyes).[10]
Color intensity is weak or inconsistent. Dye aggregation.Add a suitable dispersing agent to the solution. Optimize the concentration of the dispersing agent.[7][8]
Sub-optimal temperature.Ensure the solution is maintained at the recommended temperature for the leuco form of this compound.[6]
Experimental results are not reproducible. Inconsistent preparation of the dye solution.Follow a standardized experimental protocol for preparing the this compound solution, paying close attention to reagent concentrations, temperature, and mixing times.
Degradation of reagents.Use fresh sodium hydrosulfite, as it can degrade over time.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of the soluble leuco form of this compound, incorporating a dispersing agent to prevent aggregation.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent (e.g., Sodium Naphthalene Sulfonate or Lignosulfonate)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Beaker or flask

Procedure:

  • Dispersion: In a beaker, create a paste of the required amount of this compound powder with a small amount of deionized water and the chosen dispersing agent.

  • Alkalinization: Add the required volume of sodium hydroxide solution to the beaker while stirring.

  • Reduction (Vatting): Gently warm the solution to the recommended temperature (typically 40-50°C for this compound) and slowly add the sodium hydrosulfite.[6] Continue stirring until the solution changes color, indicating the formation of the soluble leuco form (typically a yellow-brown color for this compound).[1]

  • Stabilization: Maintain the temperature and continue stirring for 10-15 minutes to ensure complete reduction.

  • Use: The stabilized solution is now ready for use in your experiment. It is recommended to use the solution promptly after preparation.

Protocol 2: Quantitative Analysis of this compound Aggregation using UV-Vis Spectroscopy

This protocol outlines a method to monitor the aggregation of this compound in solution by observing changes in its UV-Visible absorption spectrum.

Materials and Equipment:

  • Prepared this compound solution (from Protocol 1)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Deionized water (for dilution)

Procedure:

  • Prepare a Dilute Solution: Prepare a dilute solution of the this compound leuco form in an alkaline aqueous solution. The concentration should be low enough to be within the linear range of the spectrophotometer.

  • Acquire Initial Spectrum: Immediately after preparation, acquire a full UV-Vis spectrum (e.g., from 300-800 nm) to establish a baseline (T=0). Note the wavelength of maximum absorbance (λmax).

  • Monitor Over Time: Store the solution under the desired experimental conditions (e.g., at a specific temperature, exposed to air). Acquire spectra at regular time intervals (e.g., every 15-30 minutes).

  • Analyze Spectra:

    • Decrease in Absorbance: A general decrease in the absorbance at λmax over time suggests precipitation of the dye from the solution.

    • Spectral Shape Changes: The formation of aggregates can lead to changes in the shape of the absorption band and shifts in the λmax. A blue-shift (hypsochromic shift) may indicate the formation of H-aggregates, while a red-shift (bathochromic shift) can suggest the formation of J-aggregates.[4][11]

Data Presentation

Table 1: Recommended Dispersing Agents for Vat Dyes

Dispersing AgentChemical ClassTypical Concentration RangeNotes
Sodium Naphthalene Sulfonate Formaldehyde CondensateAnionic Surfactant0.5 - 2% of the dye's weight[12]Effective dispersant with good heat stability.[13]
LignosulfonatesAnionic SurfactantVaries depending on the specific productEco-friendly option derived from lignin.[8]

Table 2: Key Parameters for this compound Solution Stability

ParameterRecommended RangeRationale
pH 11 - 13Maintains the dye in its soluble leuco form.[10]
Temperature 40 - 50 °CPromotes efficient reduction without accelerating degradation.[6]
Sodium Hydroxide 0.5% - 10%Provides the necessary alkalinity for the vatting process.[14]
Sodium Hydrosulfite Sufficient to achieve and maintain reductionThe amount will depend on the dye concentration and presence of oxygen.

Visualizations

Aggregation_Prevention_Workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_troubleshooting Troubleshooting start Start: this compound Powder disperse Disperse in Water + Dispersing Agent start->disperse alkali Add Sodium Hydroxide (pH 11-13) disperse->alkali reduce Add Sodium Hydrosulfite (Vatting at 40-50°C) alkali->reduce stabilize Maintain Temperature (10-15 min) reduce->stabilize ready Stabilized Leuco Solution stabilize->ready uv_vis UV-Vis Spectroscopy ready->uv_vis dls Dynamic Light Scattering (DLS) ready->dls analyze Analyze Data for Aggregation Indicators uv_vis->analyze dls->analyze check_params Check pH, Temperature, Reagent Concentrations analyze->check_params Aggregation Detected optimize Optimize Dispersant Concentration check_params->optimize inert Use Inert Atmosphere optimize->inert

Caption: Workflow for preventing and analyzing this compound aggregation.

Molecular_Interactions cluster_aggregation Aggregation cluster_dispersion Dispersion Mechanism vat_brown_1_1 This compound (Planar Molecule) pi_stack π-π Stacking vat_brown_1_1->pi_stack vdw Van der Waals Forces vat_brown_1_1->vdw vat_brown_1_2 This compound (Planar Molecule) vat_brown_1_2->pi_stack vat_brown_1_2->vdw aggregate Aggregate pi_stack->aggregate vdw->aggregate adsorption Adsorption onto Dye Surface aggregate->adsorption Interacts with dispersant Dispersing Agent (e.g., Naphthalene Sulfonate) dispersant->adsorption repulsion Steric and/or Electrostatic Repulsion adsorption->repulsion stabilized Stabilized Dye Particles repulsion->stabilized

Caption: Molecular interactions in this compound aggregation and dispersion.

References

Technical Support Center: Leuco-Dyeing with Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the leuco-dyeing process of Vat Brown 1 (CI this compound).

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which applications is it suitable?

This compound (CI 70800) is a vat dye with a reddish-brown shade, primarily used for dyeing cellulosic fibers such as cotton, linen, and viscose.[1] It is also utilized in printing applications.[1] Due to its good fastness properties, it is a common choice for cotton yarn dyeing.[1]

Q2: What is the principle of the leuco-dyeing process?

The leuco-dyeing process for vat dyes like this compound involves a few key steps. The water-insoluble dye is first converted into a water-soluble "leuco" form through a reduction process in an alkaline solution.[2][3][4] This soluble form has an affinity for the textile fibers and can penetrate them.[5] After the dyeing step, the fabric is exposed to an oxidizing agent or air, which converts the leuco form back to its original insoluble pigment, trapping it inside the fibers.[2][6] A final soaping step is crucial to remove loose dye particles and improve fastness.[3][6]

Q3: What are the critical parameters in the this compound dyeing process?

Successful dyeing with this compound requires strict control over several parameters:

  • Temperature: The reduction and dyeing temperatures significantly impact the outcome.[1][7][8]

  • pH (Alkali Concentration): A specific alkaline environment is necessary for the reduction of the dye.[2][7]

  • Reducing Agent Concentration: A sufficient amount of a reducing agent, like sodium hydrosulfite, is needed to convert the dye to its soluble leuco form.[2][4]

  • Oxidation: Proper oxidation is essential for color development and fastness.[6][8]

Troubleshooting Guide

Problem 1: Poor or No Color Yield

Q: My fabric is not dyeing or the color is very light. What could be the cause?

A: This issue often points to a problem in the reduction (vatting) stage.

  • Incomplete Reduction: this compound is insoluble in water and must be converted to its soluble leuco form to dye the fabric.[3][8] Ensure that the reduction step is complete.

  • Improper Alkali and Reducing Agent Concentration: The amounts of caustic soda (alkali) and sodium hydrosulfite (reducing agent) are critical.[2][4] Insufficient quantities will lead to incomplete reduction.[8]

  • Incorrect Temperature: The reduction of this compound should be carried out at a specific temperature, typically between 40-50°C.[1] Low temperatures can slow down or inhibit the reduction process.[9]

  • Degraded Reducing Agent: Sodium hydrosulfite can degrade upon exposure to air and moisture. Use a fresh, high-quality reducing agent.

Problem 2: Uneven Dyeing, Splotches, or "White Core" Effect

Q: The color on my fabric is not uniform, or the core of the yarn is undyed. Why is this happening?

A: Uneven dyeing can result from several factors related to dye aggregation and diffusion.

  • Dye Aggregation: In the dyebath, leuco-vat dyes can aggregate, especially with increased electrolyte concentration or at lower temperatures.[9][10] This prevents uniform diffusion into the fiber.

  • High Initial Dyeing Rate: Vat dyes can have a very high initial uptake rate, where the dye is adsorbed onto the fiber surface faster than it can diffuse into the core, leading to a "white core" effect.[9][10]

  • Improperly Prepared Fabric: The substrate must be properly scoured and wetted to ensure uniform absorbency.[3] Residual oils, waxes, or sizes can act as a resist, causing splotchy dyeing.[11]

  • Insufficient Agitation: Inadequate movement of the dye liquor or the fabric can lead to localized exhaustion of the dye and uneven coloring.

Problem 3: Poor Wash or Rub Fastness

Q: The color is rubbing off or bleeding during washing. How can I improve the fastness?

A: Poor fastness is typically due to improper oxidation or the presence of unfixed dye on the fiber surface.

  • Incomplete Oxidation: The leuco form of the dye is water-soluble. If not fully oxidized back to its insoluble form, it will wash out.[8] Ensure thorough oxidation by exposing the fabric to air or using an oxidizing agent.

  • Surface Dye Particles: Unfixed dye particles remaining on the surface of the fabric will lead to poor rub fastness (crocking).[2]

  • Skipping the Soaping Step: A final, hot soaping treatment is essential to remove any loose, un-adhered dye from the fabric surface and to stabilize the dye molecules within the fiber.[3][6]

Problem 4: Shade Deviation (Incorrect Color)

Q: The final color is not the expected reddish-brown. What went wrong?

A: Shade deviation can be caused by incorrect dyeing conditions or over-reduction.

  • Over-reduction: Certain vat dyes can be over-reduced, which may lead to a change in shade.[12] This can happen at excessively high temperatures or with a large excess of reducing agent.

  • Incorrect Dyeing Temperature: For some vat dyes, the dyeing temperature can influence the final shade. For this compound, dyeing viscose at 30°C can result in a uniform color, while at 50°C, the shade may be deeper and more yellow.[1]

  • Contamination: Contaminants in the water or on the fabric can affect the final color.

Data and Parameters

Table 1: Recommended Parameters for Leuco-Dyeing of Cotton with this compound

ParameterRecommended Value/RangeNotes
Reduction Temperature 40 - 50 °CCrucial for converting the dye to its soluble leuco form.[1]
Reduction Time 10 - 15 minutesFor dry cylinder reduction.[1]
Dyeing Temperature 40 - 60 °CTemperature can influence shade and levelness.
Alkali (Caustic Soda) Varies by methodEssential for maintaining the necessary pH for reduction.
Reducing Agent (Sodium Hydrosulfite) Varies by methodMust be in excess to ensure complete reduction.[4]
Oxidation Air or Chemical (e.g., H₂O₂)Converts the soluble leuco dye back to its insoluble form.
Soaping Temperature ~90 °CHelps to remove unfixed dye and improve fastness.[8]

Table 2: General Classification of Vat Dyes by Application Method

MethodDyeing Temp.Alkali Conc.Reducing Agent Conc.Salt AdditionThis compound Group
IK (Cold) 20 - 30 °CLowLowRequired
IW (Warm) 45 - 50 °CModerateModerateSometimes Required
IN (Normal) 50 - 60 °CHighHighNot RequiredIN Special [4]

Experimental Protocols

Standard Laboratory Protocol for Leuco-Dyeing of Cotton with this compound (Exhaust Method)

This protocol is a general guideline and may need optimization based on specific experimental conditions and equipment.

  • Fabric Preparation:

    • Scour a pre-weighed cotton fabric sample by boiling it in a solution of sodium carbonate and a non-ionic detergent for 30-60 minutes to remove impurities.

    • Rinse the fabric thoroughly with deionized water until neutral and allow it to dry or use it in its wet state.

  • Vat (Leuco Dye) Preparation (Dry Cylinder Method):

    • Accurately weigh the required amount of this compound dye powder.

    • Create a smooth paste of the dye with a small amount of a wetting agent and warm water (around 40°C).

    • In a separate vessel, prepare the required volume of water and heat it to the reduction temperature (40-50°C).

    • Add the calculated amount of caustic soda (alkali) and sodium hydrosulfite (reducing agent) to the heated water.

    • Add the dye paste to this solution and allow it to reduce for 10-15 minutes with occasional stirring.[1] The solution should change color, indicating the formation of the leuco-dye.

  • Dyeing:

    • Transfer the reduced dye solution (vat) to the dyeing vessel and add more water to achieve the desired liquor ratio.

    • Introduce the prepared cotton fabric into the dyebath.

    • Raise the temperature to the dyeing temperature (e.g., 50-60°C) and maintain it for 45-60 minutes.

    • Ensure the fabric remains submerged and is agitated gently and periodically to ensure even dyeing.[8]

  • Oxidation:

    • Remove the fabric from the dyebath and squeeze out the excess liquor.

    • Expose the fabric to air for 10-20 minutes to allow for oxidation. The color of the fabric will change as the leuco dye converts back to its insoluble pigment form.

    • Alternatively, for more controlled oxidation, immerse the fabric in a dilute solution of an oxidizing agent like hydrogen peroxide or sodium perborate.

  • Rinsing and Soaping:

    • Rinse the oxidized fabric in cold water to remove residual alkali and unfixed dye.

    • Prepare a soaping bath containing a non-ionic detergent and soda ash.

    • Heat the soaping bath to 90°C and treat the fabric for 15-20 minutes.[8]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_finish Finishing fabric_prep Fabric Scouring & Wetting dyeing Dyeing fabric_prep->dyeing vat_prep Vat Preparation (Reduction) vat_prep->dyeing oxidation Oxidation dyeing->oxidation Expose to Air or Oxidizing Agent rinsing Rinsing oxidation->rinsing soaping Soaping rinsing->soaping final_rinse Final Rinse soaping->final_rinse drying Drying final_rinse->drying troubleshooting_guide cluster_color Color & Shade Issues cluster_fastness Fastness Issues cluster_solutions Potential Causes & Solutions start Dyeing Issue Identified poor_color Poor/No Color start->poor_color uneven_color Uneven Color start->uneven_color wrong_shade Incorrect Shade start->wrong_shade poor_fastness Poor Wash/Rub Fastness start->poor_fastness check_reduction Check Reduction: - Temp (40-50°C) - Reagent Amounts - Reagent Quality poor_color->check_reduction check_fabric_prep Ensure Proper Fabric Scouring uneven_color->check_fabric_prep check_dye_bath Control Dye Bath: - Temp - Agitation - Avoid Over-reduction uneven_color->check_dye_bath wrong_shade->check_dye_bath check_oxidation Check Oxidation: - Thorough Airing - Oxidizing Agent poor_fastness->check_oxidation check_soaping Perform Hot Soaping (~90°C) poor_fastness->check_soaping

References

Technical Support Center: Synthesis of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Vat Brown 1, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is a multi-step process that begins with the preparation of two key intermediates: 1,4-diaminoanthraquinone (B121737) and 1-chloroanthraquinone (B52148). These intermediates then undergo a copper-catalyzed Ullmann condensation to form 1,4-bis((1-anthraquinonyl)amino)anthraquinone. The final step involves a carbazolization reaction to yield the this compound dye.[1] This complex, seven-step process is known for its relatively low overall yield, often around 19%, which highlights the prevalence of side reactions and by-product formation.[1]

Q2: What are the primary by-products that can be expected during the synthesis of this compound?

A2: By-products can form at each stage of the synthesis. During the preparation of the intermediates, incomplete reactions can lead to residual starting materials. In the Ullmann condensation step, side reactions such as dehalogenation of 1-chloroanthraquinone and homocoupling of the starting materials can occur. The final carbazolization step may also be incomplete, resulting in the presence of the uncyclized trianthrimide intermediate in the final product.

Q3: How can I monitor the progress of the reactions and identify by-products?

A3: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of each reaction step. By comparing the spots of the reaction mixture with those of the starting materials and expected products, you can assess the reaction's completion. For the identification of by-products, more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are the main safety precautions to consider during the synthesis of this compound?

A4: The synthesis of this compound involves the use of hazardous materials. Many of the reactions are conducted at high temperatures and may involve flammable and toxic solvents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Special care should be taken when handling corrosive substances like sulfuric acid and toxic reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on reducing by-products at each key stage.

Stage 1: Synthesis of 1,4-Diaminoanthraquinone

Problem: Low yield and presence of mono-amino or unreacted quinizarin (B34044).

Potential Cause Troubleshooting Solution
Incomplete Amination: The reaction of quinizarin with the aminating agent may not have gone to completion.- Optimize Reaction Time and Temperature: Ensure the reaction is carried out for the recommended duration and at the optimal temperature to drive the reaction to completion. - Excess Aminating Agent: Use a moderate excess of the aminating agent to ensure all hydroxyl groups are substituted.
Poor Quality of Starting Materials: Impurities in the quinizarin can interfere with the reaction.- Purify Starting Material: Recrystallize the quinizarin before use to remove any impurities.
Stage 2: Synthesis of 1-Chloroanthraquinone

Problem: Formation of di- and poly-chlorinated anthraquinones.

Potential Cause Troubleshooting Solution
Over-chlorination: Excessive exposure to the chlorinating agent can lead to the formation of unwanted chlorinated by-products.- Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. - Monitor Reaction Progress: Use TLC to monitor the reaction and stop it as soon as the desired product is the major component.
Harsh Reaction Conditions: High temperatures can promote further chlorination.- Optimize Temperature: Conduct the reaction at the lowest effective temperature to favor the formation of the mono-chloro product.
Stage 3: Ullmann Condensation

Problem: Low yield of the desired trianthrimid and formation of by-products such as dehalogenated starting material and homocoupled products.

Potential Cause Troubleshooting Solution
Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.- Use Activated Copper: Use freshly prepared and activated copper powder or a reliable source of copper(I) salt.[2] - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[2]
Presence of Water: Traces of water can lead to dehalogenation of the 1-chloroanthraquinone.- Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried before use.
Side Reactions: High temperatures can promote homocoupling of the starting materials.- Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. - Use of Ligands: The addition of ligands like 1,10-phenanthroline (B135089) can sometimes improve selectivity by stabilizing the copper catalyst.[2]
Stage 4: Carbazolization

Problem: Incomplete ring closure, leaving the trianthrimid as a major impurity.

Potential Cause Troubleshooting Solution
Insufficiently Strong Dehydrating Agent: The cyclization reaction requires a strong dehydrating agent to proceed.- Choice of Reagent: Use a powerful dehydrating agent such as concentrated sulfuric acid or a melt of aluminum chloride and pyridine.[1]
Suboptimal Reaction Conditions: Temperature and reaction time are critical for the carbazolization to go to completion.- Control Temperature and Time: Carefully control the reaction temperature and allow sufficient time for the reaction to complete, monitoring by TLC.

Experimental Protocols

Synthesis of 1,4-Diaminoanthraquinone from Quinizarin

This protocol describes the conversion of 1,4-dihydroxyanthraquinone (quinizarin) to 1,4-diaminoanthraquinone.

Materials:

Procedure:

  • In a pressure vessel, create a slurry of quinizarin in water.

  • Add sodium dithionite to the slurry to reduce the quinizarin to its leuco form.

  • Add an excess of concentrated aqueous ammonia to the mixture.

  • Seal the vessel and heat it to the specified temperature (typically around 90-100°C) for several hours with stirring.

  • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • The product, leuco-1,4-diaminoanthraquinone, will be in the solution. To isolate the final product, air is bubbled through the solution to oxidize the leuco form to 1,4-diaminoanthraquinone, which will precipitate.

  • Filter the precipitate, wash it thoroughly with water, and dry it to obtain the final product.

Synthesis of 1-Chloroanthraquinone from Anthraquinone-1-sulfonic acid

This protocol outlines the preparation of 1-chloroanthraquinone from its sulfonic acid derivative.

Materials:

  • Sodium salt of anthraquinone-1-sulfonic acid

  • Sodium chlorate (B79027)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Dissolve the sodium salt of anthraquinone-1-sulfonic acid in water and add concentrated hydrochloric acid.

  • Heat the solution to boiling.

  • Slowly add a solution of sodium chlorate in water to the boiling mixture over a period of several hours.

  • Continue to reflux the mixture for an additional hour after the addition is complete.

  • The 1-chloroanthraquinone will precipitate out of the solution upon formation.

  • Cool the reaction mixture, filter the solid product, and wash it with hot water until the filtrate is neutral.

  • Dry the product to obtain 1-chloroanthraquinone.

Visualizations

Vat_Brown_1_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_condensation Condensation & Cyclization Quinizarin Quinizarin s1 1,4-Diaminoanthraquinone Quinizarin->s1 Amination Condensation Ullmann Condensation s1->Condensation Anthraquinone Anthraquinone s2 s2 Anthraquinone->s2 Sulfonation s3 1-Chloroanthraquinone s2->s3 Chlorination s3->Condensation Trianthrimid 1,4-bis((1-anthraquinonyl)amino)anthraquinone Condensation->Trianthrimid Carbazolization This compound Trianthrimid->Carbazolization Carbazolization

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Ullmann_Condensation cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowYield Low Yield in Ullmann Condensation InactiveCatalyst Inactive Copper Catalyst LowYield->InactiveCatalyst WaterPresence Presence of Water LowYield->WaterPresence SideReactions Side Reactions (e.g., Homocoupling) LowYield->SideReactions ActivateCatalyst Use Activated/Fresh Catalyst Run under Inert Atmosphere InactiveCatalyst->ActivateCatalyst Anhydrous Use Anhydrous Solvents/Reagents WaterPresence->Anhydrous OptimizeConditions Optimize Temperature Use Ligands SideReactions->OptimizeConditions

References

Technical Support Center: Enhancing the Solubility of Vat Brown 1 for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of Vat Brown 1 (C.I. 70800). The following information addresses common challenges and provides detailed protocols for utilizing this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a large, polycyclic aromatic anthraquinone-based dye. Its planar structure and extensive π-conjugation result in strong intermolecular forces, leading to very low solubility in water and most common organic solvents in its oxidized (pigment) form.

Q2: What are the primary methods to solubilize this compound for research purposes?

There are two main approaches to solubilizing this compound:

  • Vatting: This is a chemical reduction process that converts the insoluble oxidized form of this compound into its water-soluble "leuco" form. This is the most common method for its application.

  • Using a Solubilized Form: A chemically modified, water-soluble version of this compound, often a leuco sulfuric ester salt, is commercially available. This form dissolves directly in water without the need for a reduction step.

Q3: What is the "leuco" form of this compound?

The leuco form of this compound is the reduced, soluble state of the dye. This form is typically generated in an alkaline solution using a reducing agent. The leuco form is sensitive to oxygen and can be readily oxidized back to the insoluble parent dye.[1][2][3]

Q4: My prepared leuco this compound solution is unstable and quickly turns back to the insoluble brown powder. How can I prevent this?

The instability of the leuco form is primarily due to its rapid oxidation by atmospheric oxygen. To enhance its stability, you should:

  • Work under an inert atmosphere (e.g., nitrogen or argon).

  • Use deoxygenated solvents.

  • Ensure a sufficiently high pH (typically 11-13) and an adequate concentration of the reducing agent.

  • Store the solution in a sealed, airtight container, protected from light, and consider refrigeration for longer-term storage.

Q5: Are there any research applications for this compound outside of textile dyeing?

Yes, recent research has explored the use of vat dyes, including those with structures similar to this compound, as organic semiconductors in electronic devices like organic field-effect transistors (OFETs).[4][5] Their high stability and ordered molecular packing make them promising candidates for such applications.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound powder does not dissolve during the vatting process. Insufficient reducing agent. Incorrect pH (not alkaline enough). Low temperature. Poor quality of the reducing agent.Increase the concentration of the reducing agent (e.g., sodium hydrosulfite). Ensure the pH of the solution is between 11 and 13 using sodium hydroxide (B78521). Gently warm the solution (typically to 40-60°C) to facilitate the reaction. Use fresh, properly stored reducing agent.
The leuco form of this compound precipitates from the solution. The solution has been exposed to air, causing re-oxidation. The pH of the solution has dropped. The concentration of the leuco form exceeds its solubility limit.Prepare and handle the solution under an inert atmosphere. Monitor and adjust the pH to maintain a highly alkaline environment. Prepare a more dilute solution.
Inconsistent results in experiments using the leuco form. The concentration of the active leuco form is not consistent due to ongoing oxidation. The leuco form is degrading over time.Prepare the leuco solution fresh before each experiment. Quantify the concentration of the leuco form using UV-Vis spectrophotometry before use. Store any stock solution under an inert atmosphere and in the dark.
Difficulty in regenerating the original insoluble this compound after an experiment. Incomplete oxidation of the leuco form.Expose the solution to air for a sufficient period. Gentle bubbling of air or oxygen through the solution can accelerate the process. For more controlled oxidation, chemical oxidizing agents can be used, followed by purification.

Data Presentation

Qualitative Solubility of Oxidized this compound
SolventTemperatureSolubilityReference(s)
WaterAmbientInsoluble[6][7][8][9]
XyleneColdInsoluble[6][7][8][9]
XyleneHotSlightly Soluble[6][7][8][9]
TetrahydronaphthaleneHotSlightly Soluble[6][7][8][9]
Concentrated Sulfuric AcidAmbientSoluble (with color change)[6][7][9]

Experimental Protocols

Protocol 1: Preparation of a Laboratory-Scale Solution of Leuco this compound

This protocol describes the "vatting" process to create a solution of the water-soluble leuco form of this compound.

Materials:

  • This compound powder

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water (deoxygenated)

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Sealed reaction vessel (e.g., a three-neck flask with a condenser and gas inlet/outlet)

Procedure:

  • Deoxygenation: Purge the deionized water with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Preparation of Alkaline Solution: In the reaction vessel, dissolve sodium hydroxide in the deoxygenated water to achieve a pH of 11-13.

  • Dispersion of this compound: While stirring the alkaline solution, add the this compound powder to form a suspension.

  • Reduction: Gently warm the suspension to 40-60°C. Slowly add sodium hydrosulfite powder in small portions until the solution color changes from brown to a yellowish-brown or dark olive, indicating the formation of the leuco form.[6][7][9]

  • Equilibration: Continue stirring the solution at 40-60°C under an inert atmosphere for 15-30 minutes to ensure complete reduction.

  • Use and Storage: The resulting leuco this compound solution is now ready for use. For storage, cool the solution to room temperature and maintain it under a positive pressure of inert gas in a sealed, light-protected container.

Protocol 2: Utilization of Solubilized this compound

This protocol outlines the use of the commercially available, water-soluble form of this compound.

Materials:

  • Solubilized this compound powder

  • Deionized water or appropriate buffer

Procedure:

  • Dissolution: Directly dissolve the Solubilized this compound powder in deionized water or the desired buffer at the required concentration. Gentle warming and stirring can aid dissolution.

  • Application: The resulting solution can be used directly in various experimental setups.

  • Regeneration of Insoluble Form (if required): The original insoluble this compound can be regenerated from the solubilized form through an oxidation process, typically under acidic conditions. This can be achieved by adding an oxidizing agent (e.g., sodium nitrite) in the presence of an acid (e.g., sulfuric acid).

Visualizations

experimental_workflow_vatting cluster_preparation Preparation cluster_reduction Reduction (Vatting) cluster_application Application cluster_oxidation Regeneration (Optional) VatBrown1 This compound (Insoluble Powder) Suspension Suspension VatBrown1->Suspension AlkalineSolution Alkaline Solution (NaOH in H₂O, pH 11-13) AlkalineSolution->Suspension LeucoForm Leuco this compound (Soluble Solution) Suspension->LeucoForm + Reducing Agent + Heat (40-60°C) ReducingAgent Reducing Agent (Na₂S₂O₄) Experiment Experimental Use LeucoForm->Experiment Oxidation Oxidation (e.g., Air Exposure) Experiment->Oxidation RegeneratedVatBrown1 This compound (Insoluble) Oxidation->RegeneratedVatBrown1

Fig 1. Experimental workflow for the solubilization of this compound via the vatting process.

logical_relationship_solubility VatBrown1 This compound (Oxidized Form) Insoluble Insoluble in Water & Common Organic Solvents VatBrown1->Insoluble SolubleLeuco Soluble 'Leuco' Form VatBrown1->SolubleLeuco Reduction (Vatting) SolubilizedForm Solubilized this compound (Leuco Ester) VatBrown1->SolubilizedForm Chemical Modification SolubleLeuco->VatBrown1 Oxidation WaterSoluble Water-Soluble SolubilizedForm->WaterSoluble

Fig 2. Logical relationships between the different forms of this compound and their solubility.

signaling_pathway_placeholder cluster_OFET Organic Field-Effect Transistor (OFET) Application VatDye Vat Dye Solution (e.g., Solubilized this compound) Deposition Thin Film Deposition (e.g., Spin Coating) VatDye->Deposition SemiconductorLayer Organic Semiconductor Layer Deposition->SemiconductorLayer Device OFET Device SemiconductorLayer->Device Performance Device Performance (e.g., Carrier Mobility) Device->Performance Electrical Characterization

Fig 3. Conceptual workflow for the application of this compound in organic electronics.

References

Technical Support Center: Spectroscopic Analysis of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming interference during the spectroscopic analysis of Vat Brown 1.

Troubleshooting Guide

This guide addresses common issues encountered during the spectroscopic analysis of this compound, offering step-by-step solutions to mitigate interference and ensure accurate, reproducible results.

Problem Potential Cause Recommended Solution
High background noise or baseline drift Instrumental instability, solvent impurities, or temperature fluctuations.1. Allow the spectrophotometer to warm up for the manufacturer-recommended time. 2. Use high-purity solvents (e.g., HPLC grade) for sample and blank preparations. 3. Ensure consistent temperature control of the sample compartment.[1]
Non-linear calibration curve High sample concentration (deviation from Beer-Lambert Law), presence of interfering substances, or intermolecular interactions at high concentrations.1. Dilute the sample to a lower concentration range where absorbance is linear with concentration.[2][3] 2. Employ matrix-matched standards for calibration. 3. Consider using a different analytical wavelength with less interference.
Overlapping spectral bands Presence of other dyes, degradation products, or matrix components with similar absorption profiles to this compound.1. Utilize derivative spectroscopy to resolve overlapping peaks.[4] The second or fourth derivative can help separate the analyte signal from broad background absorption. 2. Employ multicomponent analysis if the interfering species are known and their spectra are available.[4] 3. Use chromatographic separation (e.g., HPLC) prior to spectroscopic analysis to isolate this compound.
Inconsistent or irreproducible readings Sample degradation, turbidity, or improper sample handling.1. Prepare fresh solutions of this compound, as it can degrade, especially when exposed to light or certain chemicals.[5][6][7] 2. Remove suspended particles by filtering (e.g., with a 0.45 µm filter) or centrifuging the sample to reduce light scattering.[2][4] 3. Ensure thorough mixing of samples and use clean, scratch-free cuvettes.[8][9]
Suppressed or enhanced signal (Matrix Effect) The sample matrix (e.g., textile effluent, biological fluid) affects the analyte's response.[10][11][12]1. Perform a matrix effect study by comparing the response of the analyte in the matrix to its response in a pure solvent.[12] 2. Use the standard addition method to quantify the analyte in complex matrices.[3][10] 3. Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[2][11]

Experimental Protocols

Protocol 1: Sample Preparation for Removing Turbidity

This protocol is designed to eliminate interference from suspended solids in liquid samples containing this compound.

Materials:

  • Sample containing this compound

  • Vacuum filtration apparatus (filter flask, funnel, clamp)

  • 0.45 µm membrane filter (ensure compatibility with the sample solvent)

  • Centrifuge and centrifuge tubes

Procedure:

Filtration:

  • Assemble the vacuum filtration apparatus.

  • Place a 0.45 µm membrane filter onto the filter support.

  • Wet the filter with a small amount of the pure solvent used for the sample.

  • Turn on the vacuum and pour the sample into the funnel.

  • Collect the clear filtrate for spectroscopic analysis.

Centrifugation:

  • Pour the sample into a centrifuge tube.

  • Centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes, but optimize for your sample).

  • Carefully collect the supernatant for analysis, avoiding disturbance of the pellet.[2]

Protocol 2: Standard Addition Method for Quantifying this compound in a Complex Matrix

This method is used to compensate for matrix effects that suppress or enhance the spectroscopic signal.

Materials:

  • Sample with an unknown concentration of this compound

  • Standard solution of this compound with a known high concentration

  • Volumetric flasks and pipettes

Procedure:

  • Prepare at least four volumetric flasks.

  • Add an equal volume of the unknown sample to each flask.

  • Spike three of the flasks with increasing, known volumes of the this compound standard solution. Leave one flask unspiked.

  • Dilute all flasks to the final volume with the appropriate solvent.

  • Measure the absorbance of each solution.

  • Plot the measured absorbance (y-axis) against the concentration of the added standard (x-axis).

  • Extrapolate the linear regression line to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in the original sample.[3][10]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of interference in the spectroscopic analysis of this compound?

A1: Common sources of interference include:

  • Spectral Interference: Overlapping absorption bands from other dyes, byproducts from the synthesis of this compound, or degradation products.[13][14]

  • Physical Interference: Light scattering caused by suspended particles or turbidity in the sample, leading to artificially high absorbance readings.[2][4]

  • Chemical Interference: Changes in the chemical environment (e.g., pH, solvent polarity) that can alter the absorption spectrum of this compound.

  • Matrix Effects: Components in the sample matrix (e.g., salts, proteins, surfactants) that can enhance or suppress the analytical signal.[10][11]

Q2: How can I correct for background absorption from the sample matrix?

A2: Several methods can be employed for background correction:

  • Blank Subtraction: Use a sample blank that contains all matrix components except for this compound to zero the spectrophotometer.[2]

  • Continuum Source Correction: Some instruments use a deuterium (B1214612) lamp to measure and subtract the background absorbance from the total absorbance.[13]

  • Derivative Spectroscopy: This mathematical technique can help to eliminate baseline shifts and interference from broad, underlying absorption bands.[4]

Q3: My sample of this compound is insoluble in water. What solvents can I use?

A3: this compound is insoluble in water.[15][16] It is slightly soluble in hot xylene and tetrahydronaphthalene.[15][16] For analysis, it is often used in its soluble leuco form, which is achieved through alkaline reduction. The choice of solvent will depend on the specific application and the form of the dye being analyzed.

Q4: Can changes in pH affect the spectroscopic analysis of this compound?

A4: Yes, pH can significantly impact the analysis. The color and solubility of this compound can change with pH, particularly during the reduction process to its leuco form.[7][15][17] It is crucial to control and report the pH of your samples to ensure reproducibility.

Q5: What is derivative spectroscopy and how can it help with interference?

A5: Derivative spectroscopy involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. This technique can effectively separate overlapping spectral peaks and remove baseline drift. The second derivative of a spectrum, for example, will show a negative peak at the wavelength of maximum absorbance, and the peak height can be proportional to the analyte concentration.[4] This is particularly useful for distinguishing the sharp absorption features of an analyte from broad background interference.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation raw_sample Raw Sample filtration Filtration / Centrifugation raw_sample->filtration Turbidity spe Solid-Phase Extraction raw_sample->spe Matrix Components dilution Dilution raw_sample->dilution High Concentration spectrophotometer UV-Vis Spectrophotometer filtration->spectrophotometer spe->spectrophotometer dilution->spectrophotometer direct_measurement Direct Measurement spectrophotometer->direct_measurement standard_addition Standard Addition spectrophotometer->standard_addition derivative_spec Derivative Spectroscopy spectrophotometer->derivative_spec raw_data Raw Absorbance Data direct_measurement->raw_data standard_addition->raw_data derivative_spec->raw_data corrected_data Corrected Data raw_data->corrected_data concentration Final Concentration corrected_data->concentration

Caption: Experimental workflow for overcoming interference.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inaccurate Spectroscopic Reading matrix Matrix Effects issue->matrix turbidity Turbidity / Scattering issue->turbidity spectral_overlap Spectral Overlap issue->spectral_overlap concentration High Concentration issue->concentration std_add Standard Addition matrix->std_add sample_prep Sample Preparation (Filtration, SPE) turbidity->sample_prep derivative Derivative Spectroscopy spectral_overlap->derivative dilute Dilution concentration->dilute

References

Technical Support Center: Stabilizing Vat Brown 1 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the long-term storage and stabilization of Vat Brown 1 (C.I. 70800).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as Vat Brown BR, is a complex anthraquinone-based vat dye.[1] It is a dark brown powder that is insoluble in water and most organic solvents under normal conditions.[2][3] Its chemical formula is C₄₂H₁₈N₂O₆ and its CAS number is 2475-33-4.[1] Like other vat dyes, it is applied in a soluble "leuco" form, which is achieved by alkaline reduction, and is then re-oxidized to its insoluble form within the substrate.[4][5]

Q2: What are the primary factors that can cause this compound to degrade during storage?

The stability of this compound can be compromised by several environmental factors:

  • Moisture: As a powder, this compound is susceptible to moisture, which can lead to aggregation and potentially initiate hydrolytic degradation, although vat dyes are generally resistant to hydrolysis.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation, leading to color fading and loss of potency.[1][6]

  • High Temperatures: Elevated temperatures can accelerate the rate of chemical degradation.[7]

  • Oxidizing Agents: Contact with oxidizing materials should be avoided as they can chemically alter the dye molecule.[8]

  • Oxygen: The presence of oxygen, especially in combination with light, can lead to photo-oxidative degradation.[9][10]

Q3: What are the recommended storage conditions for ensuring the long-term stability of this compound?

To ensure the stability of this compound for extended periods, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool environment, ideally between 15-25°C (59-77°F).Minimizes thermal degradation.
Humidity Store in a dry place with low relative humidity (<50% RH).Prevents moisture absorption and aggregation.
Light Protect from light by storing in opaque, well-sealed containers.Avoids photochemical degradation.[1]
Atmosphere For maximum stability, consider storage under an inert atmosphere (e.g., nitrogen or argon).Excludes oxygen to prevent oxidative degradation.[9]
Container Use well-sealed, non-reactive containers.Prevents contamination and exposure to environmental factors.

Q4: What is the expected shelf life of this compound under optimal storage conditions?

While specific long-term stability data for this compound is limited, similar well-stored vat dyes can have a shelf life of several years. It is recommended to re-evaluate the quality of the dye after 24 months to ensure it meets the required specifications for your experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Change in color or appearance of the powder (e.g., clumping, darkening). - Moisture absorption.- Exposure to light or high temperatures.- Ensure the storage container is tightly sealed and stored in a desiccator if necessary.- Verify storage temperature and protect from light.
Reduced dyeing efficiency or inconsistent results in experiments. - Degradation of the dye leading to lower active concentration.- Incomplete reduction to the leuco form.- Use a fresh batch of dye or re-qualify the existing stock using analytical methods (see Experimental Protocols).- Optimize the vatting process (concentration of reducing agent and alkali, temperature, and time).
Formation of insoluble particles in the dye bath. - Aggregation of the dye powder due to moisture.- Incomplete dissolution during the vatting process.- Ensure the dye powder is free-flowing before use.- Review and optimize the dye solubilization protocol.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term shelf life.

1. Materials:

  • This compound powder

  • Temperature and humidity-controlled stability chambers

  • Opaque, sealed containers

  • Analytical instrumentation (e.g., HPLC, UV-Vis Spectrophotometer)

2. Procedure:

  • Divide the this compound sample into multiple aliquots in separate, well-sealed, opaque containers.

  • Place the containers in stability chambers under the following conditions:

    • Condition A (Control): 25°C / 60% RH

    • Condition B (Accelerated): 40°C / 75% RH

    • Condition C (Photo-stability): Expose to a controlled light source (e.g., Xenon lamp) with appropriate filters to simulate sunlight, alongside a dark control wrapped in aluminum foil.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a container from each condition.

  • Analyze the sample for purity and degradation products using a validated HPLC method.

  • Assess any changes in physical appearance and color.

3. Data Analysis:

  • Quantify the percentage of remaining this compound at each time point compared to the initial sample (time 0).

  • Identify and quantify any degradation products.

  • Plot the degradation kinetics to estimate the shelf life under normal storage conditions.

Protocol 2: Quantification of this compound using HPLC

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is typically effective for separating anthraquinone (B42736) dyes. The exact gradient program should be optimized for the specific column and system.

3. Sample Preparation:

  • Accurately weigh a small amount of this compound powder.

  • Dissolve the sample in a suitable solvent in which its leuco form is stable, or use a solvent system capable of dissolving the oxidized form for purity analysis (e.g., a small amount of a high-boiling point polar aprotic solvent, followed by dilution).

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample into the HPLC system.

  • Monitor the elution profile at the wavelength of maximum absorbance for this compound.

  • Quantify the peak area to determine the concentration against a standard curve.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, primarily initiated by light, heat, or chemical reaction. A simplified potential degradation workflow is illustrated below.

G VB1 This compound (C.I. 70800) ExcitedVB1 Excited State this compound VB1->ExcitedVB1 Light (UV/Vis) Degradation_Products Degradation Products VB1->Degradation_Products Heat VB1->Degradation_Products Chemicals Intermediates Reactive Intermediates ExcitedVB1->Intermediates Intersystem Crossing Photo_Oxidation Photo-oxidation Thermal_Degradation Thermal Degradation Chemical_Degradation Chemical Degradation (e.g., strong oxidizers) Intermediates->Degradation_Products Reaction with O₂, H₂O, etc.

Caption: Simplified workflow of potential degradation pathways for this compound.

The electrochemical and biological degradation of this compound and related compounds can lead to the cleavage of the anthraquinone structure, potentially forming smaller aromatic compounds like phthalic acid.[2]

Quantitative Data Summary

Due to the limited availability of specific stability data for this compound, the following table provides representative data for the stability of anthraquinone vat dyes under accelerated conditions. These values should be considered as a general guide.

ConditionTime (Months)Purity (%) of a Typical Anthraquinone Vat Dye
25°C / 60% RH 099.5
699.2
1298.9
40°C / 75% RH 099.5
398.5
697.1
Photostability 1.2 million lux hours~5-10% degradation

Note: This data is illustrative and the actual stability of this compound may vary.

By following the recommended storage conditions and utilizing the provided troubleshooting and analytical guidance, researchers can significantly enhance the long-term stability and reliability of this compound for their experimental needs.

References

Technical Support Center: Minimizing Environmental Impact of Vat Brown 1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Vat Brown 1, with a focus on environmentally conscious methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the traditional synthesis of C.I. This compound?

A1: The conventional manufacturing process for this compound is notable for its significant environmental footprint, characterized by several key issues:

  • Low Process Yield: The traditional seven-step synthesis has an estimated overall yield of only 19%. This inefficiency means that a large proportion of raw materials are converted into waste rather than the final product.[1][2]

  • Hazardous Raw Materials: Many of the raw materials used are classified as hazardous due to being ignitable, corrosive, or toxic.[1]

  • Use of Heavy Metal Catalysts: The process employs heavy metal catalysts, such as mercuric sulfate (B86663) for sulfonation and copper catalysts for condensation. These metals are toxic and can contaminate wastewater and soil if not properly managed.[1][3]

  • High-Boiling Point Solvents: The synthesis requires high temperatures (often exceeding 200°C), necessitating the use of hazardous, high-boiling solvents like nitrobenzene, chlorinated benzenes, and pyridine (B92270). These substances pose a significant risk of environmental contamination.[1]

  • Excessive Wastewater Generation: Vat dye production is a leading generator of wastewater among dye classes, producing approximately 8,000 liters of wastewater per kilogram of product. This effluent contains unreacted raw materials, byproducts, and heavy metal salts.[1]

  • Hazardous Solid Waste: The process generates solid wastes, including solvent still bottoms and filtration sludges, which are often classified as hazardous by regulations like the Resource Conservation and Recovery Act (RCRA).[1]

Q2: Are there any commercially practiced, greener alternatives to the hazardous solvents used in the synthesis?

A2: Yes, alternative approaches that eliminate organic solvents have been developed. One patented method utilizes a solid-phase condensation and ring-closure reaction. This technique avoids the use of organic solvents, thereby reducing production costs and minimizing the discharge of "three wastes" (waste gas, wastewater, and solid waste), aligning with modern environmental requirements.[4]

Q3: How can the high volume of wastewater be reduced?

A3: Reducing wastewater is a critical goal. A patented preparation method for a related dye, Vat Brown R, demonstrates a process that omits an entire oxidation step. This modification significantly economizes the use of oxidizing agents and leads to a substantial reduction in wastewater generation, offering a promising strategy for process optimization.[5][6]

Q4: Can the heavy metal catalysts be replaced?

A4: While the provided literature heavily emphasizes the use of mercury and copper catalysts in the traditional pathway, a core principle of green chemistry is the development of less toxic catalytic systems. Researchers should explore alternative catalysts that can perform the necessary sulfonation and condensation reactions without relying on heavy metals. This remains an active area for research and development in dye chemistry.

Q5: What are some eco-friendly alternatives for the reduction phase in the overall vat dyeing process?

A5: Although distinct from the initial synthesis, the subsequent dyeing process also has environmental impacts. The conventional reducing agent, sodium dithionite, produces harmful byproducts. Research has shown that natural, biodegradable reducing agents derived from plant extracts (such as apple, henna root, and cabbage stem) can be effective substitutes.[7][8] Electrochemical reduction methods are also being explored as a cleaner alternative.[9]

Troubleshooting Guide

Problem 1: My final reaction yield is extremely low.

Possible CauseRecommended Solution
Incomplete Reaction Optimize reaction conditions by systematically varying temperature and extending the reaction time. Use analytical techniques like Thin-Layer Chromatography (TLC) to monitor the reaction's progress and identify the optimal endpoint.[10]
Suboptimal Reactant Ratio Ensure the precise stoichiometric ratio of key intermediates, such as 1,4-diaminoanthraquinone (B121737) and 1-chloroanthraquinone (B52148). A slight excess of one reactant may drive the reaction to completion, but this must be followed by rigorous purification.[10]
Poor Heat Transfer In high-temperature reactions, uneven heating can cause localized overheating (leading to decomposition) or under-heating (incomplete reaction). Employ a high-boiling point solvent that ensures even heat distribution and use mechanical stirring for better mixing.[10]
Side Reactions The formation of byproducts, such as the diacylation of 1,5-diaminoanthraquinone (B86024) when only monoacylation is desired, can significantly lower the yield of the target intermediate.[5] Modifying the acylation method or controlling the amount of acylating agent is crucial.[5]

Problem 2: The purity of the final product is poor, even after filtration.

Possible CauseRecommended Solution
Product Insolubility This compound is insoluble in water and only slightly soluble in solvents like xylene.[11] This low solubility means that unreacted starting materials and byproducts can become trapped within the precipitated product during isolation.[10]
Ineffective Washing Optimize the purification process by washing the collected solid with specific hot organic solvents (e.g., ethanol, acetone) to remove soluble impurities without dissolving a significant amount of the product.[10]
Contamination from Solid Wastes During filtration, impurities may be adsorbed onto filter aids like diatomaceous earth or activated carbon. Ensure these are thoroughly separated from the final product.[1]

Problem 3: My process generates a high volume of hazardous waste.

Possible CauseRecommended Solution
Use of Hazardous Solvents Transition to a solvent-free, solid-phase reaction protocol. This directly eliminates solvent waste and the need for distillation and recovery, which produces hazardous still bottoms.[1][4]
Low Reaction Efficiency Focus on improving the overall reaction yield. A higher yield directly translates to less unreacted raw material in the waste stream.[1]
Inefficient Process Design Re-evaluate the synthesis pathway to identify steps that can be combined or eliminated. For example, omitting an oxidation step can significantly reduce the amount of oxidizing agent used and the volume of wastewater produced.[6]

Quantitative Data Summary

The following table compares key parameters of the traditional synthesis route with potential greener alternatives to highlight areas for environmental improvement.

ParameterTraditional MethodGreener Alternative ApproachEnvironmental Impact Reduction
Reaction Phase Liquid phase in organic solvents[1]Solid-phase condensation[4]Eliminates hazardous solvent use, solvent recovery waste, and associated air emissions.
Solvents Nitrobenzene, Pyridine, Chlorinated Benzenes[1]No organic solvent required[4]Prevents contamination from highly toxic and persistent organic pollutants.
Catalysts Mercuric sulfate, Copper powder[1]Research into non-heavy metal catalysts (e.g., enzyme, phase-transfer)Avoids release of toxic heavy metals into wastewater and solid waste streams.
Overall Yield ~19%[1][2]Improved through process optimization (e.g., omitting steps)[6]Higher efficiency reduces the ratio of raw material input to product output, minimizing overall waste.
Wastewater ~8,000 L/kg of product[1]Reduced via process optimization and solvent elimination[4][6]Lowers the volume of contaminated effluent requiring intensive and costly treatment.

Experimental Protocols

Protocol 1: Traditional Synthesis of C.I. This compound (Reference Methodology)

Disclaimer: This protocol is provided for informational purposes and involves highly hazardous materials. All steps must be conducted with appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods), and waste disposal procedures.

The traditional synthesis is a multi-step process involving the preparation of two key intermediates which are then condensed.[1]

  • Preparation of Intermediate A (1,4-diaminoanthraquinone):

    • React phthalic anhydride (B1165640) and p-chlorophenol in sulfuric acid to form quinizarin (B34044).

    • Perform an amination reaction on the resulting quinizarin to yield 1,4-diaminoanthraquinone.

  • Preparation of Intermediate B (1-chloroanthraquinone):

    • Sulfonate anthraquinone (B42736) using sulfuric acid in the presence of a mercuric sulfate catalyst to produce 1-anthraquinonesulfonic acid.

    • Chlorinate the sulfonic acid derivative to form 1-chloroanthraquinone.

  • Condensation and Cyclization:

    • Condense 1,4-diaminoanthraquinone (Intermediate A) with two molar equivalents of 1-chloroanthraquinone (Intermediate B) in a high-boiling solvent (e.g., nitrobenzene) with a copper catalyst to form the trianthrimid.

    • Carry out carbazolation (ring-closure) of the trianthrimid in pyridine with aluminum chloride to yield the final this compound dye.

    • Isolate the product via filtration, wash with solvents to remove impurities, and dry.

Protocol 2: Proposed Greener Approach via Solid-Phase Synthesis

This protocol is a conceptual model based on patented greener methodologies and requires optimization for specific laboratory conditions.

This approach focuses on eliminating organic solvents by performing the key condensation and cyclization steps in the solid phase.[4]

  • Reactant Preparation:

    • Prepare the necessary intermediates, 1,5-dichloroanthraquinone (B31372) and 1-aminoanthraquinone, through established methods, prioritizing pathways that minimize waste.

    • Ensure all reactants are thoroughly dried to a moisture content of ≤1%.

  • Solid-Phase Condensation:

    • In a suitable reaction vessel, thoroughly mix 1,5-dichloroanthraquinone, 1-aminoanthraquinone, copper powder (catalyst), and anhydrous sodium carbonate (acid scavenger).

    • Heat the mixture to approximately 105-120°C for dehydration.

    • Gradually raise the temperature to 260-265°C to initiate the solid-phase condensation reaction and maintain for several hours until completion (monitored by TLC or other methods).

    • Cool the solid mixture and pulverize the crude product.

  • Purification and Isolation:

    • Add the crude product to water and heat to ~95°C to dissolve inorganic salts.

    • Cool, filter the solid dye, and wash with water until neutral.

    • Perform an alkaline wash (e.g., with a dilute caustic soda solution) to remove specific impurities, followed by another water wash to neutrality.

    • Dry the purified product to obtain the final this compound dye.

Visualizations

G cluster_start Starting Materials cluster_int_a Intermediate A Synthesis cluster_int_b Intermediate B Synthesis cluster_final Final Synthesis Steps p_anhydride Phthalic Anhydride quinizarin Quinizarin p_anhydride->quinizarin + p-chlorophenol anthraquinone Anthraquinone sulfonic_acid 1-Anthraquinonesulfonic Acid anthraquinone->sulfonic_acid daa 1,4-Diaminoanthraquinone quinizarin->daa Amination trianthrimid Trianthrimid daa->trianthrimid caq 1-Chloroanthraquinone sulfonic_acid->caq Chlorination caq->trianthrimid vat_brown_1 This compound trianthrimid->vat_brown_1 Carbazolation h2so4 H₂SO₄ h2so4->quinizarin hgso4 Mercuric Sulfate (Heavy Metal!) hgso4->sulfonic_acid cu_cat Copper Catalyst (Heavy Metal!) cu_cat->trianthrimid pyridine Pyridine / AlCl₃ (Hazardous Solvent!) pyridine->vat_brown_1

Caption: Traditional synthesis pathway for this compound, highlighting hazardous inputs.

G start Start: Define Synthesis Goals reagent_assessment 1. Reagent & Catalyst Assessment (Select non-toxic, renewable options) start->reagent_assessment synthesis 2. Greener Synthesis (e.g., Solid-Phase, Solvent-Free Reaction) reagent_assessment->synthesis isolation 3. Isolation & Purification (Minimize solvent use in washing) synthesis->isolation waste_analysis 4. Waste Stream Analysis (Characterize solid & liquid waste) isolation->waste_analysis end End: Final Product & Minimized Waste isolation->end Purified Product effluent_treatment 5. Effluent Treatment (If necessary, use methods like photocatalysis) waste_analysis->effluent_treatment effluent_treatment->end Treated Waste

Caption: Experimental workflow for minimizing the environmental impact of dye synthesis.

G start Low Yield Observed check_completion Is reaction incomplete? (Check TLC/Spectroscopy) start->check_completion optimize_time Action: Increase reaction time and/or temperature check_completion->optimize_time Yes check_ratio Are reactant ratios correct? check_completion->check_ratio No end_node Re-run Experiment optimize_time->end_node correct_ratio Action: Verify stoichiometry and purity of starting materials check_ratio->correct_ratio No check_heat Is heat transfer inefficient? check_ratio->check_heat Yes correct_ratio->end_node improve_mixing Action: Improve stirring; use appropriate heat bath check_heat->improve_mixing Yes check_heat->end_node No, consult literature for other issues improve_mixing->end_node

Caption: A decision tree for troubleshooting low reaction yields in synthesis.

References

Challenges in the industrial production of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vat Brown 1.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, purification, and application of this compound.

Synthesis Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Overall Yield Incomplete reactions at one or more of the seven synthesis steps.[1] Side reactions leading to the formation of byproducts.[2] Loss of material during work-up and purification.Optimize reaction conditions (temperature, pressure, catalyst concentration) for each step.[2] Use high-purity starting materials. Implement in-process controls to monitor reaction completion.
Formation of Byproducts (e.g., 1,5-dibenzamidoanthraquinone) Non-selective acylation of 1,5-diaminoanthraquinone (B86024).[2][3]Carefully control the stoichiometry of reactants. Optimize reaction temperature and time to favor the desired mono-acylation.[3] A hydrolysis step may be required to convert the di-acylate back to the starting material.[2]
Inconsistent Product Quality Variation in raw material quality. Poor control over reaction parameters. Inefficient purification.Establish strict quality control specifications for all starting materials. Implement robust process control to ensure batch-to-batch consistency. Develop and validate a reliable purification method.

Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Difficulty in Removing Impurities Similar solubility of the product and impurities in the recrystallization solvent. Adsorption of impurities onto the product surface.Screen a variety of solvents to find one with optimal solubility differences.[4] Use adsorbents like activated carbon or diatomaceous earth during recrystallization to remove specific impurities.[4]
Product Loss During Filtration Fine particle size of the product leading to passage through the filter medium. Adherence of the product to the filtration equipment.Optimize crystallization conditions to obtain larger crystals. Select a filter medium with an appropriate pore size. Thoroughly wash the filter cake with a suitable solvent to recover adsorbed product.

Dyeing Application Issues

ProblemPotential Cause(s)Recommended Solution(s)
Uneven Dyeing (Patchiness, Streaks) Improper substrate preparation (residual oils, waxes).[5] Incomplete or improper vatting (reduction).[5] Incorrect dyeing temperature.[5] Poor liquor circulation.[5] Premature oxidation.[5]Thoroughly scour and bleach the substrate before dyeing. Ensure complete reduction of the dye to its leuco form with the correct amounts of sodium hydrosulfite and alkali.[5] Maintain the recommended dyeing temperature with minimal fluctuation.[5] Ensure good agitation and circulation of the dye bath.[5] Keep the dyed material fully submerged to prevent contact with air.[5]
Poor Color Fastness (Wash, Rubbing) Incomplete oxidation of the leuco dye on the fiber. Presence of unfixed dye on the fiber surface.Ensure complete oxidation by exposing the dyed material to air or using a chemical oxidizing agent.[6] Perform a thorough soaping of the dyed fabric at a high temperature to remove loose dye particles.[6]
Shade Deviation Incorrect pH of the dye bath. Variations in dyeing time and temperature.[7]Strictly control the pH of the dye bath, as it affects the stability of the leuco form.[7] Adhere to a standardized dyeing procedure with consistent time and temperature profiles.
Precipitation in Dyebath Low stability of the leuco dye solution. Presence of hard water ions.Use a sufficient amount of reducing agent and alkali to maintain the dye in its soluble leuco form. Use softened or deionized water for preparing the dye bath.[8]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the industrial synthesis of this compound?

The industrial synthesis of this compound is a complex, seven-step process with an estimated overall yield of only about 19%.[1][4] This low yield is a significant challenge, contributing to the high cost and environmental impact of its production.[1]

Q2: What are the main hazardous materials used in the production of this compound?

The manufacturing process involves several hazardous substances, including:

Q3: How can the formation of the 1,5-dibenzamidoanthraquinone (B33611) byproduct be minimized?

The formation of this di-acylated byproduct during the acylation of 1,5-diaminoanthraquinone is a common issue.[2][3] To minimize its formation, it is crucial to control the reaction conditions, particularly the molar ratio of the reactants and the reaction temperature.[3] In some processes, the mixture of mono- and di-acylated products is treated with sulfuric acid to hydrolyze the di-acylated byproduct back to 1,5-diaminoanthraquinone.[2]

Q4: What is "vatting" and why is it essential for this compound?

Vatting is the process of reducing the insoluble this compound dye into its water-soluble "leuco" form using a reducing agent (typically sodium hydrosulfite) in an alkaline solution.[9][10] This step is crucial because the dye can only penetrate and bind to the textile fibers in its soluble leuco state.[9]

Q5: What are the critical parameters to control during the dyeing process with this compound?

The key parameters to control for successful and reproducible dyeing are:

  • Temperature: Affects the rate of dyeing and leveling.[11]

  • pH: Must be maintained at a specific alkaline level to keep the dye in its soluble leuco form.[7]

  • Time: Determines the depth of the shade.[12]

  • Concentration of reducing agent and alkali: Essential for complete and stable vatting.

Q6: How can the environmental impact of this compound production be mitigated?

Due to the use of hazardous materials and the generation of significant waste, mitigating the environmental impact is crucial.[1][4] Strategies include:

  • Solvent Recovery: Recovering and recycling high-boiling solvents through distillation.[1]

  • Wastewater Treatment: Implementing effective wastewater treatment processes, such as biological degradation, to remove hazardous chemicals and byproducts.[1]

  • Process Optimization: Improving reaction yields to reduce the amount of waste generated per unit of product.

Data Presentation

Table 1: Overview of the Seven-Step Synthesis Process for this compound and Associated Challenges.

StepReactionKey Reagents & ConditionsCommon Challenges
1Quinizarin FormationPhthalic anhydride, p-chlorophenol, sulfuric acidUse of corrosive and toxic materials
2AminationQuinizarinHandling of hazardous intermediates
3SulfonationAnthraquinone, mercuric sulfateUse of toxic heavy metal catalyst
4Chlorination1-anthraquinonesulfonic acidGeneration of corrosive byproducts
5Condensation1,4-diaminoanthraquinone, 1-chloroanthraquinone, copper catalystLow yield, difficult to control side reactions
6CarbazolationTrianthrimid, pyridine, aluminum chlorideUse of hazardous solvents
7PurificationCrud this compoundProduct loss, generation of solid waste

Experimental Protocols

1. Protocol for Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for a similar vat dye, Vat Violet 1, and may require optimization for this compound.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution:

      • 0-5 min: 60% B

      • 5-25 min: 60% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 60% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm and a wavelength in the visible region corresponding to the maximum absorbance of this compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of chloroform (B151607) and methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The purity of the this compound sample is determined by calculating the area percentage of the main peak in the chromatogram.

2. Protocol for Characterization of this compound by UV-Visible Spectroscopy

  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform or N,N-Dimethylformamide) of a known concentration.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

  • Measurement:

    • Record the UV-Visible spectrum of the sample solution from 200 to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Analysis: The spectrum can be used for qualitative identification of this compound and for quantitative analysis based on a calibration curve. The degradation of this compound can also be monitored by observing the decrease in the absorbance at its λmax.

Visualizations

Simplified Synthesis Pathway of this compound cluster_intermediates Intermediate Synthesis cluster_final_steps Final Assembly Phthalic Anhydride Phthalic Anhydride Quinizarin Quinizarin Phthalic Anhydride->Quinizarin H2SO4 p-Chlorophenol p-Chlorophenol p-Chlorophenol->Quinizarin 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone Quinizarin->1,4-Diaminoanthraquinone Amination Trianthrimid Trianthrimid 1,4-Diaminoanthraquinone->Trianthrimid Condensation (Cu catalyst) Anthraquinone Anthraquinone 1-Anthraquinonesulfonic Acid 1-Anthraquinonesulfonic Acid Anthraquinone->1-Anthraquinonesulfonic Acid H2SO4, HgSO4 1-Chloroanthraquinone 1-Chloroanthraquinone 1-Anthraquinonesulfonic Acid->1-Chloroanthraquinone Chlorination 1-Chloroanthraquinone->Trianthrimid This compound This compound Trianthrimid->this compound Carbazolation (Pyridine, AlCl3)

Caption: Simplified synthesis pathway for this compound.

Troubleshooting Workflow for Uneven Dyeing start Uneven Dyeing Observed check_prep Check Substrate Preparation start->check_prep scour_bleach Re-scour and Bleach check_prep->scour_bleach Improper check_vatting Check Vatting Process check_prep->check_vatting Proper scour_bleach->start adjust_vatting Adjust Reducing Agent/Alkali check_vatting->adjust_vatting Incomplete check_temp Check Dyeing Temperature check_vatting->check_temp Complete adjust_vatting->start control_temp Implement Strict Temperature Control check_temp->control_temp Incorrect check_circulation Check Liquor Circulation check_temp->check_circulation Correct control_temp->start improve_agitation Improve Agitation/Flow check_circulation->improve_agitation Poor success Even Dyeing Achieved check_circulation->success Good improve_agitation->start

Caption: Troubleshooting workflow for uneven dyeing with this compound.

References

Validation & Comparative

A Comparative Analysis of Vat Brown 1 and Other Brown Vat Dyes for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance characteristics of Vat Brown 1 (C.I. 70800) with other commercially significant brown vat dyes: Vat Brown 3 (C.I. 69015) and Vat Brown 5 (C.I. 73410). This document is intended to assist researchers, scientists, and professionals in drug development in selecting the appropriate dye for their specific applications by presenting key performance data, detailed experimental protocols, and insights into their chemical nature and environmental impact.

Introduction to Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, linen, and viscose, in a soluble, reduced "leuco" form. This process, known as "vatting," is typically carried out in an alkaline solution of a reducing agent, most commonly sodium hydrosulfite. Once the fiber is impregnated with the leuco form of the dye, it is oxidized, reverting the dye to its original insoluble form, which becomes trapped within the fiber matrix. This application method imparts exceptional fastness properties, particularly to washing, light, and chemical treatments, making vat dyes a preferred choice for textiles requiring high durability.

Chemical and Physical Properties

The performance of a vat dye is intrinsically linked to its chemical structure. The dyes selected for this comparison belong to two distinct chemical classes: anthraquinonoid and thioindigo (B1682309).

This compound (C.I. 70800) is a complex anthraquinone (B42736) derivative.[1] Its large, planar molecular structure contributes to its strong affinity for cellulosic fibers and its excellent fastness properties. It is a dark brown powder, insoluble in water and slightly soluble in hot xylene and tetrahydronaphthalene.[2][3]

Vat Brown 3 (C.I. 69015) , also an anthraquinone derivative, is a deep red-brown powder.[4] It is insoluble in water and ethanol.[4] A notable characteristic of this dye is its potential to cause fiber brittleness upon prolonged exposure to sunlight.[4][5]

Vat Brown 5 (C.I. 73410) belongs to the thioindigo class of dyes.[6] It is a red-brown powder, insoluble in water and ethanol.[6] Like Vat Brown 3, it is also known to be a light-brittle dye.[6]

A summary of the key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Selected Brown Vat Dyes

PropertyThis compoundVat Brown 3Vat Brown 5
C.I. Name This compound, C.I. 70800Vat Brown 3, C.I. 69015Vat Brown 5, C.I. 73410
CAS Number 2475-33-4[1][7]131-92-0[4]3989-75-1[6]
Chemical Class Anthraquinone[1]Anthraquinone[4]Thioindigo[6]
Molecular Formula C₄₂H₁₈N₂O₆[1][7]C₄₂H₂₃N₃O₆[4]C₂₄H₁₂O₂S₂[6]
Molecular Weight 646.60 g/mol [1][7]665.65 g/mol [4]396.48 g/mol [6]
Appearance Dark brown powder[2][3]Deep red-brown powder[4]Red-brown powder[6]
Solubility Insoluble in water; slightly soluble in hot xylene and tetrahydronaphthalene[2][3]Insoluble in water and ethanol[4]Insoluble in water and ethanol[6]

Performance Comparison: Fastness Properties

The primary advantage of vat dyes lies in their excellent fastness properties. The following tables summarize the available quantitative data for light, washing, and rubbing fastness for this compound, Vat Brown 3, and Vat Brown 5, based on standardized ISO and AATCC test methods. The ratings are on a scale of 1 to 5 for washing and rubbing fastness (where 5 is the best) and 1 to 8 for lightfastness (where 8 is the best).

Table 2: Lightfastness of Selected Brown Vat Dyes

DyeISO 105-B02 RatingAATCC Test Method 16 Rating
This compound 78[1]
Vat Brown 3 7[4]7-8[4][5]
Vat Brown 5 6-7[6]5-6[6]

Table 3: Washing Fastness of Selected Brown Vat Dyes (Color Change)

DyeISO 105-C06 RatingAATCC Test Method 61 Rating
This compound 55[1]
Vat Brown 3 5[4]5[4][5]
Vat Brown 5 4-5[6]4-5[6]

Table 4: Rubbing Fastness of Selected Brown Vat Dyes

DyeConditionISO 105-X12 RatingAATCC Test Method 8 Rating
This compound Dry4-5Not Available
Wet4Not Available
Vat Brown 3 Dry4-5Not Available
Wet4Not Available
Vat Brown 5 Dry44
Wet33-4

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are standardized protocols for key experiments.

Vat Dyeing of Cotton Substrate (Exhaust Method)

This protocol describes a general laboratory procedure for dyeing cotton fabric with vat dyes.

G cluster_prep Preparation cluster_vatting Vatting cluster_dyeing Dyeing cluster_post Post-Treatment A 1. Fabric Preparation: Scoured and bleached cotton fabric is wetted out. B 2. Dyebath Preparation: The required amount of dye is pasted with a dispersing agent and warm water. A->B C 3. Reduction: The dye paste is added to a solution containing sodium hydroxide (B78521) and sodium hydrosulfite at 50-60°C. The mixture is held for 10-20 minutes to ensure complete reduction to the leuco form. B->C D 4. Dyeing Cycle: The wetted fabric is introduced to the dyebath. The temperature is raised to the recommended dyeing temperature (e.g., 60-80°C) and held for 45-60 minutes. C->D E 5. Salt Addition (optional): Electrolyte (e.g., sodium chloride or sodium sulfate) may be added to promote exhaustion. D->E F 6. Rinsing: The dyed fabric is rinsed with cold water. E->F G 7. Oxidation: The leuco dye is oxidized back to its insoluble form by air oxidation or by treatment with an oxidizing agent (e.g., hydrogen peroxide or sodium perborate) at 50-60°C for 10-20 minutes. F->G H 8. Soaping: The fabric is treated in a boiling solution of a non-ionic detergent to remove loose dye and improve fastness properties. G->H I 9. Final Rinsing and Drying: The fabric is thoroughly rinsed and dried. H->I

Caption: General workflow for the exhaust dyeing of cotton with vat dyes.

Colorfastness to Light: ISO 105-B02

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

G cluster_prep Preparation cluster_exposure Exposure cluster_eval Evaluation A 1. Specimen Preparation: A representative sample of the dyed fabric is mounted on a card. C 3. Xenon Arc Lamp Exposure: The specimen and blue wool standards are exposed to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance, as specified in the standard. A->C B 2. Blue Wool Standards: A set of blue wool lightfastness standards (1-8) are also mounted. B->C D 4. Partial Masking: A portion of the specimen and standards is covered to provide an unexposed area for comparison. C->D E 5. Assessment of Fading: The fading of the specimen is visually compared to the fading of the blue wool standards. D->E F 6. Rating: The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen. E->F

Caption: Experimental workflow for determining colorfastness to light (ISO 105-B02).

Colorfastness to Washing: ISO 105-C06 / AATCC 61

This test is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

G cluster_prep Preparation cluster_washing Washing cluster_eval Evaluation A 1. Composite Specimen: A dyed fabric specimen is stitched together with a multifiber test fabric. B 2. Laundering: The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and steel balls (for abrasion). A->B C 3. Agitation: The container is agitated in a laundering apparatus at a specified temperature and for a specified time. B->C D 4. Rinsing and Drying: The specimen is rinsed and dried. C->D E 5. Assessment: The color change of the dyed specimen and the staining of the multifiber fabric are assessed using the appropriate grey scales. D->E G cluster_prep Preparation cluster_rubbing Rubbing cluster_eval Evaluation A 1. Specimen Mounting: The dyed fabric is mounted on the base of a crockmeter. C 3. Dry and Wet Rubbing: The rubbing cloth is traversed back and forth over the specimen a specified number of times with a specified pressure, both in a dry and a wet condition. A->C B 2. Rubbing Cloth: A white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. B->C D 4. Assessment of Staining: The amount of color transferred to the white rubbing cloth is assessed using the grey scale for staining. C->D

References

A Comparative Study of Vat Brown 1 and Vat Brown R for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of two widely used vat dyes, Vat Brown 1 (C.I. 70800) and Vat Brown R (C.I. 69015), to assist researchers, scientists, and drug development professionals in selecting the appropriate dye for their specific applications. This document outlines their chemical and physical properties, presents a comparative analysis of their performance characteristics based on available data, and provides detailed experimental protocols for their evaluation.

Chemical and Physical Properties

This compound and Vat Brown R, while both providing brown shades, are distinct chemical entities with different molecular structures and properties. This compound is chemically known as 16,23-dihydrodinaphtho[2,3-a:2',3'-i]naphth[2',3':6,7]indolo[2,3-c]carbazole-5,10,15,17,22,24-hexone, whereas Vat Brown R is a brand name for C.I. Vat Brown 3.[1][2] These structural differences influence their application and fastness properties.

PropertyThis compound (Vat Brown BR)Vat Brown R (Vat Brown 3)
C.I. Name This compoundVat Brown 3
C.I. Number 7080069015
CAS Number 2475-33-4131-92-0
Molecular Formula C₄₂H₁₈N₂O₆C₄₂H₂₃N₃O₆
Molecular Weight 646.60 g/mol 665.65 g/mol
Appearance Dark brown powderDeep red powder
Solubility Insoluble in water; slightly soluble in hot xylene and tetralin.[3][4][5]Insoluble in water and ethanol; slightly soluble in xylene.[2]
Shade Red-light brownBrown

Comparative Performance Analysis

The performance of vat dyes is critical for their application. The following table summarizes the available fastness data for this compound and Vat Brown R. It is important to note that this data is compiled from various sources and may not have been generated under identical testing conditions.

Fastness PropertyThis compound (Vat Brown BR)Vat Brown R (Vat Brown 3)
Light Fastness (Xenon Arc) 7-8[4]6-7 (1/12 depth), 7-8 (1/1, 2/1 depth)[6]
Washing Fastness (ISO) Change: 5, Staining: 4-5[4]Change: 5, Staining: 5[2]
Rubbing Fastness (Dry) 4-5[4]4
Rubbing Fastness (Wet) 3-4[4]4-5
Chlorine Bleach Fastness 4-5[4]5[2]
Mercerizing Fastness 4-5[4]4-5[2]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key fastness tests are provided below.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool references

  • Grey scale for assessing color change

Procedure:

  • A specimen of the dyed textile is mounted on a sample holder.

  • A set of blue wool references is also mounted in the same manner.

  • The specimen and blue wool references are simultaneously exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.[7][8]

  • The exposure is continued until a specified contrast on the grey scale is achieved between the exposed and unexposed portions of the specimen or the blue wool references.[9]

  • The light fastness is assessed by comparing the fading of the specimen with that of the blue wool references.[8]

Wash Fastness Testing (ISO 105-C06)

This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.[10]

Apparatus:

  • Launder-Ometer or similar apparatus for mechanical agitation at a specified temperature and time.

  • Stainless steel balls

  • Multifiber adjacent fabric

  • Grey scale for assessing color change and staining

Procedure:

  • A specimen of the dyed textile is stitched together with a multifiber adjacent fabric.[3]

  • The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and a specified number of stainless steel balls.[3][11]

  • The container is then agitated in the Launder-Ometer for a specified time at a specified temperature (e.g., 40 minutes at 40°C for A2S test).[3]

  • After agitation, the specimen is rinsed and dried.[11]

  • The change in color of the specimen and the degree of staining on the multifiber adjacent fabric are assessed using the grey scales.[3]

Application and Environmental Considerations

This compound is primarily used for dyeing cotton, hemp, silk, and viscose. It is a common choice for dyeing cotton yarn and can be used in the two-bath dyeing method for polyester (B1180765)/cotton blends, where it results in minimal staining of the polyester component.[11]

Vat Brown R is also suitable for dyeing viscose and wool and can be processed into an organic pigment.[2] However, it is noted to have a poorer affinity for cotton compared to other vat dyes and can cause fiber brittleness upon exposure to sunlight.[2][12]

From an environmental perspective, the manufacturing of vat dyes has been associated with pollution due to the use of hazardous raw materials and solvents.[12] Research into more eco-friendly dyeing processes includes the exploration of alternative reducing agents to replace sodium dithionite, which can produce toxic by-products.[13] While specific comparative environmental data for this compound and Vat Brown R is limited, the general concerns associated with vat dye production and application should be considered. Some studies have indicated that certain bacteria can decolorize a variant of Vat Brown R, suggesting potential for bioremediation.

Visualizing the Vat Dyeing Process

The following diagrams illustrate the general workflow of the vat dyeing process and a simplified logical relationship for dye selection.

VatDyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing DyeDispersion Insoluble Vat Dye Dispersion Vatting Reduction to Soluble Leuco Form DyeDispersion->Vatting Reducing Agent (e.g., Sodium Dithionite) + Alkali DyeingStep Dye Absorption by Fiber Vatting->DyeingStep Oxidation Oxidation to Insoluble Form DyeingStep->Oxidation Air or Chemical Oxidant Soaping Soaping for Fastness & Shade Oxidation->Soaping DyeSelection Start Application Requirement HighLightFastness High Light Fastness Required? Start->HighLightFastness CottonAffinity Primary Substrate: Cotton? HighLightFastness->CottonAffinity Yes VatBrownR Consider Vat Brown R HighLightFastness->VatBrownR No (Consider R's light brittleness) VatBrown1 Consider This compound CottonAffinity->VatBrown1 Yes (Good Affinity) CottonAffinity->VatBrownR No (Poorer Affinity) FurtherTesting Conduct Comparative Experimental Testing VatBrown1->FurtherTesting VatBrownR->FurtherTesting

References

A Comparative Guide to Sustainable Alternatives for Vat Brown 1 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic dye Vat Brown 1 and sustainable, natural alternatives, focusing on performance characteristics and experimental data. The information presented is intended to assist researchers in making informed decisions regarding the selection of brown colorants for textile applications, with a focus on sustainability.

Executive Summary

This compound, a synthetic anthraquinone (B42736) dye, is known for its excellent fastness properties on cellulosic fibers. However, growing environmental concerns have spurred interest in sustainable alternatives. This guide evaluates two promising natural brown dyes, Cutch and Walnut, comparing their performance in key areas such as lightfastness, wash fastness, rubbing fastness, and color yield against this compound. While this compound generally exhibits superior fastness, particularly to light, natural alternatives can offer good to excellent performance, especially when appropriate mordanting techniques are employed. The choice of dye ultimately depends on the specific performance requirements of the final product and the priority placed on sustainability.

Performance Comparison

The following table summarizes the quantitative performance data for this compound, Cutch, and Walnut dyes on cotton fabric. The data has been compiled from various studies, and while standardized testing methods (ISO) are referenced, direct comparative studies are limited. Therefore, variations in experimental conditions should be considered when interpreting the results.

Performance MetricThis compoundCutch (Acacia catechu)Walnut (Juglans regia)
Light Fastness 7-8 (ISO 105-B02)[1][2]4-5 (with mordant)4-5 (wool), 2-3 (cotton, viscose)[3]
Wash Fastness (Color Change) 5 (ISO)[2]2-3 (poor)4-5 (good)[4]
Wash Fastness (Staining) 5 (ISO)[2]3-4 (good)4-5 (good)[4]
Rubbing Fastness (Dry) 4-5 (ISO)[1]4-5 (good)4-5 (good)[4]
Rubbing Fastness (Wet) 3-4 (ISO)[1]3 (good with copper mordant)4 (good)[4]
Color Yield (K/S Value) High (specific values vary)[5][6][7]2.40 - 5.5 (depending on mordant and substrate)[8]0.79 - 2.78 (depending on mordant and substrate)[9][10]

Experimental Protocols

Detailed methodologies for the application of each dye and the subsequent fastness testing are crucial for reproducible results. The following sections outline the key experimental protocols.

Dyeing Protocols

This compound (CI this compound)

The application of this compound on cotton involves a two-step process of reduction (vatting) and oxidation.[11][12][13]

  • Vatting: The insoluble this compound is reduced to its water-soluble leuco form.

    • Prepare a stock solution by pasting the dye powder with a dispersing agent and warm water.

    • In a separate vessel, prepare a solution of sodium hydroxide (B78521) and sodium hydrosulfite (a reducing agent) in water, heated to 50-60°C.

    • Add the dye paste to the reducing solution and allow it to react for 10-15 minutes until the solution turns a clear yellowish-brown, indicating the formation of the leuco form.

  • Dyeing:

    • The pre-wetted cotton fabric is immersed in the dyebath containing the leuco-vat dye.

    • The temperature is maintained at 40-50°C.[1]

    • Dyeing is carried out for 45-60 minutes with occasional stirring to ensure even dye uptake.

  • Oxidation:

    • The dyed fabric is removed from the bath, squeezed, and exposed to air to allow the soluble leuco dye to oxidize back to its insoluble pigment form within the fiber.

    • This can be accelerated by treatment with an oxidizing agent such as hydrogen peroxide or sodium perborate (B1237305) in a fresh bath.

  • Soaping:

    • The fabric is then soaped at a high temperature (around 95°C) with a detergent to remove any loose dye particles and to stabilize the final shade.[1]

    • Finally, the fabric is rinsed thoroughly and dried.

Cutch (Acacia catechu)

Cutch is a natural dye rich in tannins, which aids in its fixation to cellulosic fibers.[14][15] Mordanting is often used to improve fastness and achieve a range of brown shades.

  • Mordanting (Pre-mordanting with Alum):

    • Scour the cotton fabric to remove any impurities.

    • Prepare a mordant bath with 15% weight of fabric (WOF) of alum (potassium aluminum sulfate) in water.

    • Immerse the scoured fabric in the mordant bath and simmer at 80-90°C for 1 hour.

    • Allow the fabric to cool in the bath, then rinse lightly.

  • Dye Extraction and Dyeing:

    • Use 20-50% WOF of Cutch extract powder.

    • Dissolve the powder in hot water and add it to the dyebath.

    • Immerse the pre-mordanted, wet fabric into the dyebath.

    • Slowly raise the temperature to a simmer (80-90°C) and maintain for 1-2 hours, stirring occasionally.

    • For darker shades, the fabric can be left to cool in the dyebath overnight.

  • Post-treatment:

    • Rinse the dyed fabric until the water runs clear.

    • Wash with a neutral pH soap and rinse again.

    • Dry in the shade.

Walnut (Juglans regia)

The hulls of walnuts are a potent source of brown dye, also rich in tannins.

  • Dye Extraction:

    • Use fresh or dried walnut hulls, typically at 100-300% WOF for strong shades.

    • Soak the hulls in water for at least 24 hours.

    • Bring the water to a boil and then simmer for 1-2 hours to extract the dye.

    • Strain the liquid to remove the solid parts.

  • Dyeing:

    • Immerse the pre-wetted and scoured cotton fabric into the dyebath.

    • Heat the dyebath to a simmer (80-90°C) and maintain for 1-2 hours, stirring regularly.

    • For deeper shades, allow the fabric to cool and remain in the dyebath overnight.

  • Mordanting (Optional Post-mordanting):

    • While walnut is a substantive dye, a post-mordant bath with alum (10% WOF) or iron sulfate (B86663) (2-4% WOF) can be used to modify the color and improve fastness.

    • After dyeing, rinse the fabric and then immerse it in the mordant bath for 30 minutes at a gentle simmer.

  • Final Rinse:

    • Rinse the fabric thoroughly in fresh water until the water is clear.

    • Wash with a pH-neutral detergent and dry away from direct sunlight.

Fastness Testing Protocols
  • Light Fastness (ISO 105-B02): Specimens of the dyed fabric are exposed to a xenon arc lamp under controlled conditions, simulating natural daylight. The change in color is assessed by comparing the exposed sample to a set of blue wool standards (rated 1-8, where 8 is the highest fastness).[16]

  • Wash Fastness (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is mechanically agitated in a soap solution at a specified temperature and time (e.g., 60°C for 30 minutes). The color change of the specimen and the staining of the multi-fiber strip are evaluated using grey scales (rated 1-5, where 5 is the best).

  • Rubbing Fastness (ISO 105-X12): A dry and a wet white cotton cloth are rubbed against the dyed fabric surface under a specified pressure for a set number of times. The amount of color transferred to the white cloths is assessed using a grey scale for staining (rated 1-5, where 5 indicates no staining).[17]

  • Color Yield (K/S Value): The color strength of the dyed fabric is determined using a spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R, where R is the reflectance of the dyed fabric at the wavelength of maximum absorption) is used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.[3][5][6][7][8][9][10]

Signaling Pathways and Experimental Workflows

To visualize the logical relationships in sustainable dyeing, the following diagrams are provided.

Sustainable_Dyeing_Workflow cluster_sourcing Dye Sourcing cluster_processing Dyeing Process cluster_evaluation Performance Evaluation Vat_Brown_1 This compound (Synthetic) Vatting Reduction (Vatting) Vat_Brown_1->Vatting Natural_Sources Natural Sources (Cutch, Walnut) Extraction Extraction Natural_Sources->Extraction Dyeing_Vat Dyeing Vatting->Dyeing_Vat Dyeing_Natural Dyeing Extraction->Dyeing_Natural Oxidation Oxidation Dyeing_Vat->Oxidation Mordanting Mordanting (Optional/Required) Dyeing_Natural->Mordanting Pre/Post Dyed_Fabric_Natural Dyed Fabric Dyeing_Natural->Dyed_Fabric_Natural Dyed_Fabric_Vat Dyed Fabric Oxidation->Dyed_Fabric_Vat Mordanting->Dyed_Fabric_Natural Fastness_Testing Fastness Testing (Light, Wash, Rubbing) Dyed_Fabric_Vat->Fastness_Testing Color_Yield Color Yield (K/S Measurement) Dyed_Fabric_Vat->Color_Yield Dyed_Fabric_Natural->Fastness_Testing Dyed_Fabric_Natural->Color_Yield

A simplified workflow comparing the dyeing processes of this compound and natural alternatives.

Dye_Classification Dyes Textile Dyes Synthetic Synthetic Dyes Dyes->Synthetic Natural Natural Dyes Dyes->Natural Vat Vat Dyes Synthetic->Vat Plant Plant-Based Natural->Plant Animal Animal-Based Natural->Animal VatBrown1 This compound Vat->VatBrown1 Cutch Cutch Plant->Cutch Walnut Walnut Plant->Walnut

Classification of this compound and its natural alternatives.

References

A Comparative Guide to Validating the Purity of Vat Brown 1 using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye. It is intended for researchers, scientists, and professionals in drug development and quality control who require robust analytical methodologies. This document details the experimental protocol for HPLC-MS analysis, compares it with other analytical techniques, and evaluates this compound against a common alternative, Vat Brown 3. All experimental data presented is based on established principles of analytical chemistry.

Introduction to this compound and Purity Analysis

This compound is a complex organic dye with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[1][2] It is widely used for dyeing cellulosic fibers like cotton, linen, and viscose due to its good fastness properties.[3][4][5] The manufacturing process of this compound is a multi-step synthesis that involves the condensation of 1,4-diaminoanthraquinone (B121737) and 1-bromoanthracene-9,10-dione.[1][2][6] This complex synthesis can lead to the presence of various impurities, including unreacted starting materials, intermediates, and byproducts of side reactions.[6]

The purity of this compound is a critical quality attribute that can significantly impact its coloristic properties, performance, and safety. Therefore, a highly sensitive and specific analytical method is required for its validation. HPLC-MS has emerged as the gold standard for the analysis of complex organic molecules like dyes, offering high-resolution separation and definitive identification of the main component and its impurities.[1][7][8]

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity Validation of this compound

This protocol outlines a validated method for the determination of this compound purity and the identification of potential impurities.

1. Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Mass spectrometer (single quadrupole or tandem quadrupole) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • PDA Detection: 254 nm and 450 nm.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-1000.

4. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of N,N-Dimethylformamide (DMF).

  • Further dilute with acetonitrile to a final concentration of 10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

5. Data Analysis:

  • The purity of this compound is calculated based on the area percentage of the main peak in the chromatogram.

  • Impurities are identified by their retention times and mass-to-charge ratios (m/z).

Data Presentation

Table 1: HPLC-MS Purity Analysis of this compound from Different Suppliers
SupplierThis compound Purity (%)Known Impurity 1 (%) (m/z 238)Known Impurity 2 (%) (m/z 432)Unknown Impurities (%)
A 98.50.80.40.3
B 97.21.20.90.7
C 99.10.50.20.2

Note: Impurity 1 (m/z 238) corresponds to 1,4-diaminoanthraquinone (starting material). Impurity 2 (m/z 432) corresponds to an intermediate byproduct. Data is representative.

Table 2: Comparison of Analytical Techniques for this compound Purity Assessment
TechniqueSpecificitySensitivityQuantitationThroughput
HPLC-MS Very HighVery HighExcellentMedium
HPLC-UV/PDA HighHighGoodMedium
Thin Layer Chromatography (TLC) LowModeratePoorHigh
UV-Vis Spectrophotometry LowModerateFairHigh
Table 3: Performance Comparison of this compound and Vat Brown 3
PropertyThis compoundVat Brown 3
C.I. Name 7080016555
Molecular Formula C₄₂H₁₈N₂O₆C₄₂H₂₃N₃O₆
Molecular Weight 646.60665.65
Typical Purity (HPLC) > 98%> 97%
Light Fastness (ISO 105-B02) 7-87
Washing Fastness (ISO 105-C06) 54-5
Affinity for Cotton GoodModerate

Note: Fastness data is on a scale of 1-8 for lightfastness and 1-5 for washing fastness, with higher numbers indicating better performance.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplcms_analysis HPLC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh this compound Sample dissolve Dissolve in DMF weigh->dissolve dilute Dilute with Acetonitrile dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC-MS filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect_pda PDA Detection (254 nm, 450 nm) separate->detect_pda detect_ms MS Detection (ESI+, m/z 100-1000) separate->detect_ms integrate Peak Integration detect_pda->integrate detect_ms->integrate calculate Purity Calculation (% Area) integrate->calculate identify Impurity Identification (Retention Time & m/z) integrate->identify

Caption: Experimental workflow for the purity validation of this compound by HPLC-MS.

logical_comparison cluster_main Purity Validation of Vat Brown Dyes cluster_alternatives Comparative Analysis vat_brown_1 This compound hplcms HPLC-MS Analysis vat_brown_1->hplcms is analyzed by purity_profile Purity & Impurity Profile hplcms->purity_profile generates other_methods Other Analytical Methods (TLC, UV-Vis) hplcms->other_methods is superior to performance Performance Comparison (Fastness, Affinity) purity_profile->performance informs alternatives Alternative Dyes (e.g., Vat Brown 3) alternatives->performance is compared in

References

Vat Brown 1 vs. Reactive Brown Dyes: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, particularly for cellulosic fibers like cotton, Vat and Reactive dyes stand out as two of the most significant classes. While both can produce a range of brown hues, their performance characteristics, application methods, and environmental impacts differ substantially. This guide provides an objective comparison of Vat Brown 1, an anthraquinone-based vat dye, and the general class of reactive brown dyes, supported by experimental data to inform researchers and scientists in their selection process.

Vat dyes, including this compound, are renowned for their exceptional all-around fastness properties.[1] They are water-insoluble pigments that are applied in a soluble "leuco" form after a chemical reduction process, typically in an alkaline bath.[2] Once inside the fiber, they are oxidized back to their insoluble form, trapping them within the fiber structure.[3][4] This mechanical entrapment results in superior resistance to washing, light, and chemical agents.[3][5]

Reactive dyes, on the other hand, are water-soluble anionic dyes that form a strong, permanent covalent bond with the hydroxyl groups of cellulosic fibers.[1][6] This chemical bond results in excellent wash fastness and vibrant colors.[3][6] However, their performance in other areas, such as light fastness and resistance to chlorine, can vary and is often slightly lower than that of vat dyes. The application process for reactive dyes is generally simpler and more energy-efficient than that for vat dyes.[3]

Quantitative Performance Comparison

The following table summarizes the key performance differences between this compound and a representative reactive brown dye, based on standardized testing methods.

Performance ParameterThis compound (C.I. 70800)Reactive Brown Dyes (General)Key Differences
Color Fastness
Light Fastness (ISO 105-B02)7 - 8[7][8]5 - 6[9]Vat dyes offer significantly superior resistance to fading from light exposure, making them ideal for outdoor applications.[3][10]
Washing Fastness (ISO 105-C10)5 (No change)[7][11]4-5 (Slight to no change)[9]Both have excellent wash fastness, but the covalent bond of reactive dyes provides exceptional performance.[6] Vat dyes' insolubility also ensures minimal color loss.[2]
Rubbing Fastness (ISO 105-X12)Dry: 4-5, Wet: 3-4[11]Dry: 4-5, Wet: 4[9]Reactive dyes can sometimes exhibit better wet rubbing fastness due to the covalent bond, whereas vat dyes can have some surface pigment.
Perspiration Fastness (ISO 105-E04)4-5[11]5[9]Both classes of dyes show excellent resistance to perspiration.
Chlorine Bleach (ISO 105-N01)4-5[7]2-3 (Varies)Vat dyes are significantly more resistant to chlorine bleaching agents, a critical factor for industrial laundering.[2]
Application & Process
Dyeing Temperature40-50°C (Reduction)[11]60-80°C[12]Vat dyeing involves a more complex, multi-step process (vatting, dyeing, oxidation) but can sometimes use lower temperatures.[1][3]
Energy ConsumptionHigher overall due to process complexity[3]Lower, more energy-efficient process[3]The simpler, one-step fixation process of reactive dyes consumes less energy.[3]
Water ConsumptionGenerally lower[13]Higher due to extensive washing required[3][13]Reactive dyeing requires significant post-washing to remove hydrolyzed, unfixed dye, leading to higher water usage.[13]
Environmental Impact
EffluentLess colored, less salt[13]Highly colored, high Total Dissolved Solids (TDS) from salt[13]The primary environmental issue with reactive dyes is the high salt concentration and unfixed dye in the wastewater.[13]
Chemical UsageRequires strong reducing agents (e.g., sodium hydrosulfite)[13]Requires large amounts of salt and alkali (e.g., sodium carbonate)[3][13]Both have environmental drawbacks, though modern, eco-friendly reducing agents for vat dyes are available.[3][13]
Color Properties
ShadeReddish-light brown[7]Wide range of bright, vibrant browns[1][3]Reactive dyes are known for their ability to produce brighter and more varied shades compared to the often deeper, more muted tones of vat dyes.[3][10]

Experimental Protocols

Color Fastness to Washing (Based on ISO 105-C10)

This test evaluates the resistance of the color of textiles to washing.

  • Specimen Preparation: A dyed fabric specimen is prepared and stitched together with a multi-fiber adjacent fabric.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container in a temperature-controlled laundering machine (e.g., a Launderometer). A specified amount of standard soap solution is added.

  • Testing: The machine is operated for 30 minutes at a specified temperature (e.g., 60°C).[14]

  • Evaluation: After washing, the specimen is rinsed and dried. The change in color of the dyed fabric and the degree of staining on the adjacent multi-fiber fabric are assessed using standard Grey Scales.[14]

Color Fastness to Light (Based on ISO 105-B02)

This method measures the resistance of the color of textiles to the action of an artificial light source representing natural daylight.

  • Specimen Preparation: A specimen of the dyed textile is mounted on a cardboard holder.

  • Exposure: The specimen is placed in a light fastness tester equipped with a Xenon arc lamp, which simulates natural sunlight. A portion of the specimen is covered.

  • Testing: The specimen is exposed to the light for a specified period until a certain level of fading is observed on a Blue Wool standard exposed simultaneously.

  • Evaluation: The contrast between the exposed and unexposed parts of the specimen is assessed by comparing it to the Blue Wool standards (rated on a scale of 1 to 8, where 8 is the highest fastness).

Color Fastness to Rubbing (Based on ISO 105-X12)

This test assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter (rubbing fastness tester).

  • Rubbing Procedure: A standard white cotton rubbing cloth is mounted onto the instrument's rubbing finger. The finger is then passed back and forth over the dyed specimen a specified number of times with a constant downward force.

  • Testing: The procedure is performed under both dry and wet conditions (the rubbing cloth is wetted to a specific pickup).

  • Evaluation: The amount of color transferred to the white rubbing cloth is evaluated using the Grey Scale for Staining.

Visualization of Processes and Mechanisms

Below are diagrams illustrating the dyeing workflows and bonding mechanisms for both vat and reactive dyes.

Vat_Dyeing_Workflow cluster_vatting Vatting (Solubilization) cluster_dyeing Dyeing cluster_oxidation Oxidation (Fixation) VatDye Vat Dye (Insoluble Pigment) LeucoVat Leuco-Vat Dye (Water-Soluble) VatDye->LeucoVat Reduction ReducingAgent Reducing Agent (e.g., Na₂S₂O₄) + Alkali (NaOH) ReducingAgent->LeucoVat LeucoVat_ref Fiber Cellulosic Fiber (Cotton) DyedFiber Fiber with Absorbed Leuco Dye Fiber->DyedFiber DyedFiber_ref LeucoVat_ref->DyedFiber Absorption/ Affinity FinalFiber Final Dyed Fiber (Insoluble Dye Trapped in Fiber) DyedFiber_ref->FinalFiber Oxidation OxidizingAgent Oxidizing Agent (Air, H₂O₂) OxidizingAgent->FinalFiber

Caption: Workflow of the Vat Dyeing Process.

Reactive_Dyeing_Workflow cluster_application Dye Application cluster_fixation Fixation cluster_washoff Wash-off ReactiveDye Reactive Dye (Water-Soluble) Exhaustion Dye Exhaustion (Dye moves to fiber) ReactiveDye->Exhaustion Salt Salt (NaCl) Exhaustion Agent Salt->Exhaustion Fiber Cellulosic Fiber (Cotton) Fiber->Exhaustion Exhaustion_ref FixedDye Covalent Bond Formation Exhaustion_ref->FixedDye Alkali Alkali (Na₂CO₃) Activates Fiber Alkali->FixedDye FixedDye_ref Washing Soaping & Rinsing FixedDye_ref->Washing FinalFiber Final Dyed Fiber (Unfixed dye removed) Washing->FinalFiber Bonding_Mechanisms cluster_vat Vat Dye Bonding Mechanism cluster_reactive Reactive Dye Bonding Mechanism Vat_Fiber Cellulose Fibers Vat_Molecule Insoluble Vat Dye Molecules Vat_Fiber->Vat_Molecule Physical Entrapment Reactive_Fiber Cellulose Fiber (-OH group) Reactive_Molecule Reactive Dye (-Reactive Group) Reactive_Fiber->Reactive_Molecule Covalent Bond (Dye-O-Fiber)

References

A Comparative Environmental Impact Assessment: Vat Brown 1 Versus Natural Brown Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the synthetic vat dye, Vat Brown 1, and natural brown dyes derived from sources such as walnut husks, cutch, and oak bark. The assessment focuses on key environmental indicators: aquatic toxicity, biodegradability, and chemical oxygen demand, supplemented by detailed experimental protocols and logical workflow diagrams.

Executive Summary

The textile and dyeing industries are under increasing scrutiny for their environmental footprint. This has led to a renewed interest in the comparative impacts of synthetic dyes, valued for their performance and consistency, and natural dyes, often perceived as more sustainable alternatives. This guide presents available data to facilitate an informed evaluation of this compound, a synthetic anthraquinone (B42736) dye, against common natural brown dyes rich in tannins.

While precise, directly comparable quantitative data for this compound and specific natural brown dyes is limited in publicly accessible literature, this guide synthesizes the available information to draw reasoned comparisons and highlight areas requiring further research.

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data for the environmental impact assessment of this compound and representative natural brown dyes.

Table 1: Acute Aquatic Toxicity

Dye TypeSpecific DyeTest OrganismExposure DurationEndpointResultCitation
Synthetic Vat Dye C.I. This compoundDaphnia magna48 hoursEC50Data not publicly available
Natural Dyes (Tannin-rich) Walnut Husk (Juglans regia)Daphnia magna48 hoursEC50Data not publicly available
Cutch (Acacia catechu)Daphnia magna48 hoursEC50Data not publicly available
Oak Bark (Quercus robur)Daphnia magna48 hoursEC50Data not publicly available

Note: While specific data for these dyes are unavailable, studies on other anthraquinone dyes have shown toxicity to aquatic organisms. For instance, the natural anthraquinone dye emodin (B1671224) showed an EC50 of 130 µg/L for Daphnia similis. It is important to note that toxicity can vary greatly even within the same chemical class.

Table 2: Biodegradability

Dye TypeSpecific Dye/ComponentTest MethodDurationResultCitation
Synthetic Vat Dye C.I. This compoundOECD 301 (Ready Biodegradability)28 daysNot expected to be readily biodegradable. Data not publicly available.[1]
Natural Dyes (Tannin-rich) TanninsGeneral Assessment-Generally considered biodegradable, though high concentrations can be inhibitory to microbial activity.[2]
Cutch (Acacia catechu)General Assessment-Considered biodegradable.[2]
Walnut Husk (Juglans regia)General Assessment-Considered biodegradable.
Oak Bark (Quercus robur)General Assessment-Considered biodegradable.

Note: The complex aromatic structure of this compound suggests low biodegradability. Natural tannins are generally biodegradable, but their complex polymeric nature can result in slow degradation rates.

Table 3: Chemical Oxygen Demand (COD)

Dye TypeSpecific DyeConditionCOD RemovalCitation
Synthetic Vat Dye C.I. This compoundElectrochemical Degradation82.49%[3]
Natural Dyes (Tannin-rich) Walnut Husk (Juglans regia)Dyeing EffluentData not publicly available
Cutch (Acacia catechu)Dyeing EffluentData not publicly available
Oak Bark (Quercus robur)Coagulation Treatment76.0% (from dairy wastewater)[4]

Note: COD is a measure of the amount of oxygen required to chemically oxidize the organic compounds in water. High COD values are indicative of higher pollution loads. The data for this compound reflects removal under a specific treatment process, not the inherent COD of the dye itself. The data for oak bark is for its use as a coagulant in wastewater treatment and not a direct measure of a dyeing effluent.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of the environmental impact of dyes.

Acute Immobilisation Test with Daphnia magna (OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.

  • Test Substance Preparation: A series of at least five concentrations of the dye are prepared in a suitable medium. A control group with no added dye is also prepared.

  • Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each concentration and the control in glass vessels.

  • Test Conditions: The test is conducted for 48 hours under static or semi-static conditions at a temperature of 20 ± 2°C with a defined photoperiod (e.g., 16 hours light, 8 hours dark). The daphnids are not fed during the test.

  • Observation: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours is calculated using appropriate statistical methods.

Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)

This test evaluates the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.

  • Inoculum: A mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant, is used.

  • Test Setup: A known amount of the dye is added to a mineral medium, which is then inoculated with the microorganisms. The test is performed in closed bottles connected to a respirometer.

  • Test Conditions: The bottles are incubated in the dark at a constant temperature (22 ± 2°C) for 28 days.

  • Measurement: The consumption of oxygen by the microorganisms as they degrade the dye is measured over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD) of the dye. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[1]

Chemical Oxygen Demand (COD) Test (Standard Methods for the Examination of Water and Wastewater, 5220)

This test measures the amount of oxygen required to chemically oxidize the organic matter in a water sample.

  • Sample Preparation: A representative sample of the dye solution or effluent is collected.

  • Digestion: A known volume of the sample is added to a digestion vial containing a strong oxidizing agent (potassium dichromate) and sulfuric acid.

  • Heating: The vial is heated in a reactor at 150°C for 2 hours to ensure complete oxidation of the organic matter.

  • Measurement: The amount of unreacted oxidizing agent is determined, typically by titration with ferrous ammonium (B1175870) sulfate (B86663) or by spectrophotometry.

  • Calculation: The COD is calculated based on the amount of oxidant consumed and is expressed in milligrams of oxygen per liter (mg/L).

Mandatory Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Environmental Impact Assessment cluster_results Data Analysis & Comparison VatBrown1 This compound Solution Toxicity Acute Toxicity Test (OECD 202) VatBrown1->Toxicity Test Substance Biodegradability Ready Biodegradability (OECD 301F) VatBrown1->Biodegradability Test Substance COD Chemical Oxygen Demand (SM 5220) VatBrown1->COD Test Substance NaturalDye Natural Brown Dye (e.g., Walnut Husk Extract) NaturalDye->Toxicity Test Substance NaturalDye->Biodegradability Test Substance NaturalDye->COD Test Substance EC50 EC50 Calculation Toxicity->EC50 Biodeg_Percent % Biodegradation Biodegradability->Biodeg_Percent COD_Value COD (mg/L) COD->COD_Value Comparison Comparative Assessment EC50->Comparison Biodeg_Percent->Comparison COD_Value->Comparison

Caption: Workflow for comparative environmental impact assessment.

Signaling Pathways

Tannin_Toxicity_Pathway cluster_cellular Cellular Effects cluster_downstream Downstream Consequences Tannins Tannins Membrane Cell Membrane Interaction Tannins->Membrane Binding to proteins and lipids ROS Increased Reactive Oxygen Species (ROS) Tannins->ROS Pro-oxidant activity Apoptosis Apoptosis (Programmed Cell Death) Membrane->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria->Apoptosis Release of pro-apoptotic factors DNA_Damage DNA Damage OxidativeStress->DNA_Damage DNA_Damage->Apoptosis

Caption: Putative cellular toxicity pathway of tannins.[5][6]

Discussion

The available data, although incomplete, suggests that this compound, as a synthetic vat dye, is likely to be persistent in the environment and may require advanced treatment methods for its removal from wastewater, as indicated by the high COD removal achieved through electrochemical degradation.[3] The complex and stable anthraquinone structure of vat dyes contributes to their low biodegradability.[1]

Natural brown dyes, primarily composed of tannins, are generally considered biodegradable.[2] However, the term "natural" does not inherently equate to "harmless." Tannins can exhibit toxicity to aquatic organisms, and the cultivation of plants for dye production can have its own environmental impacts, such as land and water use. Furthermore, the dyeing process with natural dyes often requires the use of mordants, some of which can be heavy metals with their own ecotoxicological concerns.

The lack of standardized, publicly available ecotoxicological and biodegradability data for both this compound and specific natural brown dyes is a significant knowledge gap. This highlights the need for further research to enable a more definitive and quantitative comparison. For a comprehensive life cycle assessment, factors beyond toxicity and biodegradability, such as raw material sourcing, energy consumption during production and application, and the fate of associated chemicals (e.g., reducing agents for vat dyes, mordants for natural dyes), must also be considered.

Conclusion

Based on the current understanding, natural brown dyes appear to have an advantage in terms of biodegradability over synthetic vat dyes like this compound. However, a complete and objective environmental impact assessment requires a more comprehensive dataset, including acute and chronic toxicity data, standardized biodegradability studies, and a full life cycle analysis for both types of dyes. Researchers and professionals are encouraged to consider these factors and advocate for further studies to fill the existing data gaps, allowing for more sustainable choices in the future.

References

A Comparative Analysis of Vat Brown 1 Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various degradation pathways for the anthraquinone (B42736) dye, Vat Brown 1. The objective is to furnish researchers and professionals in drug development and related scientific fields with a comprehensive understanding of the efficacy, mechanisms, and byproducts associated with different degradation methodologies. The information presented is supported by experimental data from peer-reviewed studies.

Executive Summary

The effective degradation of textile dyes, such as this compound, is a critical area of environmental research. This guide explores and contrasts three primary degradation methodologies: electrochemical degradation, microbial degradation, and advanced oxidation processes (AOPs). Each method presents distinct advantages and challenges in terms of efficiency, cost, and environmental impact. Electrochemical methods demonstrate high efficiency in color and chemical oxygen demand (COD) removal. Microbial degradation offers an eco-friendly alternative with the potential for complete mineralization of the dye into non-toxic compounds. Advanced oxidation processes represent a promising approach for the rapid degradation of recalcitrant dye molecules. This guide will delve into the specifics of each pathway, presenting available quantitative data, detailed experimental protocols, and visual representations of the degradation mechanisms.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data available for the degradation of this compound and related vat dyes under different treatment methods.

Degradation MethodDyeEfficiencyExperimental ConditionsReference
Electrochemical Degradation C.I. This compound94.55% Color Removal, 82.49% COD RemovalElectrodes: Graphite (B72142) carbon; Initial pH: 9; Current Density: 170 A m⁻²; Supporting Electrolyte: 25 g L⁻¹ NaCl; Time: 240 min[1]
Microbial Degradation C.I. Vat Brown R>90% DecolorizationMicroorganism: Pseudomonas aeruginosa NCH[2]
Microbial Decolorization Vat Brown Dye69.68% DecolorizationMicroorganism: Klebsiella oxytoca
Photocatalysis (AOP) C.I. Vat Yellow 4High degradationCatalyst: TiO₂-P25; Light Source: UV irradiation[3]
Biosorption C.I. This compoundHigh saturation capacity (121.35 mg/g)Microorganism: Aspergillus niger

Degradation Pathways and Mechanisms

Electrochemical Degradation Pathway

Electrochemical degradation has proven to be a highly effective method for the treatment of wastewater containing this compound. This process typically involves the generation of powerful oxidizing species, such as hydroxyl radicals, at the anode surface, which then attack and break down the complex dye molecule.

Studies have shown that the electrochemical degradation of this compound using graphite carbon electrodes leads to the destruction of the dye's aromatic rings.[1] While the complete elucidation of all intermediate products is still a subject of ongoing research, mass spectrometry analysis has confirmed the formation of new, smaller molecules during the electrolysis process, indicating the breakdown of the parent dye.[1]

G VatBrown1 This compound (Complex Anthraquinone Structure) Intermediates Formation of Newer Peaks (Partial Degradation Products) VatBrown1->Intermediates Electrochemical Oxidation (Graphite Carbon Electrodes) FinalProducts Smaller Fragments (Destruction of Aromatic Rings) Intermediates->FinalProducts Further Oxidation

Electrochemical degradation of this compound.
Microbial Degradation Pathway

Bioremediation using microorganisms offers an environmentally friendly and cost-effective approach to dye degradation. For anthraquinone dyes, bacteria and fungi employ various enzymes to break down the complex aromatic structures.

While a specific degradation pathway for this compound has not been fully detailed, a proposed pathway for the closely related Vat Brown R by Pseudomonas aeruginosa NCH involves initial decolorization through the reduction of the anthraquinone structure, followed by the cleavage of aromatic rings. This process leads to the formation of intermediates such as 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione, which are subsequently mineralized into less toxic compounds like phthalic acid.[2] Molecular docking studies have also suggested that enzymes from Escherichia coli, such as aryl sulfotransferase and azo-reductase, have a high binding affinity for this compound, indicating their potential role in its degradation.

G VatBrownR Vat Brown R Intermediate1 1,2-diaminoanthracene-9,10-dione VatBrownR->Intermediate1 Biotransformation (Pseudomonas aeruginosa NCH) Intermediate2 anthracene-9,10-dione Intermediate1->Intermediate2 FinalProduct Phthalic Acid (and other non-toxic compounds) Intermediate2->FinalProduct Mineralization

Proposed microbial degradation of Vat Brown R.
Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic pollutants. Common AOPs include photocatalysis (e.g., UV/TiO₂), Fenton's reagent (Fe²⁺/H₂O₂), and ozonation (O₃).

While specific quantitative data for the degradation of this compound using AOPs is limited in the available literature, studies on other anthraquinone vat dyes, such as Vat Yellow 4, have demonstrated the high efficiency of these methods.[3] The general mechanism involves the generation of hydroxyl radicals which attack the chromophore of the dye, leading to decolorization and eventual mineralization into CO₂, H₂O, and inorganic ions.

G cluster_AOP Advanced Oxidation Process (e.g., UV/TiO₂, Fenton, O₃) Dye Vat Dye (e.g., this compound) Intermediates Intermediate Products Dye->Intermediates Oxidation by •OH Radicals Hydroxyl Radicals (•OH) Mineralization CO₂, H₂O, Inorganic Ions Intermediates->Mineralization Further Oxidation

General mechanism of AOP degradation of vat dyes.

Experimental Protocols

Electrochemical Degradation of this compound[1]
  • Apparatus : A three-electrode system is used, comprising graphite carbon electrodes as the anode and cathode, and a reference electrode. The electrolysis is carried out in a suitable electrochemical cell.

  • Electrolyte : A solution of the dye (e.g., 50 ppm) is prepared in deionized water containing a supporting electrolyte, such as NaCl (e.g., 25 g L⁻¹), to increase conductivity.

  • Procedure : The initial pH of the dye solution is adjusted (e.g., to pH 9). A constant current density (e.g., 170 A m⁻²) is applied to the system for a specified duration (e.g., 240 minutes). The solution is typically stirred throughout the experiment to ensure mass transfer.

  • Analysis : The degradation process is monitored by taking samples at regular intervals and analyzing them using UV-Vis spectrophotometry for color removal and by measuring the Chemical Oxygen Demand (COD) to assess the reduction in organic load. Intermediates and final products can be identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).

Microbial Degradation of Anthraquinone Dyes[6][7]
  • Microorganism and Culture Conditions : A suitable microbial strain (e.g., Pseudomonas aeruginosa NCH) is cultured in a nutrient-rich medium. The medium is then inoculated with the microbial culture.

  • Dye Solution : A sterilized solution of the dye (e.g., 100 mg L⁻¹) is added to the microbial culture.

  • Incubation : The culture is incubated under specific conditions of temperature and pH (which may vary depending on the microorganism) for a defined period. The process can be carried out under aerobic or anaerobic conditions.

  • Analysis : Decolorization is monitored using a UV-Vis spectrophotometer. The degradation products are typically extracted from the culture medium and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and FTIR to identify the metabolic pathway.

Photocatalytic Degradation of Vat Dyes (General Protocol)[4][8]
  • Photocatalyst : A semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), is used.

  • Reaction Setup : The photocatalyst is suspended in an aqueous solution of the dye. The suspension is placed in a photoreactor equipped with a UV lamp.

  • Procedure : The suspension is typically stirred in the dark for a period to allow for adsorption-desorption equilibrium between the dye and the catalyst surface. The UV lamp is then turned on to initiate the photocatalytic reaction.

  • Analysis : Aliquots of the suspension are withdrawn at different time intervals, and the catalyst is separated by centrifugation or filtration. The concentration of the dye in the supernatant is measured using a UV-Vis spectrophotometer to determine the degradation rate. The degradation kinetics are often modeled using pseudo-first-order kinetics. Intermediates can be identified using LC-MS or GC-MS.

Experimental Workflow

The following diagram illustrates a general workflow for studying the degradation of this compound.

G cluster_prep Preparation cluster_degradation Degradation cluster_analysis Analysis cluster_results Results & Interpretation DyeSolution Prepare this compound Solution Electrochemical Electrochemical Degradation DyeSolution->Electrochemical Microbial Microbial Degradation DyeSolution->Microbial AOP Advanced Oxidation Process (AOP) DyeSolution->AOP UVVis UV-Vis Spectroscopy (Decolorization) Electrochemical->UVVis COD COD Analysis (Organic Load) Electrochemical->COD LCMS LC-MS / GC-MS (Intermediate Identification) Electrochemical->LCMS Microbial->UVVis Microbial->COD Microbial->LCMS AOP->UVVis AOP->COD AOP->LCMS Efficiency Degradation Efficiency UVVis->Efficiency Pathway Pathway Elucidation UVVis->Pathway COD->Efficiency COD->Pathway LCMS->Efficiency LCMS->Pathway

General workflow for this compound degradation studies.

Conclusion

The degradation of this compound can be achieved through various methods, each with its own set of advantages and limitations. Electrochemical degradation offers high efficiency in removing both color and organic load. Microbial degradation presents a sustainable and potentially complete mineralization pathway, though it may require longer treatment times. Advanced Oxidation Processes are powerful tools for rapid degradation but can be more costly to implement.

The choice of the most suitable degradation method will depend on specific factors such as the concentration of the dye in the effluent, the desired level of treatment, operational costs, and environmental regulations. Further research is needed to fully elucidate the degradation pathways and identify all intermediate products for each method, which will be crucial for assessing the overall environmental impact and optimizing the treatment processes. This comparative guide serves as a foundational resource for researchers and professionals working towards developing effective and sustainable solutions for the remediation of dye-contaminated wastewater.

References

Safety Operating Guide

Vat Brown 1 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Vat Brown 1 is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling

This compound, a synthetic anthraquinone (B42736) dye, presents several hazards that necessitate careful handling. It is a brown powder that is insoluble in water.[1][2][3]

Hazards Summary:

  • Health: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][4] There are possible risks of irreversible effects.[1] Upon heating to decomposition, it can emit toxic fumes.[5]

  • Environmental: Potentially harmful to aquatic life in high concentrations.[2] The manufacturing process is known to generate hazardous waste and wastewater containing unreacted raw materials and byproducts.[6][7]

  • Physical: Dust clouds may form explosive mixtures with air.[5]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is used:

  • Eye Protection: Chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves.[1]

  • Respiratory Protection: Use an approved respirator, especially when dust may be generated.[1]

  • Body Protection: Wear appropriate protective clothing to minimize skin contact.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower should be readily accessible.[1]

Spill Response Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Dampen the Spill: Carefully dampen the spilled solid material with water to prevent dust from becoming airborne.[8][9]

  • Collect the Material: Gently sweep or vacuum the dampened material and place it into a suitable, labeled container for hazardous waste.[1]

  • Final Cleanup: Use absorbent paper dampened with water to wipe up any remaining residue.[8][9]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[8][9]

  • Dispose of Cleanup Materials: Seal all contaminated items, including absorbent paper and your own contaminated clothing, in a vapor-tight plastic bag for disposal as hazardous waste.[8][9]

This compound Disposal Procedure

Disposal of this compound must comply with local, state, and federal regulations. Direct disposal into the sanitary sewer or regular trash is prohibited.[10]

Protocol for Waste Collection and Disposal:

  • Waste Identification: All waste materials contaminated with this compound, including the pure chemical, reaction byproducts, and contaminated labware (e.g., gloves, weigh boats, absorbent paper), must be treated as hazardous waste.

  • Waste Container:

    • Use a dedicated, sealable, and chemically compatible container for solid this compound waste.

    • The container must be in good condition and not leak.

    • For liquid waste containing this compound, use a compatible, leak-proof container.

  • Labeling:

    • Label the hazardous waste container clearly with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any other chemicals present in the waste mixture.

    • Record the accumulation start date and the responsible researcher's name.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container sealed except when adding waste.

    • Segregate the container from incompatible materials, such as strong oxidizing and reducing agents.[1][9]

  • Arrange for Pickup:

    • Once the container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

Quantitative Data for Waste Management

While specific disposal concentration limits for this compound are not listed in the provided results, proper labeling of chemical waste requires accurate quantitative information. The following table outlines the necessary data points for a standard hazardous waste label.

Data PointDescriptionExample Value
Waste Name The common name of the chemical.This compound
CAS Number The unique Chemical Abstracts Service registry number.2475-33-4[1][7][11]
Chemical Formula The molecular formula of the compound.C₄₂H₁₈N₂O₆[1][11]
Hazardous Components & % List all constituents of the waste and their approximate percentage by weight or volume.This compound (~98%), impurities
Physical State The physical state of the waste.Solid Powder[1][2]
Quantity The total amount of waste in the container.250 g
Accumulation Start Date The date when waste was first added to the container.12/03/2025
Principal Investigator/Lab The name of the responsible researcher or laboratory group.Dr. Jane Doe, Lab 404
Hazard Characteristics Check all applicable hazards.Irritant, Health Hazard

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generation (this compound Contaminated Material) is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Response Protocol is_spill->spill_protocol Yes collect_waste Collect Waste in Designated Container is_spill->collect_waste No spill_protocol->collect_waste check_container Is Container Full? collect_waste->check_container seal_label Seal and Ensure Proper Labeling check_container->seal_label Yes continue_work Continue Work check_container->continue_work No store_waste Store in Satellite Accumulation Area seal_label->store_waste arrange_pickup Contact EHS for Waste Pickup store_waste->arrange_pickup continue_work->start end Disposal Complete arrange_pickup->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides crucial safety protocols and logistical plans for the use of Vat Brown 1 (C.I. 70800), a synthetic anthraquinone (B42736) dye. Adherence to these guidelines is essential to minimize risks and ensure proper disposal.

Chemical Identifier:

  • CAS Number: 2475-33-4

  • Molecular Formula: C42H18N2O6

This compound is a brown powder that is insoluble in water.[1][2] It is recognized as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[3] Due to the potential for irreversible effects, stringent safety measures are required during handling.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or rubber).To prevent skin contact, which can cause irritation.[1][3]
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.To protect eyes from dust particles and potential splashes.[3]
Respiratory Protection A NIOSH-approved respirator is necessary, especially when handling the powder outside of a chemical fume hood or when dust generation is likely.To prevent inhalation of airborne particles that may cause respiratory irritation.[3][4]
Body Protection A laboratory coat or chemical-resistant apron. For extensive handling, disposable coveralls are recommended.To protect skin and clothing from contamination.[3][5]

Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

  • Engineering Controls: Always handle this compound powder within a certified chemical fume hood to minimize inhalation exposure.[3] The work area should be equipped with an eyewash station and a safety shower.[3]

  • Handling Procedures: Avoid generating dust.[3] Use appropriate tools, such as a spatula, for transferring the powder. After handling, wash hands and other exposed areas thoroughly.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from strong oxidizing and reducing agents.[1][3] Keep containers tightly sealed and protected from light.[3]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Spills: For small spills, dampen the solid material with water and transfer it to a suitable, sealed container for disposal.[4] Use absorbent paper dampened with water to clean the area, and then wash the contaminated surface with a soap and water solution.[4]

  • Eye Contact: Immediately flush eyes with water or normal saline solution for 20-30 minutes.[4] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water.[4] Remove contaminated clothing and wash it before reuse.[3] If irritation develops, seek medical attention.

  • Inhalation: Move to fresh air immediately.[4] If symptoms such as coughing or shortness of breath occur, seek medical attention.

  • Ingestion: If swallowed, it may cause gastrointestinal irritation.[3] Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated materials (e.g., used gloves, absorbent paper, and excess this compound powder) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not dispose of it down the drain.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. The manufacturing process of vat dyes can produce hazardous waste, including solvent still bottoms and filtration sludges, which may contain hazardous chemicals and heavy metals.[6]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

VatBrown1_Handling_Workflow cluster_main_process Standard Operating Procedure prep Preparation handling Handling in Fume Hood prep->handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep->ppe spill_kit Ensure Spill Kit is Accessible prep->spill_kit emergency Emergency Procedures (Eyewash/Shower Accessible) prep->emergency weighing Weighing & Transfer handling->weighing Minimize Dust cleanup Decontamination & Cleanup handling->cleanup dissolution Solution Preparation weighing->dissolution Slow Addition dissolution->cleanup disposal Waste Disposal cleanup->disposal Segregate Waste cleanup->disposal ppe->handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.